molecular formula C76H106F2N12O20S2 B15568847 VTP50469 fumarate

VTP50469 fumarate

Cat. No.: B15568847
M. Wt: 1609.9 g/mol
InChI Key: DGSSIIRNGCQGQL-VQYXCCSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VTP50469 fumarate is a useful research compound. Its molecular formula is C76H106F2N12O20S2 and its molecular weight is 1609.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C76H106F2N12O20S2

Molecular Weight

1609.9 g/mol

IUPAC Name

tris((E)-but-2-enedioic acid);bis(5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide)

InChI

InChI=1S/2C32H47FN6O4S.3C4H4O4/c2*1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;3*5-3(6)1-2-4(7)8/h2*8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

DGSSIIRNGCQGQL-VQYXCCSOSA-N

Origin of Product

United States

Foundational & Exploratory

VTP50469 Fumarate: A Deep Dive into its Mechanism of Action in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of VTP50469 fumarate (B1241708), a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in the context of MLL-rearranged (MLL-r) leukemia. MLL-r leukemias, which account for a significant portion of acute leukemias in both children and adults, are characterized by chromosomal translocations involving the KMT2A gene (encoding MLL1) and are associated with a poor prognosis. VTP50469 represents a promising therapeutic strategy for this challenging disease.

Core Mechanism of Action: Disrupting the Menin-MLL1 Oncogenic Complex

The fundamental mechanism of VTP50469 fumarate lies in its ability to potently and selectively inhibit the protein-protein interaction between Menin and the MLL1 fusion proteins that drive leukemogenesis in MLL-r leukemia.[1][2][3][4] Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins.[3][5][6] By binding to Menin, MLL fusion proteins are recruited to chromatin, where they aberrantly activate the expression of downstream target genes, such as HOXA9 and MEIS1, leading to hematopoietic progenitor cell transformation and leukemic growth.[3][7]

VTP50469 was developed through structure-based design to fit into a well-defined groove on the Menin protein that serves as the MLL binding site.[3] This high-affinity binding competitively displaces the MLL fusion protein from the complex.[1][2][4][8] The disruption of this critical interaction leads to a cascade of downstream events that ultimately suppress the leukemic phenotype.

Signaling Pathway and Molecular Consequences

The binding of VTP50469 to Menin initiates a series of molecular events that counter the oncogenic functions of MLL fusion proteins. Treatment with VTP50469 leads to the displacement of Menin from chromatin genome-wide.[1] This, in turn, results in the eviction of the MLL fusion protein from the promoters of its target genes.[1][2][4][7] The loss of the MLL fusion protein at these specific gene loci leads to a reversal of the aberrant gene expression program.[7] Specifically, the expression of key MLL-fusion target genes is suppressed.[1][9][10] This alteration in gene expression triggers cellular differentiation and apoptosis in MLL-r leukemia cells.[1][2][4][8][11][12][13]

VTP50469_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Action of VTP50469 MLL1 Wild-type MLL1 Menin_Normal Menin MLL1->Menin_Normal Interaction Target_Genes_Normal Normal Gene Expression (e.g., HOX genes) Menin_Normal->Target_Genes_Normal Regulation Hematopoietic_Stem_Cell Hematopoietic Stem/Progenitor Cell Target_Genes_Normal->Hematopoietic_Stem_Cell Controls Differentiation_Normal Normal Differentiation Hematopoietic_Stem_Cell->Differentiation_Normal Undergoes MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_Leukemia Menin MLL_Fusion->Menin_Leukemia Binds Aberrant_Complex Oncogenic MLL-Menin Complex Target_Genes_Leukemia Aberrant Gene Expression (e.g., HOXA9, MEIS1) Aberrant_Complex->Target_Genes_Leukemia Upregulates Leukemic_Blast Leukemic Blast Proliferation Target_Genes_Leukemia->Leukemic_Blast Drives Differentiation_Block Block in Differentiation Target_Genes_Leukemia->Differentiation_Block Causes VTP50469 This compound Menin_Leukemia_2 Menin VTP50469->Menin_Leukemia_2 Binds and Inhibits Disrupted_Complex Disrupted Complex Menin_Leukemia_2->Disrupted_Complex Prevents MLL-Fusion Binding Target_Genes_Suppression Suppression of Target Genes Disrupted_Complex->Target_Genes_Suppression Leads to Apoptosis Apoptosis Target_Genes_Suppression->Apoptosis Induces Differentiation_Induction Differentiation Target_Genes_Suppression->Differentiation_Induction Induces

Caption: Mechanism of action of VTP50469 in MLL-rearranged leukemia.

Quantitative Data

This compound demonstrates high potency and selectivity for MLL-r leukemia cells, as evidenced by both biochemical and cell-based assays.

Table 1: Biochemical Potency of VTP50469
ParameterValueReference
Ki (Menin-MLL Interaction) 104 pM[8][11][12][13]
Table 2: In Vitro Anti-proliferative Activity of VTP50469 in MLL-r Leukemia Cell Lines
Cell LineMLL Fusion PartnerLeukemia TypeIC50 (nM)Reference
MOLM13 AF9AML13[11][12][13]
MV4;11 AF4AML17[11][12][13]
ML2 AF6AML16[11][12][13]
NOMO1 ---AML30[11][12][13]
THP1 ---AML37[11][12][13]
EOL1 ---AML20[11][12][13]
Murine MLL-AF9 AF9AML15[11][12][13]
KOPN8 ---ALL15[11][12][13]
RS4;11 AF4ALL25[11][12][13]
SEMK2 ---ALL27[11][12][13]
HB11;19 ---ALL36[11][12][13]
Table 3: In Vivo Efficacy of VTP50469 in MLL-r Leukemia Patient-Derived Xenograft (PDX) Models
PDX ModelLeukemia TypeDosingOutcomeReference
MV4;11 Xenograft MLL-r15-60 mg/kg, oral, twice daily for 28 daysSignificant survival advantage across all doses.[1][11][13][1][11][13]
MLL-r ALL PDXs (7 models) MLL-r ALL120 mg/kg, oral, twice daily for 28 daysMaintained Complete Responses (MCRs) in 6 out of 7 PDXs.[5][5]
MLL-r ALL PDXs (2 models) MLL-r ALL0.1% in chow (ad libitum for 28 days) + VXL regimenTherapeutic enhancement, delayed leukemia progression, and near eradication of leukemia infiltration in spleen and bone marrow.[5][6][5][6]
MLL-r B-ALL and AML PDXs MLL-r B-ALL, AML0.1% in chow (~175 mg/kg/day) for 28 daysDramatic reduction of human leukemia cells in peripheral blood, spleen, and bone marrow with no observed toxicity.[9][10][9][10]

Experimental Protocols

Detailed methodologies for key experiments are summarized below based on available information.

In Vitro Cell Proliferation Assays
  • Cell Lines: A panel of human and murine MLL-r leukemia cell lines (e.g., MOLM13, MV4;11, RS4;11) were used.[11][12][13]

  • Treatment: Cells were treated with VTP50469 at various concentrations in a dose-dependent manner.

  • Assay: Cell viability was assessed using assays such as CellTiter-Glo to determine the IC50 values.[7]

  • Outcome Measurement: The concentration of VTP50469 that inhibited cell proliferation by 50% (IC50) was calculated.

Apoptosis and Differentiation Assays
  • Cell Lines: MLL-r AML and B-ALL cell lines were treated with VTP50469.[1][11][12][13]

  • Apoptosis Detection: Apoptosis was measured in a dose-dependent manner, particularly at early time points in B-ALL cell lines.[1][11][12][13]

  • Differentiation Analysis: In AML cell lines, differentiation was assessed after 4-6 days of exposure to VTP50469 by measuring the expression of cell surface markers such as CD11b.[1][10]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Objective: To determine the genome-wide occupancy of Menin, MLL/MLL-fusions, and other chromatin-associated proteins, as well as histone modifications like H3K79me2, upon VTP50469 treatment.[1]

  • Cell Lines: MOLM13, RS4;11, and ML2 cells were used.[1]

  • Treatment: Cells were treated with VTP50469 or DMSO (vehicle control) for a specified duration (e.g., 3 days).[1][7]

  • Protocol: Standard ChIP-seq protocols were followed. Briefly, cells were cross-linked, chromatin was sheared, and immunoprecipitation was performed using specific antibodies against Menin, MLL, and DOT1L. DNA was then purified and sequenced.

  • Data Analysis: Sequencing reads were mapped to the human genome, and peak calling algorithms were used to identify binding sites. Differential binding analysis was performed between VTP50469-treated and control samples.

RNA Sequencing (RNA-seq)
  • Objective: To assess global changes in gene expression following treatment with VTP50469.[1][8]

  • Cell Lines: MOLM13 and RS4;11 cells were used.[1][8]

  • Treatment: Cells were treated with VTP50469 or DMSO for 2 and 7 days.[1][8]

  • Protocol: Total RNA was extracted, and libraries for sequencing were prepared. Sequencing was performed to generate gene expression profiles.

  • Data Analysis: Differential gene expression analysis was conducted to identify genes that were significantly up- or down-regulated upon VTP50469 treatment.

In Vivo Patient-Derived Xenograft (PDX) Models
  • Animal Model: Immunodeficient mice (e.g., NSG mice) were used.[5][11][13]

  • Xenograft Establishment: Patient-derived MLL-r leukemia cells were engrafted into the mice.[1][8]

  • Treatment: VTP50469 was administered orally, either by gavage at specified doses (e.g., 15-60 mg/kg twice daily) or formulated in chow.[1][6][9][10][11][13]

  • Efficacy Evaluation: Leukemia burden was monitored by measuring the percentage of human CD45+ cells in peripheral blood, spleen, and bone marrow.[6][9][10] Survival was also a key endpoint.

  • Response Criteria: Objective response categories such as Maintained Complete Response (MCR) were used to classify the anti-leukemic activity.[5]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_molecular Molecular Analysis cluster_invivo In Vivo Studies Cell_Lines MLL-r Leukemia Cell Lines (e.g., MOLM13, RS4;11) Treatment_In_Vitro VTP50469 Treatment (Dose-Response) Cell_Lines->Treatment_In_Vitro Treated_Cells VTP50469-Treated Cells Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment_In_Vitro->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Treatment_In_Vitro->Apoptosis_Assay Differentiation_Assay Differentiation Assay (e.g., CD11b expression) Treatment_In_Vitro->Differentiation_Assay IC50 IC50 Determination Proliferation_Assay->IC50 ChIP_seq ChIP-seq (Menin, MLL, DOT1L) Treated_Cells->ChIP_seq RNA_seq RNA-seq Treated_Cells->RNA_seq Chromatin_Occupancy Changes in Chromatin Occupancy ChIP_seq->Chromatin_Occupancy Gene_Expression Changes in Gene Expression RNA_seq->Gene_Expression PDX_Models MLL-r Leukemia PDX Models (NSG Mice) Treatment_In_Vivo Oral Administration of VTP50469 PDX_Models->Treatment_In_Vivo Monitoring Monitoring Leukemia Burden (%huCD45+) Treatment_In_Vivo->Monitoring Survival_Analysis Survival Analysis Treatment_In_Vivo->Survival_Analysis Efficacy Assessment of In Vivo Efficacy Monitoring->Efficacy Survival_Analysis->Efficacy

Caption: A representative experimental workflow for evaluating VTP50469.

Conclusion

This compound is a highly potent and orally bioavailable inhibitor of the Menin-MLL interaction with a well-defined mechanism of action in MLL-rearranged leukemia. By disrupting the core oncogenic complex, it reverses the aberrant gene expression program, leading to cell differentiation, apoptosis, and profound anti-leukemic activity in preclinical models. The robust preclinical data, including its ability to eradicate disease in some PDX models, strongly support its clinical development as a targeted therapy for patients with MLL-rearranged leukemias.[1][2][4] The preclinical precursor of revumenib (SNDX-5613), VTP50469's success in these studies has paved the way for clinical trials.[5][6]

References

VTP50469 Fumarate: A Potent Disrupter of the Menin-MLL Interaction for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene are hallmarks of aggressive acute leukemias with poor prognoses. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein Menin. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. VTP50469 fumarate (B1241708) is a potent, selective, and orally bioavailable small molecule inhibitor of the Menin-MLL interaction. This technical guide provides a comprehensive overview of the preclinical data and methodologies related to VTP50469, focusing on its mechanism of action in disrupting the Menin-MLL complex and its anti-leukemic activity.

Introduction: The Menin-MLL Interaction in Leukemia

MLL-rearranged (MLL-r) leukemias account for approximately 10% of acute leukemias in humans and are particularly prevalent in infants.[1] The fusion of the MLL gene with one of over 80 partner genes results in the production of oncogenic MLL fusion proteins.[1] These fusion proteins drive leukemogenesis by aberrantly activating the expression of target genes, such as HOXA9 and MEIS1, which are crucial for hematopoietic stem cell self-renewal and differentiation.[2][3]

A critical step in this pathogenic process is the direct interaction between the N-terminal portion of the MLL fusion protein and the tumor suppressor protein Menin.[2][4] This interaction tethers the MLL fusion complex to chromatin, leading to the recruitment of other epigenetic modifiers, such as DOT1L, and subsequent methylation of histone H3 at lysine (B10760008) 79 (H3K79me2), a mark associated with active transcription.[1] By disrupting the Menin-MLL interaction, it is possible to evict the oncogenic complex from chromatin, downregulate target gene expression, and induce differentiation and apoptosis in leukemia cells.[1][5]

VTP50469 was developed through structure-based drug design to specifically inhibit this critical PPI.[1] Its high potency and oral bioavailability make it a promising candidate for clinical development.[6]

Mechanism of Action of VTP50469

VTP50469 acts as a potent and highly selective inhibitor of the Menin-MLL interaction.[5][7] By binding to a pocket on Menin that is essential for its interaction with MLL, VTP50469 effectively displaces the MLL fusion protein from the complex.[1][8] This disruption sets off a cascade of molecular events that ultimately leads to the suppression of the leukemogenic program.

The key mechanistic steps are:

  • Displacement of Menin from Protein Complexes: Treatment with VTP50469 leads to the dissociation of Menin from high molecular weight nuclear complexes.[9]

  • Inhibition of Chromatin Occupancy: The inhibitor causes a global loss of Menin binding to chromatin.[1] Consequently, the MLL fusion protein and associated factors like DOT1L are evicted from the promoters of target genes.[1][9]

  • Downregulation of MLL Fusion Target Genes: The loss of the MLL-Menin complex from chromatin results in a rapid and significant decrease in the expression of key MLL fusion target genes, including MEIS1, PBX3, and MEF2C.[1][10]

  • Induction of Differentiation and Apoptosis: By suppressing the leukemogenic gene expression program, VTP50469 induces cell differentiation in MLL-r acute myeloid leukemia (AML) cell lines and apoptosis in MLL-r B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[7][11]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 VTP50469 Intervention MLL_WT Wild-type MLL Menin_WT Menin MLL_WT->Menin_WT Interaction Target_Genes_WT Normal Gene Expression (e.g., HOXA9) Menin_WT->Target_Genes_WT Regulates Differentiation Hematopoietic Differentiation Target_Genes_WT->Differentiation MLL_Fusion MLL Fusion Protein Menin_Leukemia Menin MLL_Fusion->Menin_Leukemia Pathogenic Interaction Target_Genes_Leukemia Aberrant Upregulation of Target Genes (MEIS1, PBX3) Menin_Leukemia->Target_Genes_Leukemia Recruits to Chromatin Leukemia_Cell Leukemic Cell Proliferation & Survival Target_Genes_Leukemia->Leukemia_Cell VTP50469 VTP50469 Menin_Blocked Menin VTP50469->Menin_Blocked Binds to Menin MLL_Fusion_Blocked MLL Fusion Protein Menin_Blocked->MLL_Fusion_Blocked Interaction Blocked Target_Genes_Blocked Target Gene Downregulation Menin_Blocked->Target_Genes_Blocked Eviction from Chromatin Apoptosis_Differentiation Apoptosis & Differentiation Target_Genes_Blocked->Apoptosis_Differentiation

Mechanism of VTP50469 Action.

Quantitative Data

VTP50469 demonstrates high potency in biochemical and cell-based assays.

Table 1: Binding Affinity and In Vitro Potency of VTP50469
ParameterValueAssay TypeReference
Ki 104 pMCell-free assay[5][7]
IC50 (MOLM13) 13 nMCell Proliferation[7][12]
IC50 (THP1) 37 nMCell Proliferation[7][12]
IC50 (NOMO1) 30 nMCell Proliferation[7][12]
IC50 (ML2) 16 nMCell Proliferation[7][12]
IC50 (EOL1) 20 nMCell Proliferation[7][12]
IC50 (KOPN8) 15 nMCell Proliferation[7][12]
IC50 (MV4;11) 17 nMCell Proliferation[7][12]
IC50 (RS4;11) 25 nMCell Proliferation[7][12]
IC50 (SEMK2) 27 nMCell Proliferation[7][12]
IC50 (HB11;19) 36 nMCell Proliferation[7][12]
Table 2: In Vivo Efficacy of VTP50469 in Preclinical Models
ModelDosing RegimenOutcomeReference
MV4;11 Xenograft 15, 30, 60 mg/kg, BID, oralSignificant survival advantage at all doses[1]
MLL-r ALL PDX 0.1% in chow (~175 mg/kg/day) for 28 daysDramatic reduction in leukemia burden; many mice remained disease-free >1 year[1][13]
MLL-r AML PDX 50 mg/kg, BID, IP (VTP-49477, a close analog) for 28 daysSignificant reduction in leukemia burden in bone marrow, spleen, and peripheral blood[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Proliferation Assays (MTT or CellTiter-Glo)

This protocol is used to determine the IC50 values of VTP50469 in various leukemia cell lines.

  • Cell Seeding: Plate leukemia cell lines (e.g., MOLM13, RS4;11) in 96-well plates at a density of 5 x 10^3 cells/well.[14]

  • Compound Treatment: Treat cells with a serial dilution of VTP50469 fumarate or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours to 7 days at 37°C in a humidified incubator.[3][14]

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.[14]

    • CellTiter-Glo Assay: Add CellTiter-Glo® reagent to each well to measure ATP levels as an indicator of cell viability. Measure luminescence.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of VTP50469 to calculate the IC50 value.[14]

start Start seed_cells Seed Leukemia Cells in 96-well plates start->seed_cells add_compound Add Serial Dilutions of VTP50469 or DMSO seed_cells->add_compound incubate Incubate for 72h - 7 days add_compound->incubate add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Cell Proliferation Assay Workflow.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to assess the genome-wide occupancy of Menin and MLL fusion proteins on chromatin.

  • Cell Treatment: Treat leukemia cells (e.g., MOLM13, RS4;11) with VTP50469 or DMSO for a specified duration (e.g., 3 days).[1]

  • Cross-linking: Cross-link proteins to DNA using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to Menin or the MLL N-terminus overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Compare the binding profiles between VTP50469-treated and DMSO-treated samples.

RNA Sequencing (RNA-seq)

This protocol is used to analyze global changes in gene expression following VTP50469 treatment.

  • Cell Treatment: Treat leukemia cells (e.g., MOLM13, RS4;11) with VTP50469 or DMSO for 2 and 7 days.[1][5]

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Library Preparation: Prepare an RNA-seq library, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared library.

  • Data Analysis: Align the sequencing reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon VTP50469 treatment.[1]

In Vivo Studies

The anti-leukemic activity of VTP50469 has been demonstrated in patient-derived xenograft (PDX) models.[1]

  • Model System: Immune-deficient mice (e.g., NSG mice) are engrafted with human MLL-r AML or ALL cells from patients.[1]

  • Treatment: Once leukemia is established, mice are treated with VTP50469 formulated in their chow or administered by oral gavage.[1][13]

  • Monitoring: Leukemia burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood, spleen, and bone marrow.[6]

  • Outcome: Treatment with VTP50469 leads to a dramatic reduction in leukemia burden and a significant survival advantage in these preclinical models.[1][6]

Conclusion

This compound is a highly potent and specific inhibitor of the Menin-MLL protein-protein interaction. Preclinical data strongly support its mechanism of action, which involves the disruption of the oncogenic MLL-Menin complex on chromatin, leading to the downregulation of leukemogenic target genes and subsequent cell differentiation and apoptosis. The significant anti-leukemic efficacy observed in vitro and in vivo in MLL-rearranged leukemia models underscores the therapeutic potential of this approach. The methodologies outlined in this guide provide a framework for further investigation and development of Menin-MLL inhibitors as a targeted therapy for this high-risk leukemia subtype.

References

VTP50469 Fumarate: A Deep Dive into its Disruption of a Key Oncogenic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate (B1241708), a potent and orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic agent in the treatment of acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene (also known as KMT2A). These MLL-rearranged (MLL-r) leukemias are particularly aggressive and common in infants. VTP50469 fumarate's mechanism of action centers on the disruption of a critical protein-protein interaction between Menin and the MLL fusion protein, which is essential for the leukemogenic activity of MLL-r cells. This guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades and experimental processes.

Core Mechanism of Action: Inhibition of the Menin-MLL Interaction

The primary molecular target of this compound is the interaction between the nuclear protein Menin and the N-terminus of MLL or its oncogenic fusion proteins.[1][2][3] In MLL-r leukemias, the fusion of the MLL gene with one of over 80 partner genes results in a chimeric protein that drives aberrant gene expression and leukemogenesis.[3] The Menin-MLL interaction is crucial for tethering the MLL fusion protein complex to chromatin at specific gene loci, leading to the pathogenic upregulation of target genes.[1][4]

This compound acts by competitively binding to the MLL binding pocket on Menin, thereby preventing the association of the MLL fusion protein with Menin.[3] This disruption has several immediate downstream consequences:

  • Dissociation of the Menin-MLL Complex: Treatment with VTP50469 leads to the dissociation of Menin from high molecular weight protein complexes that include the MLL fusion protein.[4]

  • Chromatin Displacement: The inhibition of the Menin-MLL interaction results in the displacement of Menin from chromatin at a global level.[1] Concurrently, the chromatin occupancy of the MLL fusion protein and another key complex member, DOT1L (a histone H3 lysine (B10760008) 79 methyltransferase), is significantly reduced at specific MLL target gene loci.[1][4]

  • Alteration of Histone Marks: The displacement of DOT1L from chromatin leads to a reduction in histone H3 lysine 79 dimethylation (H3K79me2) at MLL-fusion target genes.[1]

These initial molecular events trigger a cascade of downstream effects that ultimately lead to the suppression of the leukemic phenotype.

Downstream Signaling Pathways and Cellular Fates

The disruption of the Menin-MLL interaction by this compound profoundly impacts gene expression programs, leading to cell differentiation, apoptosis, and cell cycle arrest in MLL-r leukemia cells.

Transcriptional Reprogramming: Suppression of MLL-Fusion Target Genes

The most direct downstream consequence of this compound treatment is the transcriptional repression of genes that are aberrantly activated by MLL fusion proteins. These genes are critical for maintaining the undifferentiated and proliferative state of leukemic cells. Key downregulated target genes include:

  • HOXA cluster genes (e.g., HOXA9) : Master regulators of hematopoiesis that are commonly overexpressed in MLL-r leukemias.[5]

  • MEIS1 : A homeobox protein that cooperates with HOX proteins to promote leukemogenesis.[5]

  • PBX3 : Another homeobox protein cofactor that enhances the oncogenic activity of HOX genes.

  • MEF2C : A transcription factor involved in hematopoietic development and leukemogenesis.

Treatment with VTP50469 leads to a rapid and significant decrease in the mRNA levels of these and other MLL-fusion target genes.[1]

Induction of Cell Differentiation

By suppressing the expression of key leukemogenic transcription factors, this compound induces the differentiation of MLL-r acute myeloid leukemia (AML) cells.[1] This is phenotypically observed by an increase in the expression of myeloid differentiation markers, such as CD11b.[1] The leukemic cells lose their blast-like characteristics and mature into cells resembling more normal hematopoietic lineages.

Apoptosis

In MLL-r B-cell acute lymphoblastic leukemia (B-ALL) cell lines, this compound treatment leads to a dose-dependent induction of apoptosis.[1][6] This programmed cell death is a critical mechanism for the elimination of malignant cells. The pro-apoptotic effects are a direct consequence of the transcriptional changes that disrupt the survival signals on which the leukemia cells depend.

Cell Cycle Arrest

Recent studies have indicated that the inhibition of the Menin-MLL interaction can also lead to cell-cycle arrest.[7][8] The transcriptional changes induced by this compound can affect the expression of genes that regulate cell cycle progression.

Quantitative Data

The potency and efficacy of this compound have been quantified in various preclinical studies. The following tables summarize key quantitative data.

Table 1: Biochemical and Cellular Potency of VTP50469

ParameterValueCell Lines/SystemReference
Ki (Menin-MLL Interaction) 104 pMCell-free assay[6]
IC50 (Cell Proliferation)
MOLM13 (MLL-AF9)13 nMIn vitro[6]
MV4;11 (MLL-AF4)17 nMIn vitro[6]
RS4;11 (MLL-AF4)25 nMIn vitro[6]
KOPN8 (MLL-ENL)15 nMIn vitro[6]
THP1 (MLL-AF9)37 nMIn vitro[6]
NOMO1 (MLL-AF9)30 nMIn vitro[6]
ML2 (MLL-AF6)16 nMIn vitro[6]
EOL1 (MLL-AF9)20 nMIn vitro[6]
HB11;19 (MLL-ENL)36 nMIn vitro[6]
SEMK2 (MLL-AF4)27 nMIn vitro[6]
Ewing Sarcoma Cell Lines> 3 µMIn vitro[9]

Table 2: In Vivo Efficacy of VTP50469 in MLL-r Leukemia Xenograft Models

ModelDosing RegimenOutcomeReference
MV4;11 Xenograft 15, 30, and 60 mg/kg, BID, oralSignificant survival advantage at all doses.[1]
MLL-r ALL PDX 120 mg/kg, BID, oralDramatic reduction in leukemia burden; many mice remained disease-free for over a year.[10]
MLL-r AML PDX 0.1% in chow (~120-180 mg/kg/day)Significant reduction in leukemia burden.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

VTP50469_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm VTP50469 This compound Menin Menin VTP50469->Menin Inhibits Interaction Menin_MLL_complex Menin-MLL Complex MLL_fusion MLL Fusion Protein DOT1L DOT1L Chromatin Chromatin DOT1L->Chromatin Recruited to Target_Genes MLL Target Genes (HOXA9, MEIS1, etc.) Chromatin->Target_Genes Activates Transcription H3K79me2 H3K79me2 Chromatin->H3K79me2 Methylation Differentiation Cell Differentiation (↑CD11b) Target_Genes->Differentiation Suppresses Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits Survival Signals Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Regulates Menin_MLL_complex->Chromatin Binds to

VTP50469 Downstream Signaling Pathway

Experimental_Workflows cluster_chip_seq Chromatin Immunoprecipitation Sequencing (ChIP-Seq) cluster_rna_seq RNA Sequencing (RNA-Seq) cluster_in_vivo In Vivo Xenograft Studies cs1 Treat MLL-r cells with VTP50469/DMSO cs2 Cross-link proteins to DNA (Formaldehyde) cs1->cs2 cs3 Lyse cells and shear chromatin cs2->cs3 cs4 Immunoprecipitate with antibodies (Menin, MLL, DOT1L) cs3->cs4 cs5 Reverse cross-links and purify DNA cs4->cs5 cs6 Sequence DNA and analyze data cs5->cs6 rs1 Treat MLL-r cells with VTP50469/DMSO rs2 Isolate total RNA rs1->rs2 rs3 Prepare cDNA libraries rs2->rs3 rs4 Sequence cDNA rs3->rs4 rs5 Analyze differential gene expression rs4->rs5 iv1 Engraft immunodeficient mice with MLL-r leukemia cells (PDX) iv2 Administer this compound (oral gavage or in chow) iv1->iv2 iv3 Monitor tumor burden (e.g., bioluminescence, peripheral blood analysis) iv2->iv3 iv4 Assess survival and toxicity iv3->iv4

Key Experimental Workflows

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide an overview of the key methodologies used to investigate the effects of this compound.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Objective: To identify the genomic binding sites of Menin, MLL fusion proteins, and DOT1L, and to assess how these are altered by VTP50469 treatment.

Protocol Overview:

  • Cell Treatment: MLL-rearranged leukemia cell lines (e.g., MOLM13, RS4;11) are treated with this compound or a vehicle control (DMSO) for a specified duration (e.g., 3 days).[4]

  • Cross-linking: Proteins are cross-linked to DNA using 1% formaldehyde.

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and chromatin is sheared into fragments of 200-1000 base pairs using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with specific antibodies against the protein of interest (e.g., anti-Menin, anti-MLL N-terminus, anti-DOT1L). Protein A/G magnetic beads are used to capture the antibody-protein-DNA complexes.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the protein-DNA complexes are eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA is used to prepare sequencing libraries, which are then sequenced using a next-generation sequencing platform.

  • Data Analysis: Sequencing reads are aligned to the reference genome, and peaks are called to identify regions of protein binding. Differential binding analysis is performed between VTP50469-treated and control samples.

RNA Sequencing (RNA-Seq)

Objective: To determine the global changes in gene expression induced by this compound.

Protocol Overview:

  • Cell Treatment: MLL-r cells are treated with VTP50469 or DMSO for various time points (e.g., 2 and 7 days).[1]

  • RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).

  • Library Preparation: mRNA is typically enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference transcriptome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon VTP50469 treatment. Gene Set Enrichment Analysis (GSEA) is often used to identify affected pathways.[1]

In Vivo Xenograft Studies

Objective: To evaluate the anti-leukemic efficacy and safety of this compound in a living organism.

Protocol Overview:

  • Animal Model: Immunodeficient mice (e.g., NSG) are used to prevent rejection of human cells.

  • Engraftment: Mice are engrafted with human MLL-r leukemia cells, either from cell lines (e.g., MV4;11) or patient-derived xenografts (PDXs).[1][10]

  • Drug Administration: Once the leukemia is established, mice are treated with this compound or a vehicle control. Administration can be via oral gavage at specific doses (e.g., 15, 30, 60, or 120 mg/kg twice daily) or formulated in the chow (e.g., 0.1%).[1][9]

  • Monitoring: The progression of leukemia is monitored by various methods, such as bioluminescent imaging (if cells are luciferase-tagged), flow cytometry of peripheral blood for human CD45+ cells, and monitoring of clinical signs (e.g., weight loss).

  • Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are collected to assess the leukemic burden.

Conclusion

This compound represents a highly targeted therapeutic strategy for MLL-rearranged leukemias. Its primary mechanism of action, the inhibition of the Menin-MLL interaction, sets off a cascade of downstream events that fundamentally reprogram the leukemic cells. The suppression of the MLL-fusion-driven oncogenic gene expression program leads to the induction of differentiation and apoptosis, and a halt in proliferation. The robust preclinical data, including potent in vitro activity and remarkable in vivo efficacy in patient-derived xenograft models, underscore the therapeutic potential of this compound. Further research into the nuances of the downstream signaling pathways and potential resistance mechanisms will be crucial as VTP50469 and similar Menin-MLL inhibitors progress through clinical development.

References

VTP50469 Fumarate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 fumarate (B1241708) is a potent and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Developed through meticulous structure-based drug design, VTP50469 has emerged as a promising therapeutic candidate for acute leukemias harboring MLL gene rearrangements or NPM1 mutations. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of VTP50469. It details the preclinical data supporting its mechanism of action, including its ability to disrupt the Menin-MLL interaction, alter gene expression, and induce apoptosis and differentiation in leukemia cells. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and hematology.

Discovery and Rationale

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies that are particularly prevalent in infants, accounting for 70-80% of acute leukemia cases in this population.[1] These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the production of oncogenic MLL fusion proteins.[1] These fusion proteins require an interaction with the tumor suppressor protein Menin to drive leukemogenic transformation and maintain the leukemic state.[1][2] The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[3]

Recognizing the critical role of the Menin-MLL interaction, structure-based drug design efforts were initiated to develop small molecule inhibitors that could disrupt this protein-protein interaction. This led to the discovery of VTP50469, an optimized, potent, and orally bioavailable inhibitor.[[“]] An earlier analog, VTP-49477, demonstrated high potency with a Ki of 12 ± 5 pM.[5] Further optimization to improve oral availability resulted in VTP50469, which maintains a high binding affinity for Menin with a Ki of 104 ± 30 pM.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for VTP50469, providing a clear comparison of its in vitro and cellular activities.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration

CompoundTargetKi (pM)
VTP50469Menin-MLL Interaction104 ± 30
VTP-49477Menin-MLL Interaction12 ± 5

Data sourced from[5]

Table 2: Cellular Activity of VTP50469 in MLL-Rearranged and NPM1-Mutant Leukemia Cell Lines

Cell LineSubtypeIC50 (nM)
AML
MOLM13 (MLL-AF9)MLL-r13
THP1MLL-r37
NOMO1MLL-r30
ML2 (MLL-AF6)MLL-r16
EOL1MLL-r20
Murine MLL-AF9MLL-r15
OCI-AML3NPM1-mutant~20
ALL
KOPN8 (MLL-ENL)MLL-r15
HB11;19MLL-r36
MV4;11 (MLL-AF4)MLL-r17
SEMK2MLL-r27
RS4;11 (MLL-AF4)MLL-r25
Wild-Type MLL
HL-60WT>1,000
K562WT>1,000
REHWT>1,000

Data compiled from[5][7][8]

Synthesis of VTP50469 Fumarate

The synthesis of this compound involves a multi-step process. The following is a likely synthetic route based on the published synthesis of VTP50469 sesquifumarate salt.[9]

Experimental Protocol: Synthesis of VTP50469 Sesquifumarate Salt

Stage 1: Preparation of 5-(2-bromo-4-fluorophenoxy)pyrimidine (Compound 2)

  • A 100-L jacketed reactor is charged with 2-bromo-4-fluorophenol (B1268413) (11.00 kg, 57.59 moles, 1.00 equiv.) and 5-bromopyrimidine (B23866) (9.43 kg, 59.32 moles, 1.03 equiv.).

  • Further detailed steps for reaction conditions (solvent, base, temperature, and purification) are proprietary and not publicly available.

The subsequent steps to complete the synthesis of the VTP50469 free base and its conversion to the fumarate salt are not detailed in the available literature but would logically follow standard organic synthesis procedures for amide bond formation and salt formation.

Mechanism of Action: Disrupting the Menin-MLL1 Axis

VTP50469 exerts its anti-leukemic effects by directly binding to Menin and inhibiting its interaction with the MLL1 protein or MLL1 fusion proteins.[2] This disruption is the central mechanism that triggers a cascade of downstream events, ultimately leading to the suppression of the leukemogenic program.

Signaling Pathway

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_outcome Cellular Outcomes Menin Menin MLL_fusion MLL-fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Differentiation Differentiation Target_Genes->Differentiation Downregulation Leads To Apoptosis Apoptosis Proliferation_Inhibition Proliferation Inhibition VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction

Caption: Mechanism of action of VTP50469 in MLL-rearranged leukemia cells.

Mechanistically, treatment of NPM1-mutant OCI-AML3 cells and MLL-AF9 rearranged MOLM13 cells with VTP50469 leads to a significant reduction of Menin in high-molecular-weight protein complexes.[5] Furthermore, VTP50469 treatment results in a greater than 10-fold reduction in Menin chromatin occupancy as assessed by ChIP-seq in MLL-AF4 rearranged RS4;11 and MOLM13 cells.[5] This loss of Menin and MLL fusion protein binding to chromatin leads to the downregulation of MLL-fusion target genes.[5][10] In response to VTP50469, MLL-r B cell acute lymphoblastic leukemia (B-ALL) cell lines undergo dose-dependent apoptosis, while MLL-r acute myeloid leukemia (AML) cell lines exhibit dose-dependent differentiation.[7]

Key Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

This protocol is used to determine the concentration of VTP50469 that inhibits the proliferation of leukemia cell lines by 50%.

Materials:

  • MLL-rearranged (e.g., MOLM13, MV4;11) and wild-type MLL (e.g., HL-60) leukemia cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • VTP50469 stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of VTP50469 in culture medium.

  • Add the VTP50469 dilutions to the wells. Include a DMSO vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of VTP50469 and fitting the data to a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic binding sites of Menin and MLL fusion proteins and to assess changes in their chromatin occupancy upon VTP50469 treatment.

Materials:

  • MLL-rearranged leukemia cells (e.g., MOLM13, RS4;11)

  • VTP50469 or DMSO

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis buffer

  • Sonication equipment

  • Antibodies against Menin and MLL

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Treat cells with VTP50469 or DMSO for a specified duration (e.g., 3 days).

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Sonciate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with antibodies specific for Menin or MLL overnight.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Prepare the DNA library for sequencing and perform high-throughput sequencing.

  • Analyze the sequencing data to identify genomic regions enriched for Menin or MLL binding.

Experimental Workflow: ChIP-seq

ChIP_seq_Workflow start Start: MLL-r Leukemia Cells treatment Treatment (VTP50469 or DMSO) start->treatment crosslinking Cross-linking (Formaldehyde) treatment->crosslinking lysis Cell Lysis & Nuclei Isolation crosslinking->lysis sonication Chromatin Shearing (Sonication) lysis->sonication immunoprecipitation Immunoprecipitation (Anti-Menin or Anti-MLL Ab) sonication->immunoprecipitation capture Capture with Protein A/G Beads immunoprecipitation->capture washing Washing Steps capture->washing elution Elution & Reverse Cross-linking washing->elution purification DNA Purification elution->purification sequencing Library Preparation & Sequencing purification->sequencing analysis Data Analysis (Peak Calling & Annotation) sequencing->analysis

Caption: A streamlined workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

In Vivo Efficacy

The anti-leukemic activity of VTP50469 has been demonstrated in several preclinical in vivo models. In patient-derived xenograft (PDX) models of both MLL-r AML and MLL-r ALL, treatment with VTP50469 resulted in dramatic reductions in leukemia burden.[[“]][9] Notably, multiple mice engrafted with MLL-r ALL remained disease-free for over a year following treatment.[[“]]

Experimental Protocol: In Vivo Xenograft Study

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • MLL-rearranged leukemia cells (e.g., MV4;11) or PDX cells

  • VTP50469 formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement (if applicable)

  • Flow cytometer for analyzing peripheral blood

Procedure:

  • Engraft immunodeficient mice with MLL-rearranged leukemia cells via intravenous or subcutaneous injection.

  • Monitor for disease engraftment by measuring tumor volume or analyzing peripheral blood for human leukemia cells (e.g., hCD45+).

  • Once the disease is established, randomize the mice into treatment and control groups.

  • Administer VTP50469 orally at various doses (e.g., 15, 30, 60 mg/kg, twice daily) for a defined period (e.g., 28 days).[9] Administer vehicle to the control group.

  • Monitor the health of the mice, including body weight, throughout the study.[5]

  • Assess treatment efficacy by measuring tumor growth inhibition or the percentage of leukemia cells in peripheral blood, bone marrow, and spleen at the end of the study.

  • Monitor for survival advantage in a long-term survival study.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the Menin-MLL interaction with significant anti-leukemic activity in preclinical models of MLL-rearranged and NPM1-mutant leukemias. Its oral bioavailability and favorable toxicity profile in these models make it a compelling candidate for clinical development.[1][5] The data summarized in this whitepaper underscores the therapeutic potential of targeting the Menin-MLL axis. The promising preclinical results with VTP50469 have paved the way for clinical trials with its close analog, SNDX-5613 (revumenib), which is currently being evaluated in patients with relapsed/refractory acute leukemias.[1] Further research will continue to elucidate the full potential of this therapeutic strategy and its applicability to a broader range of cancers.

References

VTP50469 Fumarate: A Technical Guide to its Impact on Chromatin Remodeling in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 fumarate (B1241708) is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, demonstrating significant anti-leukemia activity.[1][2] This technical guide provides an in-depth overview of VTP50469 fumarate's core mechanism of action, its impact on chromatin remodeling in cancer cells, and detailed protocols for key experimental procedures used in its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in the fields of oncology and epigenetic therapy.

Introduction: Targeting the Menin-MLL Interaction in Cancer

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL1, also known as KMT2A) gene are characteristic of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[3] These rearrangements generate oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly regulating gene expression. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin, a key component of the COMPASS-like complex.[4][5] This interaction tethers the MLL fusion protein to chromatin, leading to the dysregulation of target genes, including the HOX gene clusters, which are essential for leukemic cell proliferation and survival.[4]

This compound was developed as a highly potent and orally bioavailable inhibitor that directly targets the Menin-MLL interaction.[6] By disrupting this critical protein-protein interaction, VTP50469 aims to reverse the aberrant gene expression program and induce differentiation and apoptosis in MLL-rearranged (MLL-r) leukemia cells.[1][6]

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays.

Table 1: this compound Binding Affinity
CompoundTargetKi (pM)
This compoundMenin-MLL Interaction104

Data sourced from MedchemExpress and TargetMol.[2][6][7][8]

Table 2: In Vitro Efficacy of this compound in MLL-rearranged (MLL-r) Leukemia Cell Lines
Cell LineCancer TypeMLL FusionIC50 (nM)
MOLM13AMLMLL-AF913
MV4;11AMLMLL-AF417
ML2AMLMLL-AF616
EOL1AML-20
NOMO1AML-30
THP1AML-37
KOPN8ALL-15
RS4;11ALLMLL-AF425
SEMK2ALL-27
HB11;19ALL-36

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%. Data compiled from multiple sources.[1][2][8]

Table 3: Comparative In Vitro Efficacy of this compound in Non-MLL-rearranged Cancer Cell Lines
Cell LineCancer TypeMLL StatusIC50 (nM)
HL-60LeukemiaWild-Type MLL1>1,000
K562LeukemiaWild-Type MLL1>1,000
RehLeukemiaWild-Type MLL1>1,000
Ewing Sarcoma Cell LinesSolid Tumor->3,000

Data sourced from Cayman Chemical and a study on Ewing Sarcoma.[5]

Mechanism of Action and Impact on Chromatin Remodeling

This compound functions by competitively binding to Menin, thereby displacing MLL fusion proteins from chromatin-associated protein complexes.[1][3][9] This disruption leads to a cascade of events at the chromatin level, ultimately reversing the oncogenic gene expression program.

Signaling Pathway and Drug Intervention

The following diagram illustrates the molecular mechanism of this compound. In MLL-rearranged leukemia, the MLL fusion protein binds to Menin, which is part of a larger complex on chromatin, leading to aberrant gene transcription and leukemogenesis. This compound physically blocks the Menin-MLL interaction, leading to the eviction of the MLL fusion protein from chromatin, cessation of aberrant transcription, and induction of apoptosis and differentiation.

VTP50469_Mechanism_of_Action cluster_0 MLL-rearranged Leukemia Pathogenesis cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Binds to Chromatin Chromatin Menin->Chromatin Tethers to Disrupted_Complex Disrupted Menin-MLL Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives VTP50469 This compound VTP50469->Menin Inhibits Eviction MLL Fusion Eviction from Chromatin Disrupted_Complex->Eviction Leads to Gene_Repression Target Gene Repression Eviction->Gene_Repression Results in Apoptosis_Differentiation Apoptosis & Differentiation Gene_Repression->Apoptosis_Differentiation Induces

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Chromatin Remodeling Effects

Treatment of MLL-rearranged leukemia cells with this compound induces significant changes in the chromatin landscape:

  • Displacement of Menin and MLL Fusion Proteins: Chromatin Immunoprecipitation sequencing (ChIP-seq) studies have shown a global loss of Menin binding to chromatin following VTP50469 treatment.[1] This is accompanied by a more selective reduction in the chromatin occupancy of MLL fusion proteins at key target gene loci.[1]

  • Reduction in H3K79 Methylation: The displacement of the MLL fusion complex leads to a decrease in H3K79me2 levels at specific target genes like MEF2C, MEIS1, and JMJD1C.[1]

  • Downregulation of Target Gene Expression: The alterations in chromatin occupancy and histone modifications result in the rapid downregulation of MLL fusion target gene expression.[1] RNA sequencing (RNA-seq) has demonstrated a significant decrease in the expression of genes such as MEIS1, PBX3, and MEF2C.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Experimental Workflow Overview

The general workflow for investigating the impact of this compound on chromatin remodeling in cancer cells involves several key stages, from cell culture and treatment to downstream molecular analyses.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines (e.g., MOLM13, RS4;11) treatment Treatment with This compound or DMSO start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., CellTiter-Glo) harvest->viability flow Flow Cytometry (Differentiation Markers, e.g., CD11b) harvest->flow western Western Blot (Histone Modifications) harvest->western chip ChIP-seq (Menin, MLL, H3K79me2) harvest->chip rna RNA-seq (Gene Expression Profiling) harvest->rna viability_analysis IC50 Calculation viability->viability_analysis flow_analysis Marker Expression Analysis flow->flow_analysis western_analysis Protein Level Quantification western->western_analysis chip_analysis Peak Calling & Differential Binding Analysis chip->chip_analysis rna_analysis Differential Gene Expression Analysis rna->rna_analysis end End: Biological Interpretation viability_analysis->end flow_analysis->end western_analysis->end chip_analysis->end rna_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

  • Cell Plating:

    • Prepare a single-cell suspension of the desired leukemia cell line in the appropriate culture medium.

    • Dispense 100 µL of the cell suspension per well into a 96-well opaque-walled plate at a predetermined optimal seeding density.

    • Include control wells containing medium without cells for background luminescence measurement.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the experimental wells.

    • Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental values.

    • Normalize the data to the vehicle-treated control wells.

    • Calculate IC50 values by fitting the data to a dose-response curve using appropriate software.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is for identifying the genome-wide binding sites of proteins of interest, such as Menin and MLL.

  • Cell Cross-linking and Harvesting:

    • Treat cultured leukemia cells (e.g., 1x107 cells per IP) with this compound or DMSO for the desired duration.

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

    • Harvest the cells by centrifugation, wash with ice-cold PBS, and store the cell pellet at -80°C.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to shear the DNA to an average fragment size of 200-600 bp.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with a specific antibody against the protein of interest (e.g., anti-Menin, anti-MLL).

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of Proteinase K.

  • DNA Purification and Library Preparation:

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

    • Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina). This includes end-repair, A-tailing, and adapter ligation.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform.

    • Perform data analysis including read alignment, peak calling, and differential binding analysis to identify genomic regions with altered protein occupancy.

RNA Sequencing (RNA-seq)

This protocol is for analyzing changes in gene expression following treatment with this compound.

  • Cell Treatment and RNA Extraction:

    • Treat leukemia cells with this compound or DMSO for the specified time points (e.g., 2 and 7 days).[1]

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen), including a DNase I treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation:

    • Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment compared to the DMSO control.

Conclusion

This compound represents a promising therapeutic agent for MLL-rearranged leukemias by specifically targeting the Menin-MLL interaction. Its mechanism of action is deeply rooted in the remodeling of the chromatin landscape, leading to the reversal of the oncogenic gene expression program. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further understand and develop epigenetic therapies for cancer. The continued investigation into the nuanced effects of Menin-MLL inhibition will be crucial for optimizing its clinical application and expanding its potential to other malignancies.

References

The Role of VTP50469 Fumarate in Inducing Apoptosis in B-ALL Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 fumarate (B1241708), a potent and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, has demonstrated significant anti-leukemic activity in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL) with MLL gene rearrangements (MLL-r). This technical guide provides an in-depth overview of the mechanism of action of VTP50469 fumarate, focusing on its role in inducing apoptosis in B-ALL cell lines. We consolidate key quantitative data, provide detailed experimental protocols for relevant assays, and visualize the underlying signaling pathways and experimental workflows.

Introduction

B-cell acute lymphoblastic leukemia is a hematological malignancy characterized by the uncontrolled proliferation of immature B-lymphocytes. A subset of B-ALL cases, particularly in infants, is driven by chromosomal rearrangements of the KMT2A gene (formerly MLL), which produce oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the protein Menin, a key component of a histone methyltransferase complex, to target genes, leading to their dysregulated expression and leukemic transformation.[1]

The interaction between Menin and the MLL fusion protein is critical for the survival and proliferation of MLL-r leukemia cells, making it a prime therapeutic target.[1] this compound is a highly selective inhibitor of this protein-protein interaction, with a Ki of 104 pM.[1][2] By disrupting the Menin-MLL complex, VTP50469 effectively reverses the oncogenic gene expression program, leading to cell cycle arrest, differentiation, and, most notably, apoptosis in MLL-r B-ALL cells.[1][3][4]

Mechanism of Action: Inducing Apoptosis in B-ALL

This compound's primary mechanism of action is the disruption of the Menin-MLL fusion protein interaction. This event sets off a cascade of molecular changes that culminate in the programmed cell death of B-ALL cells.

Signaling Pathway

The binding of VTP50469 to Menin displaces the MLL fusion protein from chromatin at the promoter regions of its target genes.[1][4] This leads to a rapid downregulation of key pro-leukemogenic genes, including MEIS1 and MEF2C.[5] The suppression of these critical survival and proliferation signals is believed to trigger the intrinsic apoptotic pathway. While the precise downstream effectors are still under investigation, it is hypothesized that this leads to the activation of the caspase cascade, ultimately resulting in the execution of apoptosis.[1]

cluster_inhibition Inhibition VTP50469 VTP50469 Fumarate Menin Menin VTP50469->Menin Menin_MLL Menin-MLL Complex VTP50469->Menin_MLL Disrupts Interaction Menin->Menin_MLL MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL Chromatin Chromatin Menin_MLL->Chromatin Binds to Downregulation Transcriptional Repression Target_Genes Target Genes (e.g., MEIS1, MEF2C) Chromatin->Target_Genes Activates Apoptosis Apoptosis Downregulation->Apoptosis Leads to

Fig. 1: VTP50469 Signaling Pathway

Quantitative Data

This compound exhibits potent and selective activity against MLL-r B-ALL cell lines, as demonstrated by low nanomolar half-maximal inhibitory concentrations (IC50).

Cell LineMLL Fusion PartnerIC50 (nM)Reference
KOPN8MLL-ENL15[1]
MV4;11MLL-AF417[1]
RS4;11MLL-AF425[1]
SEMK2MLL-AF427[1]
HB11;19MLL-ENL36[1]

Table 1: In Vitro Potency of this compound in B-ALL Cell Lines

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in B-ALL cell lines.

Materials:

  • B-ALL cell lines (e.g., KOPN8, MV4;11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed B-ALL cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Treat Add VTP50469 (serial dilutions) Start->Treat Incubate1 Incubate 72h Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate 4h Add_MTT->Incubate2 Solubilize Add Solubilization Buffer Incubate2->Solubilize Incubate3 Incubate Overnight Solubilize->Incubate3 Read Measure Absorbance (570 nm) Incubate3->Read Analyze Calculate IC50 Read->Analyze

Fig. 2: MTT Assay Workflow
Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • B-ALL cell lines

  • Complete culture medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed B-ALL cells in a 6-well plate at a density of 1 x 106 cells/well in 2 mL of complete culture medium.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • B-ALL cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat B-ALL cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP)

This protocol is for assessing the occupancy of Menin and MLL fusion proteins on target gene promoters.

Materials:

  • B-ALL cell lines treated with this compound or vehicle

  • Formaldehyde

  • Glycine

  • Lysis buffers

  • Sonciator

  • Antibodies for ChIP (e.g., anti-Menin, anti-MLL)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target genes (e.g., MEIS1, MEF2C)

Procedure:

  • Crosslink proteins to DNA by treating cells with 1% formaldehyde.

  • Quench the crosslinking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with the antibody of interest overnight.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the crosslinks.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA.

  • Analyze the enrichment of target gene promoters by qPCR.

RNA Sequencing (RNA-seq)

This protocol is for analyzing global gene expression changes following this compound treatment.

Materials:

  • B-ALL cell lines treated with this compound or vehicle

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • RNA quality control system (e.g., Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Extract total RNA from the treated and control cells.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the RNA quality and quantity.

  • Prepare the RNA-seq libraries according to the manufacturer's protocol (including mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification).

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatics analysis of the sequencing data to identify differentially expressed genes.

Conclusion

This compound represents a promising therapeutic agent for MLL-r B-ALL by specifically targeting the critical Menin-MLL interaction. Its ability to induce apoptosis in a dose-dependent manner highlights its potential as an effective anti-leukemic drug. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of VTP50469 and other Menin-MLL inhibitors in the treatment of acute leukemias. Further investigation into the detailed downstream signaling events will continue to refine our understanding of its mechanism of action and may reveal opportunities for combination therapies.

References

VTP50469 Fumarate: A Potent Inducer of Differentiation in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a differentiation block, where leukemic blasts fail to mature into functional hematopoietic cells. VTP50469 fumarate (B1241708), a potent and orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic agent that targets the critical interaction between Menin and the histone methyltransferase KMT2A (also known as MLL). This interaction is crucial for the leukemogenic activity of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1m) AML. By disrupting this complex, VTP50469 fumarate effectively suppresses the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to the induction of differentiation and apoptosis in AML cells. This guide provides a comprehensive overview of the preclinical data on this compound's effects on AML cell lines, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of the Menin-KMT2A (MLL) Interaction

This compound is a structure-based designed inhibitor that targets the protein-protein interaction between Menin and KMT2A (MLL1).[1][2] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin to chromatin, which is essential for maintaining a leukemogenic gene expression program.[1][3] this compound binds with high affinity to Menin, preventing its association with the MLL fusion protein. This disruption leads to the eviction of the Menin-MLL complex from chromatin, a reduction in histone H3 lysine (B10760008) 79 (H3K79) methylation, and subsequent downregulation of critical MLL target genes, including HOXA cluster genes and MEIS1.[1][4] The suppression of this oncogenic transcriptional program releases the differentiation block, allowing the leukemic cells to mature.[4]

Quantitative Analysis of this compound's Activity in AML Cell Lines

This compound has demonstrated potent anti-proliferative and differentiation-inducing activity across a range of MLL-rearranged and NPM1-mutant AML cell lines.

Table 1: Anti-Proliferative Activity of VTP50469 in AML Cell Lines
Cell LineGenotypeAssay TypeIC50 (nM)Reference
MOLM-13MLL-AF9CellTiter-Glo~18[5]
THP-1MLL-AF9MTT AssayLow nM
NOMO-1MLL-AF9Not SpecifiedLow nM[1]
ML-2MLL-AF6Not SpecifiedLow nM[1]
OCI-AML3NPM1c+Not Specified<40
Table 2: Induction of Differentiation Markers by VTP50469 in AML Cell Lines
Cell LineGenotypeTreatmentDifferentiation MarkerObservationReference
MLL-r AML cell linesMLL-rVTP50469CD11bDose-dependent increase[1]
MOLM-13MLL-AF9VTP50469CD11b, CD13, CD86Increased expression[2]
Patient-Derived Xenograft (PDX) - MLL-r AMLMLL-rVTP50469CD11bElevated cell surface expression[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in AML

VTP50469_Pathway cluster_nucleus Nucleus VTP50469 VTP50469 fumarate Menin Menin VTP50469->Menin Inhibits Interaction MLL_fusion MLL Fusion Protein (KMT2A) Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds HOXA9_MEIS1 HOXA9, MEIS1 Target Genes Chromatin->HOXA9_MEIS1 Associated with Transcription Leukemogenic Gene Transcription HOXA9_MEIS1->Transcription Drives Differentiation_Block Differentiation Block Transcription->Differentiation_Block Maintains Differentiation Cellular Differentiation Differentiation_Block->Differentiation Prevents

Caption: this compound disrupts the Menin-MLL fusion protein interaction, leading to the induction of cellular differentiation.

Experimental Workflow for Assessing AML Cell Differentiation

Experimental_Workflow cluster_analysis Analysis start Start: AML Cell Culture (e.g., MOLM-13, THP-1) treatment Treat with this compound (various concentrations) and DMSO control start->treatment incubation Incubate for 4-7 days treatment->incubation harvest Harvest Cells incubation->harvest flow_cytometry Flow Cytometry Analysis - Stain with anti-CD11b antibody harvest->flow_cytometry gene_expression Gene Expression Analysis (RNA-seq) - Analyze HOXA9, MEIS1 expression harvest->gene_expression

References

VTP50469 Fumarate: An In-Depth Technical Review of its Preclinical Evaluation in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 fumarate (B1241708) is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] While showing remarkable preclinical efficacy in MLL-rearranged (MLL-r) hematological malignancies, its potential application in solid tumors remains an area of investigation. This technical guide synthesizes the available preclinical data for VTP50469 fumarate, with a specific focus on its evaluation in solid tumor models. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides an overview of the experimental protocols employed. The evidence to date, primarily from studies in Ewing Sarcoma, suggests limited single-agent efficacy in this solid tumor context, contrasting sharply with its pronounced anti-leukemic activity.

Introduction

The interaction between Menin and the MLL1 protein is a critical driver of leukemogenesis in cancers harboring MLL gene rearrangements.[4][5] this compound was developed to disrupt this interaction, thereby inhibiting the aberrant gene expression programs that sustain malignant cell growth.[3][6] The compound has demonstrated potent anti-leukemic activity in various preclinical models of MLL-r acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[5][6] Given the role of MLL1 and related pathways in some solid tumors, the therapeutic potential of this compound has been explored beyond hematological cancers. This whitepaper provides a comprehensive overview of these investigations.

Mechanism of Action

This compound functions by competitively binding to Menin, preventing its interaction with the MLL1 fusion proteins that are characteristic of MLL-r leukemias.[2][6] This disruption leads to the displacement of the Menin-MLL complex from chromatin, subsequently reducing the expression of downstream target genes such as HOXA9 and MEIS1, which are crucial for leukemic cell survival and proliferation.[4][6] This targeted inhibition ultimately induces cell differentiation and apoptosis in susceptible cancer cells.[1][6]

cluster_nucleus Cell Nucleus VTP50469 This compound Menin Menin VTP50469->Menin Binds to & Inhibits MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Blocked DNA DNA MLL_fusion->DNA Binds to Chromatin Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Transcription Downregulation Downregulation of Gene Expression Target_Genes->Downregulation Apoptosis Differentiation & Apoptosis Downregulation->Apoptosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Evaluation in Solid Tumors: Ewing Sarcoma

The Pediatric Preclinical Testing Consortium conducted a study to evaluate the efficacy of VTP-50469 against Ewing Sarcoma (EwS), a solid tumor where posterior HOXD genes are overexpressed and MLL-mediated H3K4me3 marks are present.[7]

In Vitro Activity

The in vitro potency of VTP-50469 was assessed against a panel of four EwS cell lines and compared to the MLL-rearranged leukemia cell line MV4;11. The results demonstrated a significant disparity in sensitivity.

Cell LineCancer TypeIC50 (nM)
MV4;11MLL-rearranged Leukemia10
ES-1Ewing Sarcoma> 3000
ES-4Ewing Sarcoma> 3000
ES-6Ewing Sarcoma> 3000
EW-8Ewing Sarcoma> 3000
Table 1: In vitro activity of VTP-50469 in Ewing Sarcoma versus MLL-rearranged leukemia cell lines.[7][8]
In Vivo Activity

VTP-50469 was evaluated in seven Ewing Sarcoma patient-derived xenograft (PDX) models. While the treatment statistically significantly slowed tumor progression in four of the models, it did not induce tumor regression.[7] This level of activity is substantially lower than that observed in preclinical models of MLL-rearranged leukemia, where VTP-50469 has been shown to eradicate the disease in some instances.[5][6]

cluster_workflow Experimental Workflow for In Vivo Ewing Sarcoma Study start Ewing Sarcoma PDX Models treatment Treatment Initiation start->treatment control_group Vehicle Control treatment->control_group treatment_group VTP-50469 120 mg/kg PO BID treatment->treatment_group monitoring Tumor Volume Monitoring control_group->monitoring treatment_group->monitoring endpoint Endpoint Analysis monitoring->endpoint

Figure 2: Generalized experimental workflow for the in vivo evaluation of VTP-50469 in Ewing Sarcoma PDX models.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: Ewing Sarcoma (ES-1, ES-4, ES-6, EW-8) and MLL-rearranged leukemia (MV4;11).[7]

  • Treatment: Cells were exposed to VTP-50469 at concentrations ranging from 3 nM to 3 µM for 96 hours.[7]

  • Assessment: Cell viability was determined using the Alamar Blue staining method.[7]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated.[7][8]

In Vivo Xenograft Studies
  • Animal Models: Patient-derived xenograft (PDX) models of Ewing Sarcoma.[7]

  • Drug Formulation: VTP-50469 was suspended in a vehicle of 0.5% Natrosol and 1% Polysorbate-80.[7]

  • Dosing Regimen: VTP-50469 was administered by oral gavage at a dose of 120 mg/kg twice daily (BID) for 28 consecutive days.[2][7]

  • Efficacy Endpoints: Tumor progression was monitored, and statistical analysis was performed to compare the treatment group to the vehicle control.[7]

Discussion and Future Perspectives

The available preclinical data indicate that VTP-50469 fumarate has limited single-agent efficacy against Ewing Sarcoma. The stark difference in in vitro potency between Ewing Sarcoma and MLL-rearranged leukemia cell lines suggests that the Menin-MLL1 interaction may not be a primary oncogenic driver in this solid tumor, or that other cellular mechanisms confer resistance.

While the role of MLL1 in solid tumors is an area of active research, the current findings with VTP-50469 in Ewing Sarcoma temper expectations for its broad applicability as a monotherapy in this setting. Future research could explore potential synergistic combinations with other targeted agents or chemotherapy to enhance its anti-tumor effects in solid malignancies. Additionally, identifying predictive biomarkers beyond the MLL rearrangement status will be crucial for guiding the clinical development of Menin-MLL inhibitors in solid tumors.

It is important to note that clinical trials for Menin inhibitors, such as SNDX-5613 (a close analog of VTP-50469), are ongoing, primarily in the context of relapsed/refractory acute leukemias with KMT2A (MLL) rearrangements or NPM1 mutations.[5][9] The outcomes of these trials will provide valuable insights into the clinical utility of this class of drugs.

Conclusion

This compound is a potent inhibitor of the Menin-MLL interaction with demonstrated preclinical efficacy in MLL-rearranged leukemias. However, its evaluation in the context of solid tumors, specifically Ewing Sarcoma, has revealed limited anti-tumor activity. Further investigation is required to determine if there is a therapeutic window for this compound in other solid tumors, potentially as part of a combination therapy strategy. The current evidence suggests that its primary clinical potential lies within the treatment of specific, genetically defined hematological malignancies.

References

Methodological & Application

Application Notes and Protocols: VTP50469 Fumarate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate (B1241708) is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported Ki of 104 pM.[1][2] This compound disrupts the critical interaction between Menin and MLL fusion proteins, which are oncogenic drivers in specific subtypes of leukemia, including those with MLL rearrangements (MLL-r) and NPM1 mutations.[3][4][5] By inhibiting this interaction, VTP50469 leads to the displacement of Menin from chromatin, suppression of MLL-fusion target gene expression, and subsequent induction of cellular differentiation and apoptosis in sensitive cancer cell lines.[1][6][7] These application notes provide a detailed protocol for the in vitro use of VTP50469 fumarate in cell culture experiments to assess its anti-proliferative activity.

Mechanism of Action: Menin-MLL Interaction

In leukemias driven by MLL-rearrangements or NPM1 mutations, the Menin protein is a critical cofactor that binds to the MLL fusion protein. This interaction is essential for tethering the MLL fusion protein complex to chromatin at specific gene loci, such as HOXA genes, leading to their aberrant expression and driving leukemogenesis.[6] VTP50469 acts by competitively binding to Menin, thereby preventing its interaction with MLL.[1][3] This disruption evicts the oncogenic complex from chromatin, reverses the leukemic gene expression program, and restores normal cellular processes like differentiation.[4][6]

Menin_MLL_Inhibition cluster_0 Leukemic Cell (Untreated) cluster_1 Leukemic Cell (VTP50469 Treated) Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binds Chromatin Chromatin (e.g., HOXA genes) MLL_Fusion->Chromatin Activates Target Genes Leukemia Leukemia Chromatin->Leukemia Drives Leukemogenesis VTP50469 VTP50469 Menin_i Menin VTP50469->Menin_i Inhibits Interaction MLL_Fusion_i MLL Fusion Protein Chromatin_i Chromatin MLL_Fusion_i->Chromatin_i Binding Blocked Outcomes Differentiation & Apoptosis Chromatin_i->Outcomes Gene Expression Changes

Figure 1: VTP50469 Signaling Pathway Diagram.

Quantitative Data Summary

VTP50469 demonstrates high potency and selectivity for leukemia cell lines harboring MLL-rearrangements or NPM1 mutations. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range for these sensitive lines, while being significantly higher for cells with wild-type MLL.[2]

Cell LineFusion/Mutation StatusIC50 (nM)Reference
AML Lines
MOLM13MLL-AF913[1][8]
MV4;11MLL-AF417[1][8]
THP1MLL-AF937[1]
NOMO1MLL-AF930[1]
OCI-AML3NPM1c+18[8]
ALL Lines
RS4;11MLL-AF425[1][8]
KOPN8MLL-ENL15[1][8]
SEMK2MLL-AF427[1][8]
HB11;19MLL-ENL36[1][8]
Negative Control Lines
HL-60None (Wild-Type MLL)>1,000 - >2,000[2][8]
K562None (Wild-Type MLL)>1,000[2]
REHNone (Wild-Type MLL)>1,000 - >2,000[2][8]

Experimental Protocols

Protocol 1: In Vitro Anti-Proliferation Assay

This protocol details a cell viability assay to determine the IC50 of this compound in a panel of leukemia cell lines.

1. Materials and Reagents

  • This compound

  • DMSO (Anhydrous)

  • Sensitive Cell Lines (e.g., MOLM13, RS4;11)

  • Resistant/Control Cell Line (e.g., HL-60)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue™)

  • Multichannel pipette

  • Luminometer or Fluorometer

2. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[1]

3. Cell Culture and Seeding

  • Culture leukemia cell lines according to standard protocols in their recommended growth medium supplemented with FBS and antibiotics.

  • Harvest cells in the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells per well).

  • Seed 90 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to acclimate.

4. Compound Treatment

  • Prepare a serial dilution series of VTP50469 from the stock solution in culture medium. A common starting point is a 2X concentration series ranging from 2 µM down to picomolar concentrations.

  • Add 10 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing cells. Include wells with a DMSO vehicle control.

  • Incubate the plate for the desired time period. A 96-hour incubation is a common endpoint for assessing anti-proliferative effects.[9]

5. Cell Viability Assessment

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

  • Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).

  • Read the luminescence or fluorescence signal using a plate reader.

6. Data Analysis

  • Normalize the data to the DMSO vehicle control wells (representing 100% viability).

  • Plot the normalized viability (%) against the logarithm of the VTP50469 concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM VTP50469 Stock in DMSO B Culture & Harvest Leukemia Cells C Seed Cells in 96-Well Plate (90 µL/well) D Prepare 2X Serial Dilutions of VTP50469 C->D E Add 10 µL of Dilutions to Plate D->E F Incubate for 96 hours E->F G Add Cell Viability Reagent F->G H Read Plate (Luminescence) G->H I Normalize Data & Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Figure 2: In Vitro IC50 Determination Workflow.

References

Application Notes and Protocols for VTP50469 Fumarate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of VTP50469 fumarate (B1241708), a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, for in vitro cell-based assays.

Introduction

VTP50469 is a small molecule inhibitor that disrupts the critical protein-protein interaction between Menin and the MLL1 protein, a key driver in specific types of leukemias.[1][2] Chromosomal translocations involving the MLL gene result in oncogenic MLL fusion proteins that are central to the development of MLL-rearranged (MLL-r) leukemias.[1][2] These fusion proteins rely on their interaction with Menin to maintain their leukemogenic gene expression program.[1] VTP50469 effectively blocks this interaction, leading to the downregulation of MLL target genes, which in turn induces cell differentiation and apoptosis in MLL-r leukemia cells.[1][3] These application notes provide the necessary information for the effective use of VTP50469 fumarate in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for VTP50469 and its fumarate salt.

PropertyValueSource
VTP50469 Molecular Weight 630.82 g/mol
This compound Molecular Weight 804.93 g/mol [4]
Mechanism of Action Inhibitor of Menin-MLL interaction[1]
Ki (Cell-free assay) 104 pM[4]
IC50 (MOLM13 cells) 13 nM[3][5]
IC50 (RS4;11 cells) 25 nM[5][6]
Solubility in DMSO ≥ 100 mg/mL (≥ 124.23 mM)[5]
Solubility in Ethanol 100 mg/mL
Solubility in Water Insoluble

Signaling Pathway

VTP50469 targets the Menin-MLL1 interaction, which is crucial for the oncogenic activity of MLL fusion proteins in MLL-rearranged leukemias. The diagram below illustrates this signaling pathway.

Menin_MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Chromatin Chromatin MLL_fusion->Chromatin binds to Menin->Chromatin binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes activates Leukemia Leukemia Progression Target_Genes->Leukemia promotes VTP50469 VTP50469 VTP50469->MLL_fusion VTP50469->Menin inhibits interaction Apoptosis Apoptosis & Differentiation

VTP50469 inhibits the Menin-MLL interaction.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound, which can be further diluted for use in cell-based assays.

Materials:

  • This compound powder (Molecular Weight: 804.93 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the this compound powder vial to warm to room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.05 mg of the compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, if you weighed 8.05 mg, add 1 mL of DMSO.

  • Mix: Gently vortex or sonicate the solution until the powder is completely dissolved.[5] A clear solution should be obtained.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][7]

Note: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[7] It is recommended to use fresh, anhydrous DMSO.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for utilizing the this compound stock solution in a cell-based assay, such as a cell viability or gene expression analysis.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM VTP50469 Fumarate Stock in DMSO Working_Solution Prepare Working Solutions (Serial Dilutions in Culture Medium) Stock_Solution->Working_Solution Treatment Treat Cells with VTP50469 Working Solutions Working_Solution->Treatment Cell_Culture Seed Cells in Multi-well Plates Cell_Culture->Treatment Incubation Incubate for a Defined Period (e.g., 2-7 days) Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Cell Viability, RNA-seq) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis

Workflow for VTP50469 cell-based assays.

Stability and Storage

Proper storage of this compound and its stock solutions is critical to maintain its activity.

  • Powder: The solid compound should be stored at -20°C and is stable for at least three years.[7]

  • Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -80°C for up to one year or at -20°C for up to one month.[3] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety practices should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Optimizing VTP50469 Fumarate for In Vitro Leukemia Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of VTP50469 fumarate (B1241708), a potent and highly selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. VTP50469 has demonstrated significant anti-leukemia activity, particularly in cell lines with MLL rearrangements (MLL-r) and NPM1 mutations.[1][2] This document outlines the optimal concentration ranges and detailed protocols for key in vitro assays to assess the efficacy and mechanism of action of VTP50469.

Mechanism of Action

VTP50469 is a small molecule inhibitor that targets the interaction between Menin and MLL.[1][3][4] This interaction is critical for the leukemogenic activity of MLL fusion proteins. By binding to Menin, VTP50469 disrupts the Menin-MLL complex, leading to the displacement of Menin from chromatin.[3][5] This results in a downstream cascade of events including altered gene expression, induction of apoptosis, and cellular differentiation, ultimately inhibiting the proliferation of leukemia cells.[3][4] The binding affinity (Ki) of VTP50469 for the Menin-MLL interaction is a potent 104 pM.[3][4]

Quantitative Data Summary

The optimal concentration of VTP50469 fumarate varies depending on the cell line and the specific biological endpoint being investigated. The following tables summarize the effective concentration ranges for inducing cytotoxicity, apoptosis, and differentiation in various leukemia cell lines.

Table 1: IC50 Values of VTP50469 in MLL-rearranged Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (nM)
MOLM13AML (MLL-AF9)13 - 18
THP1AML (MLL-AF9)37
NOMO1AML30
ML2AML (MLL-AF6)16
EOL1AML20
Murine MLL-AF9AML15
KOPN8ALL (MLL-AF4)15
HB11;19ALL36
MV4;11ALL (MLL-AF4)10 - 17
SEMK2ALL27
RS4;11ALL (MLL-AF4)25
OCI-AML3AML (NPM1c+)18

Data compiled from multiple sources.[4][5][6][7]

Table 2: Recommended Concentration Ranges for In Vitro Assays

AssayCell TypeRecommended Concentration RangeIncubation TimeExpected Outcome
Cell Viability / CytotoxicityMLL-r Leukemia Cell Lines1 nM - 1 µM72 - 96 hoursDose-dependent decrease in cell viability
Apoptosis InductionMLL-r B-cell ALL10 nM - 100 nM24 - 72 hoursDose-dependent increase in apoptotic cells
Differentiation InductionMLL-r AML10 nM - 100 nM4 - 7 daysDose-dependent increase in differentiation markers (e.g., CD11b)
Gene Expression Analysis (RNA-seq)MOLM13, RS4;11~330 nM2 and 7 daysDownregulation of MLL target genes (e.g., MEIS1, PBX3)
Chromatin Occupancy (ChIP-seq)MOLM13, RS4;11, ML2~330 nM3 daysGlobal loss of Menin binding to chromatin

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.

Menin_MLL_Inhibition VTP50469 Mechanism of Action VTP50469 VTP50469 Menin_MLL_Complex Menin-MLL Complex VTP50469->Menin_MLL_Complex Inhibits Interaction Apoptosis_Differentiation Apoptosis / Differentiation VTP50469->Apoptosis_Differentiation Menin Menin Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex Chromatin Chromatin Menin_MLL_Complex->Chromatin Binds to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Regulates Gene_Expression Gene Expression Target_Genes->Gene_Expression Leukemia_Proliferation Leukemia Cell Proliferation Gene_Expression->Leukemia_Proliferation Leukemia_Proliferation->Apoptosis_Differentiation Inhibited by VTP50469

Caption: VTP50469 inhibits the Menin-MLL interaction, leading to changes in gene expression and reduced leukemia cell proliferation.

Experimental_Workflow In Vitro Evaluation of VTP50469 cluster_assays Functional Assays cluster_molecular Molecular Assays Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Differentiation_Assay Differentiation Assay (e.g., CD11b Staining) RNA_Seq RNA Sequencing ChIP_Seq ChIP Sequencing Leukemia_Cells Leukemia Cell Lines (MLL-r or NPM1c+) VTP50469_Treatment VTP50469 Treatment (Dose-Response & Time-Course) Leukemia_Cells->VTP50469_Treatment VTP50469_Treatment->Cell_Viability VTP50469_Treatment->Apoptosis_Assay VTP50469_Treatment->Differentiation_Assay VTP50469_Treatment->RNA_Seq VTP50469_Treatment->ChIP_Seq

Caption: A typical workflow for the in vitro characterization of VTP50469's anti-leukemic effects.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the effects of this compound.

Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the dose-dependent effect of VTP50469 on the viability of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MOLM13, MV4;11)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of VTP50469 in complete medium. A suggested concentration range is 1 nM to 1 µM. Add the diluted compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest VTP50469 concentration.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the VTP50469 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in MLL-r B-cell ALL lines following VTP50469 treatment.

Materials:

  • MLL-r B-cell ALL cell line (e.g., RS4;11, KOPN8)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate at a density that will not exceed confluency during the treatment period. Treat the cells with VTP50469 (e.g., 10 nM, 50 nM, 100 nM) or vehicle control (DMSO) for 24 to 72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.

Protocol 3: Differentiation Assay (CD11b Staining)

This protocol assesses the induction of myeloid differentiation in MLL-r AML cell lines.

Materials:

  • MLL-r AML cell line (e.g., MOLM13, THP1)

  • This compound

  • FITC- or PE-conjugated anti-human CD11b antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with VTP50469 (e.g., 10 nM, 50 nM, 100 nM) or vehicle control for 4 to 7 days.

  • Cell Staining: Harvest the cells and wash them with staining buffer. Resuspend the cells in the staining buffer containing the anti-CD11b antibody.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibody.

  • Flow Cytometry: Resuspend the cells in staining buffer and analyze them using a flow cytometer to determine the percentage of CD11b-positive cells.

  • Data Analysis: Compare the percentage of CD11b-positive cells in the VTP50469-treated samples to the vehicle control.

Protocol 4: Gene Expression Analysis (RNA Sequencing)

This protocol outlines the steps for analyzing changes in gene expression following VTP50469 treatment.

Materials:

  • Leukemia cell lines (e.g., MOLM13, RS4;11)

  • This compound (a concentration of ~330 nM has been reported[8])

  • RNA extraction kit

  • DNase I

  • Library preparation kit for RNA-seq

  • Next-generation sequencer

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with VTP50469 or vehicle control for 2 and 7 days.[4][8] Isolate total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples according to the manufacturer's instructions.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between VTP50469-treated and vehicle-treated samples.

    • Focus on known MLL target genes such as MEIS1, PBX3, and HOXA gene clusters.

Protocol 5: Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol is for investigating the effect of VTP50469 on the chromatin occupancy of Menin.

Materials:

  • Leukemia cell lines (e.g., MOLM13, RS4;11)

  • This compound (a concentration of ~330 nM has been reported)

  • Formaldehyde for cross-linking

  • ChIP-grade anti-Menin antibody

  • Protein A/G magnetic beads

  • Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

  • DNA purification kit

  • Library preparation kit for ChIP-seq

  • Next-generation sequencer

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with VTP50469 or vehicle control for 3 days.[4] Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Menin antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of Menin enrichment.

    • Compare the Menin binding profiles between VTP50469-treated and vehicle-treated samples to identify regions with differential binding. A global loss of Menin binding is expected.[4]

References

Application Notes and Protocols for Patient-Derived Xenograft (PDX) Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: VTP50469 Fumarate (B1241708) and USP7 Inhibitor Treatment of Patient-Derived Xenograft (PDX) Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only. VTP50469 fumarate is a Menin-MLL interaction inhibitor. The user's query incorrectly identified it as a USP7 inhibitor. This document first addresses the established mechanism and application of VTP50469 and then separately provides information on the treatment of PDX models with USP7 inhibitors as a distinct topic.

Part 1: this compound - A Menin-MLL Inhibitor in Leukemia PDX Models

Introduction

This compound is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction.[1][2] This interaction is a critical driver in specific types of leukemias, particularly those with MLL gene rearrangements (MLL-r) and NPM1 mutations.[3][4] VTP50469 functions by disrupting the binding of Menin to MLL fusion proteins, which in turn reverses the leukemic gene expression program, leading to differentiation and apoptosis of cancer cells.[5][6] Preclinical studies in patient-derived xenograft (PDX) models of MLL-r acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) have demonstrated significant reductions in leukemia burden and prolonged survival.[4][6]

Mechanism of Action

Menin is a nuclear protein that acts as a scaffold, interacting with MLL fusion proteins to promote leukemogenesis. This complex aberrantly regulates the expression of target genes, such as HOXA9 and MEIS1, which are critical for hematopoietic differentiation. VTP50469 binds to Menin, preventing its interaction with MLL and displacing the complex from chromatin.[5] This leads to a downregulation of MLL-fusion target genes, inducing differentiation and apoptosis in leukemia cells.[6]

Data Presentation: VTP50469 in Leukemia PDX Models

The following tables summarize the in vivo efficacy of VTP50469 in patient-derived xenograft models of MLL-rearranged and NPM1-mutant leukemia.

Table 1: Efficacy of VTP-49477 (a precursor to VTP50469) in MLL-rearranged Leukemia PDX Models [7]

PDX ModelTreatmentDose and ScheduleReduction in Leukemia Burden (Median Fold Change)
MLL-r B-ALL & AML (n=3)VTP-4947750 mg/kg, BID, IP for 28 daysBone Marrow: 2-foldSpleen: 3-foldPeripheral Blood: 6-fold

Table 2: Efficacy of Oral VTP50469 in Leukemia PDX Models [7]

PDX ModelTreatmentDose and ScheduleReduction in Leukemia Burden (Median Fold Change)
MLL-r B-ALL, MLL-r AML, NPM1-mutant AML (n=5)VTP50469 in chow0.1% in chow (~175 mg/kg/day) for 28 daysBone Marrow: 225-foldSpleen: 14-foldPeripheral Blood: 129-fold

Table 3: Single-Agent Activity of VTP50469 in Pediatric MLL-r ALL PDX Models [8]

PDX Models (n=7)TreatmentDose and ScheduleObjective Response
Pediatric MLL-r ALLVTP50469120 mg/kg, BID, oral gavage for 28 daysMaintained Complete Response (MCR) in 6 out of 7 models
Experimental Protocols
  • Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent graft rejection.

  • Implantation: Primary human leukemia cells from patients with MLL-rearrangements are injected intravenously or intra-femorally into the mice.

  • Engraftment Monitoring: Leukemia engraftment is monitored by weekly analysis of human CD45+ cells in the peripheral blood via flow cytometry.

  • Treatment Initiation: Once engraftment reaches a predetermined level (e.g., 1-10% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.[3]

  • Drug Administration:

    • Oral Gavage: VTP50469 is formulated in an appropriate vehicle and administered twice daily via oral gavage at the desired concentration (e.g., 120 mg/kg).[8]

    • In-Chow Formulation: VTP50469 is mixed into the mouse chow at a specified concentration (e.g., 0.1%) for continuous oral administration.[7]

  • Monitoring:

    • Tumor Burden: Leukemia progression is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.

    • Toxicity: Animal body weight and general health are monitored regularly.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (bone marrow, spleen, peripheral blood) are collected to assess leukemia burden by flow cytometry, immunohistochemistry, or other relevant methods.[4]

  • Cell Lysis: Leukemia cells from treated and control mice are lysed in a suitable buffer to extract nuclear proteins.

  • Glycerol (B35011) Gradient Sedimentation: Nuclear extracts are fractionated by glycerol gradient (e.g., 10-20%) sedimentation to separate protein complexes by size.

  • Protein Quantification: Protein concentration in each fraction is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against Menin and MLL.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A reduction of Menin in high-molecular-weight fractions in the VTP50469-treated samples indicates dissociation of the Menin-MLL complex.[7]

Part 2: USP7 Inhibitors in Cancer PDX Models

Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a significant target in oncology.[9] USP7 regulates the stability of numerous proteins involved in tumor suppression, cell cycle control, and immune response.[10] Its inhibition can reactivate tumor suppressor pathways, such as the p53 pathway, and has shown efficacy in preclinical models, including patient-derived xenografts.[9][11]

Mechanism of Action: p53/MDM2 and STING Pathways

USP7's role in cancer is multifaceted. Two key pathways affected by USP7 inhibition are:

  • p53/MDM2 Pathway: USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[9] However, some studies suggest that the anti-tumor effects of USP7 inhibitors can also be independent of p53.[12][13]

  • STING Pathway: The cGAS-STING pathway is crucial for the innate immune response to cytosolic DNA, often found in cancer cells. Recent evidence suggests that USP7 can regulate this pathway, and its inhibition may enhance anti-tumor immunity.

Data Presentation: USP7 Inhibitors in PDX Models

The following table summarizes the efficacy of USP7 inhibitors in various patient-derived xenograft models.

Table 4: Efficacy of USP7 Inhibitors in PDX Models

Cancer TypeUSP7 InhibitorPDX ModelKey FindingsReference
HER2+ Breast CancerUnspecified USP7iHER2+ PDXCombination with trastuzumab synergistically suppressed tumor growth.[11]
Multiple MyelomaFX1-5303MM.1S xenograftStrong tumor growth inhibition.[14]
Acute Myeloid LeukemiaFX1-5303AML xenograftStrong tumor growth inhibition.[14]
Triple-Negative Breast CancerPU7-1TNBC xenograftMarkedly repressed tumor growth in vivo.[13]
NeuroblastomaAlmac4p53 wild-type NB xenograftSignificant antitumor activity.[15]
Colorectal CancerP5091p53-mutant CRC xenograftReduced tumor growth.[16]
Experimental Protocols
  • Animal Model: Immunodeficient mice (e.g., NSG or NOD/SCID) are used.

  • Implantation: A small piece of fresh human tumor tissue is surgically implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The USP7 inhibitor is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule.

  • Monitoring:

    • Tumor Volume: Tumor growth is monitored throughout the study.

    • Toxicity: Animal body weight and general health are monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., immunohistochemistry, western blotting) to assess target engagement and downstream effects.[10][11]

  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

  • Antibody Incubation: Slides are blocked and then incubated with primary antibodies against p53 (to assess stabilization) and Ki-67 (a marker of proliferation).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen to visualize the staining.

  • Imaging and Analysis: Slides are counterstained, dehydrated, and mounted. The percentage of p53-positive and Ki-67-positive cells is quantified using image analysis software. An increase in p53 staining and a decrease in Ki-67 staining in the treated group would indicate target engagement and anti-proliferative effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate (B1241708) is a potent and highly selective, orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a binding affinity (Ki) of 104 pM.[1][2] It has demonstrated significant anti-leukemia activity in preclinical models, particularly in leukemias with MLL gene rearrangements (MLL-r).[1][3][4] MLL-r leukemias are aggressive hematological malignancies common in infants, and account for 5-10% of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL) cases.[4][5] VTP50469 acts by disrupting the critical interaction between Menin and the MLL fusion protein, which is essential for the leukemogenic gene expression program.[1][3] This document provides a summary of recommended dosages, experimental protocols, and key data from preclinical studies to guide researchers in their investigation of VTP50469.

Mechanism of Action

VTP50469 functions by displacing Menin from chromatin-associated protein complexes.[1][3] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin to chromatin, leading to the inappropriate expression of target genes such as HOXA9 and MEIS1, which drives leukemogenesis.[3] By inhibiting the Menin-MLL interaction, VTP50469 leads to the eviction of Menin and other critical proteins like DOT1L from chromatin at select gene loci.[3][4] This results in the downregulation of MLL fusion target gene expression, inducing differentiation and apoptosis in leukemia cells.[1][3]

VTP50469_Mechanism_of_Action cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL_WT Wild-Type MLL Menin_WT Menin MLL_WT->Menin_WT Regulated Interaction Target_Genes_WT Target Genes (e.g., HOXA9, MEIS1) Menin_WT->Target_Genes_WT Regulates Expression Differentiation Normal Differentiation Target_Genes_WT->Differentiation MLL_Fusion MLL-Fusion Protein Menin_Leukemia Menin MLL_Fusion->Menin_Leukemia Aberrant Interaction Target_Genes_Leukemia Upregulated Target Genes (e.g., HOXA9, MEIS1) Menin_Leukemia->Target_Genes_Leukemia Drives Overexpression Leukemogenesis Leukemogenesis Target_Genes_Leukemia->Leukemogenesis VTP50469 VTP50469 VTP50469->Menin_Leukemia Inhibits Interaction In_Vivo_Xenograft_Workflow start Start cell_implantation Implant MLL-r Leukemia Cells into Immunodeficient Mice start->cell_implantation monitoring_engraftment Monitor Leukemia Engraftment (e.g., hCD45+ in Blood) cell_implantation->monitoring_engraftment randomization Randomize Mice into Treatment and Control Groups monitoring_engraftment->randomization treatment_phase Administer VTP50469 or Vehicle (Oral Gavage or Formulated Chow) for 21-28 Days randomization->treatment_phase monitoring_treatment Monitor Body Weight, Tumor Volume, and Leukemia Burden treatment_phase->monitoring_treatment monitoring_treatment->treatment_phase Daily Treatment endpoints Evaluate Efficacy Endpoints: - Tumor Growth Inhibition - Survival Analysis - PD Biomarkers monitoring_treatment->endpoints end End of Study endpoints->end

References

Application Notes and Protocols for Studying VTP50469 Fumarate's Effect on Chromatin Using ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the effects of VTP50469 fumarate (B1241708), a potent Menin-MLL interaction inhibitor, on chromatin dynamics. This protocol is particularly relevant for studying epigenetic modifications and transcription factor occupancy in the context of cancers with MLL rearrangements, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Introduction

VTP50469 fumarate is a small molecule inhibitor that disrupts the critical interaction between Menin and the MLL1 (KMT2A) protein, a key driver in certain types of leukemia.[1][2][3] This interaction is essential for the recruitment of the MLL1 complex to target genes, leading to their aberrant expression and leukemogenesis. By inhibiting this interaction, VTP50469 leads to the displacement of Menin and other associated proteins from chromatin, altering the epigenetic landscape and suppressing the oncogenic gene expression program.[1][2][4] ChIP-seq is a powerful technique to elucidate these changes on a genome-wide scale, providing insights into the mechanism of action of VTP50469 and identifying potential biomarkers of response.

Expected Quantitative Data Summary

Treatment of MLL-rearranged leukemia cells with VTP50469 is expected to cause significant changes in the chromatin occupancy of Menin and associated factors, as well as alterations in specific histone modifications. The following table summarizes the anticipated quantitative changes based on published data.[4][5]

Target Protein/Histone MarkExpected Change upon VTP50469 TreatmentRepresentative Genomic LociFold Change (Illustrative)
Menin Global reduction in chromatin occupancyPromoters of MLL target genes (e.g., MEIS1, PBX3)>10-fold reduction[5]
MLL/MLL-fusion Locus-specific reduction in chromatin occupancyPromoters of MLL target genesVariable, locus-dependent
DOT1L Global reduction in chromatin occupancyCo-localized with Menin and MLL~50% global reduction[4]
H3K79me2 Locus-specific reductionGene bodies of MLL target genesVariable, locus-dependent

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by VTP50469. In MLL-rearranged leukemias, the MLL-fusion protein aberrantly recruits a complex including Menin and the histone methyltransferase DOT1L to target genes. This leads to histone H3 lysine (B10760008) 79 dimethylation (H3K79me2) and transcriptional activation of pro-leukemic genes. VTP50469 disrupts the initial MLL-Menin interaction, leading to the collapse of this oncogenic complex on chromatin.

G cluster_nucleus Nucleus MLL_fusion MLL-fusion Protein Menin Menin MLL_fusion->Menin recruits Target_Gene Target Gene (e.g., MEIS1, PBX3) MLL_fusion->Target_Gene bind to DOT1L DOT1L Menin->DOT1L recruits Menin->Target_Gene bind to DOT1L->Target_Gene bind to H3K79me2 H3K79me2 DOT1L->H3K79me2 catalyzes Transcription Oncogenic Gene Transcription H3K79me2->Transcription promotes VTP50469 VTP50469 fumarate VTP50469->Menin inhibits interaction with MLL-fusion caption VTP50469 disrupts the MLL-Menin interaction.

Caption: VTP50469 disrupts the MLL-Menin interaction.

Experimental Workflow

The following diagram outlines the major steps in the ChIP-seq protocol to study the effect of VTP50469 on chromatin.

G start Start: MLL-rearranged leukemia cell culture treatment Treat cells with VTP50469 (or DMSO control) start->treatment crosslinking Cross-link proteins to DNA with formaldehyde (B43269) treatment->crosslinking lysis Cell Lysis and Nuclei Isolation crosslinking->lysis sonication Chromatin Sonication (shear to 200-500 bp) lysis->sonication immunoprecipitation Immunoprecipitation (IP) with specific antibody (e.g., anti-Menin, anti-H3K79me2) sonication->immunoprecipitation input Take Input Control sonication->input washing Wash beads to remove non-specific binding immunoprecipitation->washing reverse_crosslinking Reverse cross-links input->reverse_crosslinking elution Elute protein-DNA complexes washing->elution elution->reverse_crosslinking dna_purification Purify DNA reverse_crosslinking->dna_purification library_prep Prepare sequencing library dna_purification->library_prep sequencing High-throughput sequencing library_prep->sequencing data_analysis Bioinformatic Analysis: Alignment, Peak Calling, Differential Binding Analysis sequencing->data_analysis end End: Identify differential binding sites data_analysis->end caption ChIP-seq experimental workflow.

Caption: ChIP-seq experimental workflow.

Detailed Experimental Protocol

This protocol is adapted from standard ChIP-seq procedures and includes specific parameters for studying VTP50469's effects in leukemia cell lines such as MOLM13, RS4;11, or ML2.[4]

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MOLM13, RS4;11)

  • This compound (and DMSO as vehicle control)

  • Cell culture medium and supplements

  • Formaldehyde (37%)

  • Glycine (B1666218)

  • PBS (phosphate-buffered saline)

  • Cell lysis buffer

  • Nuclei lysis buffer

  • ChIP dilution buffer

  • Protease inhibitors

  • Sonicator (e.g., Bioruptor)

  • ChIP-grade antibodies (e.g., anti-Menin, anti-MLL, anti-DOT1L, anti-H3K79me2, and control IgG)

  • Protein A/G magnetic beads

  • LiCl wash buffer

  • TE buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Qubit fluorometer and Bioanalyzer

Procedure:

  • Cell Culture and Treatment:

    • Culture MLL-rearranged leukemia cells to a density of approximately 1 x 10^6 cells/mL.

    • Treat cells with an effective concentration of VTP50469 (e.g., 1 µM) or DMSO for the desired duration (e.g., 3 days).[4]

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

    • Pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Cell Lysis and Chromatin Preparation:

    • Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.

    • Isolate nuclei by centrifugation.

    • Resuspend the nuclear pellet in nuclei lysis buffer.

    • Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin in ChIP dilution buffer.

    • Save a small aliquot of the diluted chromatin as the "input" control.

    • Pre-clear the remaining chromatin with protein A/G magnetic beads.

    • Add the ChIP-grade primary antibody (or control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C.

  • Washes:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, treat the input sample in the same way.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

    • Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing:

    • Quantify the purified DNA using a Qubit fluorometer.

    • Assess the size distribution of the DNA fragments using a Bioanalyzer.

    • Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the appropriate reference genome.

    • Peak Calling: Identify regions of enrichment (peaks) in the ChIP samples relative to the input control using a peak caller such as MACS2.

    • Differential Binding Analysis: Compare the peak profiles between VTP50469-treated and DMSO-treated samples to identify differential binding sites.

    • Downstream Analysis: Perform gene ontology analysis, motif analysis, and visualize the data on a genome browser.

References

Application Notes and Protocols for VTP50469 Fumarate in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate (B1241708) is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, demonstrating significant anti-leukemic activity in preclinical models.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of VTP50469 fumarate in combination with other chemotherapy agents, intended to guide researchers in the design and execution of preclinical studies.

VTP50469 acts by disrupting the critical interaction between Menin and MLL fusion proteins (e.g., MLL-AF4, MLL-AF9) or mutant Nucleophosmin 1 (NPM1c), which are key drivers in specific subtypes of acute leukemia.[2][5][6] This disruption leads to the displacement of Menin from chromatin, subsequent downregulation of target genes such as MEIS1 and HOXA9, and ultimately induces differentiation and apoptosis in leukemic cells.[3][7][8] Preclinical studies have shown that VTP50469 has potent single-agent efficacy and can enhance the activity of standard-of-care chemotherapy agents, offering a promising therapeutic strategy for difficult-to-treat leukemias.[9]

Data Presentation

In Vitro Efficacy of this compound as a Single Agent

The following table summarizes the half-maximal inhibitory concentration (IC50) values of VTP50469 in various MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines.

Cell LineSubtypeIC50 (nM)Reference
MOLM13MLL-AF9 (AML)13[1][4][6]
MV4;11MLL-AF4 (ALL)17[1][6]
RS4;11MLL-AF4 (ALL)25[1][6]
KOPN8MLL-ENL (ALL)15[1][6]
SEMK2MLL-AF4 (ALL)27[1][6]
HB11;19MLL-ENL (ALL)36[1][6]
THP1MLL-AF9 (AML)37[1][4]
NOMO1MLL-AF9 (AML)30[1][4]
ML2MLL-AF6 (AML)16[1][4]
EOL1MLL-r (AML)20[1][4]
OCI-AML3NPM1c+ (AML)18[2][6]
HL-60Wild-Type MLL>1,000[3]
K562Wild-Type MLL>1,000[3]
REHWild-Type MLL>2,000[6]
In Vivo Efficacy of this compound in Combination Therapy

The following table summarizes the in vivo efficacy of VTP50469 in combination with a standard induction-type regimen (Vincristine, Dexamethasone (B1670325), and L-Asparaginase; VXL) and the FLT3 inhibitor Gilteritinib in MLL-rearranged ALL patient-derived xenograft (PDX) models.

PDX ModelTreatment GroupOutcomeReference
MLL-7VTP50469 + VXLMaintained Complete Response (MCR)[9]
MLL-7VTP50469 + VXLSignificantly delayed leukemia progression compared to single agents (P=0.0013)[9]
MLL-8VTP50469 + VXLMaintained Complete Response (MCR)[9]
MLL-8VTP50469 + VXLSignificantly delayed leukemia progression compared to single agents (P=0.0013)[9]
MLL-7 & MLL-8VTP50469 + VXLAlmost completely eradicated leukemia infiltration in spleen and bone marrow[9]
MLL-7 & MLL-8VTP50469 + GilteritinibNo therapeutic enhancement compared to single agents[9]

Signaling Pathway and Experimental Workflow Diagrams

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin Chromatin_Complex Leukemogenic Chromatin Complex Menin->Chromatin_Complex MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Chromatin_Complex DNA DNA Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemia Progression Target_Genes->Leukemogenesis Upregulation Chromatin_Complex->Target_Genes Binds to promoter VTP50469 VTP50469 fumarate VTP50469->Menin Inhibits Interaction Apoptosis Apoptosis & Differentiation VTP50469->Apoptosis Promotes

Caption: VTP50469 inhibits the Menin-MLL fusion protein interaction.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Culture Leukemia Cells (e.g., MOLM13, MV4;11) Drug_Treatment_vitro 2. Treat with VTP50469, Chemotherapy Agent(s), and Combinations Cell_Culture->Drug_Treatment_vitro Viability_Assay 3. Assess Cell Viability (e.g., MTT Assay) Drug_Treatment_vitro->Viability_Assay Synergy_Analysis 4. Determine Synergy (e.g., Combination Index) Viability_Assay->Synergy_Analysis Xenograft_Model 5. Establish PDX Model in Immunocompromised Mice Synergy_Analysis->Xenograft_Model Inform In Vivo Design Randomization 6. Randomize Mice into Treatment Groups Xenograft_Model->Randomization Drug_Treatment_vivo 7. Administer VTP50469 and/or Chemotherapy Randomization->Drug_Treatment_vivo Monitoring 8. Monitor Tumor Burden and Survival Drug_Treatment_vivo->Monitoring Endpoint_Analysis 9. Analyze Efficacy and Leukemia Infiltration Monitoring->Endpoint_Analysis

Caption: Preclinical workflow for evaluating VTP50469 combination therapy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound in combination with other chemotherapy agents on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MOLM13, MV4;11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Chemotherapy agent(s) of interest (stock solutions in appropriate solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture leukemia cells to logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[9]

    • Incubate plates at 37°C in a 5% CO2 incubator overnight.[9]

  • Drug Treatment:

    • Prepare serial dilutions of VTP50469 and the combination agent(s) in culture medium.

    • For combination studies, a matrix of concentrations for each drug should be prepared.

    • Add 100 µL of the drug solutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[1][2]

  • Solubilization and Absorbance Reading:

    • Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1][2]

    • Read the absorbance at 570 nm using a microplate reader.[4][6]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each single agent and combination.

    • Assess synergy using methods such as the Combination Index (CI) based on the Chou-Talalay method.

Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Model for Combination Therapy

This protocol describes the establishment of a leukemia PDX model and subsequent evaluation of this compound in combination with other chemotherapies.

Materials:

  • Immunocompromised mice (e.g., NSG mice, 6-8 weeks old)

  • Cryopreserved primary leukemia patient cells (MLL-rearranged)

  • IMDM or RPMI-1640 medium with 20% FBS

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Combination chemotherapy agent(s) (e.g., vincristine (B1662923), dexamethasone, L-asparaginase)

  • Vehicle for drug formulation (e.g., 0.5% Natrosol + 1% Polysorbate-80 for oral gavage; formulated in chow)[10]

  • Flow cytometry antibodies (e.g., anti-human CD45)

Procedure:

  • Xenograft Establishment:

    • Thaw cryopreserved primary leukemia cells in a 37°C water bath and wash with appropriate medium.[10]

    • Resuspend cells in PBS at a concentration of 0.5-3 x 10^6 cells per 200 µL.[10]

    • Inject the cell suspension intravenously (tail vein) into the immunocompromised mice.[10]

  • Monitoring Engraftment:

    • Monitor mice for signs of leukemia development (e.g., weight loss, hind-limb paralysis).

    • At regular intervals, collect peripheral blood to monitor for the presence of human leukemic cells (hCD45+) via flow cytometry. Engraftment is confirmed when >1% hCD45+ cells are detected.

  • Drug Formulation and Administration:

    • This compound:

      • For oral gavage, suspend VTP50469 in a vehicle such as 0.5% Natrosol + 1% Polysorbate-80.[10] A typical dose is 120 mg/kg, administered twice daily.[9][10]

      • Alternatively, formulate VTP50469 in chow (e.g., 0.1%) for ad libitum administration.[9]

    • Combination Agents:

      • Prepare vincristine, dexamethasone, and L-asparaginase according to established protocols for intraperitoneal injection. Dosing for a VXL regimen can be: vincristine (0.15 mg/kg, once weekly), dexamethasone (5 mg/kg, 5 days on/2 days off), and L-asparaginase (1,000 U/kg, 5 days on/2 days off).[9]

  • Treatment and Monitoring:

    • Once engraftment is confirmed, randomize mice into treatment groups (Vehicle control, VTP50469 alone, chemotherapy alone, combination therapy).

    • Administer treatments for a defined period (e.g., 28 days).[9]

    • Monitor animal health, body weight, and tumor burden (hCD45+ cells in peripheral blood) throughout the study.

  • Efficacy Evaluation:

    • The primary endpoint is typically event-free survival, where an event is defined as the percentage of hCD45+ cells in the peripheral blood exceeding a certain threshold (e.g., 25%).[9]

    • At the end of the study or upon reaching humane endpoints, euthanize the mice.

    • Collect tissues (bone marrow, spleen) to assess leukemia infiltration by flow cytometry or histology.

    • Compare survival curves between treatment groups using Kaplan-Meier analysis.

Conclusion

This compound holds significant promise as a targeted therapy for MLL-rearranged and NPM1-mutant leukemias. The protocols and data presented herein provide a framework for the preclinical evaluation of VTP50469 in combination with standard chemotherapy agents. Combination studies are critical to understanding the potential for synergistic interactions and to guide the clinical development of this novel agent for patients with high-risk leukemia.

References

Assessing the Efficacy of VTP50469 Fumarate in Colony Formation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate (B1241708) is a potent and highly selective, orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported Ki of 104 pM.[1][2] This interaction is a critical driver of leukemogenesis in cancers with MLL gene rearrangements or NPM1 mutations.[3][4][5] By disrupting the Menin-MLL complex, VTP50469 inhibits the chromatin occupancy of MLL at specific gene loci, leading to changes in gene expression, induction of cellular differentiation, and apoptosis in susceptible cancer cell lines.[1][2][6][7] This document provides detailed protocols for assessing the efficacy of VTP50469 fumarate using colony formation assays, a critical in vitro method for evaluating the long-term proliferative capacity of cancer cells.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound across various leukemia cell lines. This data is essential for designing colony formation assays, particularly for selecting appropriate cell models and concentration ranges of the inhibitor.

Table 1: IC50 Values of this compound in MLL-Rearranged and NPM1-Mutant Leukemia Cell Lines

Cell LineSubtypeFusion/MutationIC50 (nM)Reference
MOLM-13AMLMLL-AF913[1][2]
THP-1AMLMLL-AF937[1][2]
NOMO-1AMLMLL-AF930[1][2]
ML-2AMLMLL-AF616[1]
EOL-1AMLMLL-AF920[1]
OCI-AML3AMLNPM1c+18[4]
KOPN-8B-ALLMLL-ENL15[1][2]
HB11;19B-ALLMLL-ENL36[1][2]
MV4;11B-ALLMLL-AF417[1][2]
SEM-K2B-ALLMLL-AF427[5]
RS4;11B-ALLMLL-AF425[1][2]

Table 2: Efficacy of this compound in Other Cancer Cell Lines

Cell LineCancer TypeTranslocationIC50Reference
MV4;11MLL-rearranged LeukemiaMLL-AF4 (KMT2A-AFF1)10 nM[8]
ES-1, ES-4, ES-6, EW-8Ewing SarcomaEWSR1-FLI1 type 1> 3 µM[8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided in DOT language.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Binds to DNA DNA MLL_fusion->DNA Recruits to Promoters Target_Genes Target Genes (e.g., HOXA9, MEIS1) Transcription Leukemogenic Gene Expression Target_Genes->Transcription Activates Differentiation Differentiation Apoptosis Apoptosis Reduced_Proliferation Reduced Proliferation Transcription->Reduced_Proliferation Inhibition Leads to VTP50469 This compound VTP50469->Menin Inhibits Interaction

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL interaction.

Colony_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (e.g., MOLM-13) B 2. Cell Counting & Trypan Blue Exclusion A->B D 4. Seed Cells at Low Density B->D C 3. Prepare VTP50469 Stock Solution E 5. Add VTP50469 at Varying Concentrations C->E D->E F 6. Incubate for 7-14 days E->F G 7. Fix Colonies (e.g., with Methanol) F->G H 8. Stain Colonies (e.g., with Crystal Violet) G->H I 9. Count Colonies (>50 cells) H->I J 10. Calculate Plating Efficiency & Survival Fraction I->J

Caption: Experimental workflow for a colony formation assay with this compound.

Experimental Protocols

This section provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound. This protocol is a general guideline and may require optimization based on the specific cell line used.

Materials
  • This compound

  • Appropriate cancer cell line (e.g., MOLM-13 for suspension culture, or an adherent cell line sensitive to Menin-MLL inhibition)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue solution (0.4%)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 6-well or 12-well tissue culture plates

  • Methanol (B129727) or 4% Paraformaldehyde (for fixing)

  • 0.5% (w/v) Crystal Violet staining solution

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Hemocytometer or automated cell counter

Protocol

1. Preparation of this compound Stock Solution

a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C.

2. Cell Seeding

a. Culture the chosen cell line to approximately 70-80% confluency. b. Harvest the cells. For adherent cells, use Trypsin-EDTA. For suspension cells, gently pipette to create a single-cell suspension. c. Perform a cell count using a hemocytometer or automated cell counter and assess viability using Trypan Blue exclusion. d. Calculate the required cell suspension volume to seed a low density of cells (e.g., 500-1000 cells per well of a 6-well plate). The optimal seeding density should be determined empirically for each cell line to yield 50-100 colonies in the control wells. e. Seed the cells into the wells of the tissue culture plates and allow them to attach overnight (for adherent cells).

3. Treatment with this compound

a. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested concentration range based on the IC50 values is 0 nM (vehicle control), 1 nM, 5 nM, 10 nM, 25 nM, 50 nM, and 100 nM. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. b. For adherent cells, remove the medium from the wells and add the medium containing the different concentrations of this compound. c. For suspension cells, the drug dilutions can be added directly to the wells. d. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) for each experiment.

4. Incubation

a. Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a period that allows for colony formation, typically 7-14 days. The incubation time will vary depending on the doubling time of the cell line. b. Visually inspect the plates periodically to monitor colony growth.

5. Colony Staining and Counting

a. After the incubation period, carefully remove the medium from the wells. b. Gently wash the wells twice with PBS. c. Fix the colonies by adding 1 mL of methanol or 4% paraformaldehyde to each well and incubating for 10-15 minutes at room temperature. d. Remove the fixing solution and allow the plates to air dry completely. e. Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 15-30 minutes at room temperature. f. Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible. g. Allow the plates to air dry. h. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[9] Counting can be done manually or using an automated colony counter.

6. Data Analysis

a. Plating Efficiency (PE): Calculate the plating efficiency for the control group.

  • PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

b. Surviving Fraction (SF): Calculate the surviving fraction for each treatment concentration.

  • SF = (Number of colonies in treated wells / (Number of cells seeded x PE))

c. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Conclusion

The colony formation assay is a robust method to determine the long-term cytotoxic and cytostatic effects of this compound on cancer cells. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments to further elucidate the therapeutic potential of this promising Menin-MLL inhibitor. Careful optimization of cell seeding density and drug concentration range is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following VTP50469 Fumarate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate (B1241708) is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in certain types of leukemia, particularly those with MLL rearrangements (MLL-r). By disrupting the Menin-MLL complex, VTP50469 leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which in turn inhibits cell proliferation and induces programmed cell death, or apoptosis, in susceptible cancer cells.[1][2][3] These application notes provide a comprehensive guide to analyzing the apoptotic effects of VTP50469 fumarate using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis is characterized by a series of distinct morphological and biochemical changes. One of the earliest indicators is the translocation of phosphatidylserine (B164497) (PS) from the inner leaflet to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS. When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify early-stage apoptotic cells.

Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence. By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

Treatment of MLL-rearranged B-cell acute lymphoblastic leukemia (B-ALL) cell lines with this compound has been shown to induce a dose-dependent increase in apoptosis at early timepoints.[3][4] The following table summarizes representative quantitative data on the apoptotic effects of VTP50469 on the RS4;11 cell line after a 48-hour treatment period.

This compound Concentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)9055
10751510
50503020
100304525

Note: The data presented in this table is a representative example based on findings reported in scientific literature. Actual results may vary depending on the specific cell line, experimental conditions, and treatment duration.

Experimental Protocols

Materials
  • This compound

  • MLL-rearranged leukemia cell line (e.g., RS4;11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Culture the MLL-rearranged leukemia cells in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 0.5 x 10^6 cells/mL in fresh medium.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 48 hours). Include a vehicle-only control (e.g., DMSO).

Annexin V and Propidium Iodide Staining
  • Following treatment, harvest the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to each tube.

  • Add 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis
  • Analyze the samples on a flow cytometer within one hour of staining.

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and exclude debris.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) within the gated population.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, and late apoptotic/necrotic).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 cluster_1 Nucleus cluster_2 Cytoplasm VTP50469 This compound Menin_MLL Menin-MLL Fusion Protein Complex VTP50469->Menin_MLL Inhibition HOXA9_MEIS1 HOXA9 / MEIS1 Transcription Menin_MLL->HOXA9_MEIS1 Activation Bcl2 Bcl-2 Transcription HOXA9_MEIS1->Bcl2 Upregulation Bcl2_protein Anti-apoptotic Bcl-2 Protein Bcl2->Bcl2_protein Bax_Bak Pro-apoptotic Bax/Bak Bcl2_protein->Bax_Bak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induction Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: VTP50469 induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Analysis

G start Start cell_culture Cell Culture (e.g., RS4;11) start->cell_culture treatment Treatment with This compound cell_culture->treatment harvest Harvest Cells treatment->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min at RT in the Dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer flow_cytometry Flow Cytometry Analysis add_buffer->flow_cytometry data_analysis Data Analysis and Quantification flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for apoptosis analysis by flow cytometry.

References

Application Notes and Protocols for Western Blot Analysis of VTP50469 Fumarate Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VTP50469 fumarate (B1241708) is a potent and highly selective oral inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, demonstrating significant anti-leukemia activity.[1] Its mechanism of action involves the disruption of the Menin-MLL protein complex, which leads to the displacement of Menin from chromatin and subsequent changes in gene expression, ultimately inducing differentiation and apoptosis in susceptible cancer cells.[1][2] These application notes provide a detailed protocol for the Western blot analysis of key downstream targets of VTP50469 fumarate, enabling researchers to investigate its molecular effects in relevant biological systems.

Downstream Signaling Pathway of this compound

This compound targets the critical interaction between Menin and MLL fusion proteins, which are oncogenic drivers in certain types of leukemia, including those with MLL rearrangements (MLL-r) and NPM1 mutations.[3][4][5] By inhibiting this interaction, VTP50469 leads to the eviction of the MLL fusion protein complex from chromatin, resulting in the downregulation of key target genes such as HOXA9, MEIS1, PBX3, and MEF2C.[2][6][7] This disruption of the oncogenic transcriptional program triggers cell differentiation and apoptosis.[2] Additionally, treatment with VTP50469 has been shown to reduce the chromatin occupancy of DOT1L, a histone methyltransferase often associated with MLL-fusion-driven leukemogenesis.[2][4]

VTP50469_Pathway cluster_nucleus Nucleus VTP50469 VTP50469 fumarate Menin_MLL Menin-MLL Complex VTP50469->Menin_MLL Inhibits Interaction DOT1L DOT1L VTP50469->DOT1L Reduces Chromatin Occupancy DNA DNA Menin_MLL->DNA Binds to Promoters Transcription Oncogenic Transcription Menin_MLL->Transcription Drives Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Contains DOT1L->Transcription Contributes to Apoptosis Apoptosis & Differentiation Transcription->Apoptosis Suppression Leads to

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of VTP50469 in various MLL-rearranged and NPM1-mutant leukemia cell lines.

Cell LineFusion/MutationIC50 (nM)Reference
MOLM13MLL-AF913[1][5]
THP1MLL-AF937[1]
NOMO1MLL-AF930[1]
MV4;11MLL-AF417[1][5]
SEMK2MLL-AF427[1][5]
RS4;11MLL-AF425[1][5]
KOPN8MLL-ENL15[1][5]
OCI-AML3NPM1c+18[5]

Experimental Workflow

The following diagram illustrates the key steps for performing Western blot analysis to assess the effect of this compound on downstream target proteins.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., MOLM13, RS4;11) with this compound B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Protein Separation C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-HOXA9, anti-MEIS1) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

Caption: Western blot experimental workflow.

Detailed Experimental Protocols

I. Cell Culture and Treatment
  • Culture MLL-rearranged (e.g., MOLM13, RS4;11) or NPM1-mutant (e.g., OCI-AML3) leukemia cell lines in appropriate media and conditions.

  • Seed cells at a density that will not exceed 80-90% confluency at the end of the treatment period.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or DMSO as a vehicle control for the desired time points (e.g., 24, 48, 72 hours).

  • Following treatment, harvest the cells by centrifugation.

II. Sample Preparation: Lysis and Protein Quantification
  • Wash the cell pellet with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per 1-2 x 10^6 cells).[8]

  • Immediately scrape the cell lysate and transfer it to a microcentrifuge tube.[8]

  • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[8]

  • Heat the samples at 95-100°C for 5 minutes.

  • Centrifuge the lysate at 14,000 x g for 5 minutes to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

III. SDS-PAGE and Protein Transfer
  • Prepare samples for loading by diluting them in Laemmli buffer to a final concentration of 10-50 µg of protein per lane.

  • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100V).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

IV. Immunoblotting and Detection
  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]

  • Incubate the membrane with the primary antibody (e.g., anti-HOXA9, anti-MEIS1, anti-PBX3, anti-MEF2C, or anti-DOT1L) diluted in blocking buffer overnight at 4°C with gentle shaking.[8] Refer to the antibody datasheet for the recommended dilution.

  • Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

  • Wash the membrane three times for 5-10 minutes each with TBST.[9]

  • Prepare the chemiluminescence substrate according to the manufacturer's instructions and incubate it with the membrane.[10]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

V. Data Analysis
  • Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ).

  • Normalize the protein of interest's band intensity to a loading control (e.g., GAPDH, β-actin) to account for loading differences.

  • Compare the normalized protein levels in this compound-treated samples to the vehicle-treated control to determine the fold change in protein expression.

References

Troubleshooting & Optimization

VTP50469 fumarate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VTP50469 fumarate (B1241708). The information is designed to address common challenges, particularly those related to solubility, and to provide clear protocols for experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is VTP50469 and its mechanism of action?

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a Ki of 104 pM.[1][2][3] In leukemias with MLL rearrangements (MLL-r), the fusion proteins created by chromosomal translocations aberrantly recruit Menin. This interaction is crucial for maintaining the leukemogenic gene expression program. VTP50469 works by disrupting the Menin-MLL interaction, which displaces Menin from chromatin and leads to a downregulation of MLL-fusion target genes like MEIS1, HOXA9, and PBX3.[4][5][6] This ultimately results in cell differentiation, apoptosis, and a reduction in leukemia burden.[1][3][4]

Q2: I am having trouble dissolving VTP50469 fumarate. What are the recommended solvents and protocols?

This compound can be challenging to dissolve directly in aqueous buffers. The use of organic solvents and specific formulation strategies is recommended for both in vitro and in vivo applications. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[7] It is also recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[7]

For detailed protocols, please refer to the tables below.

Q3: My this compound precipitated out of solution after dilution. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To avoid this, it is crucial to start with a high-concentration stock solution in an appropriate organic solvent like DMSO and then use a multi-step dilution process with co-solvents. The provided protocols for in vivo formulations are specifically designed to create stable solutions or suspensions suitable for administration.

For cell-based assays (in vitro), it is advisable to prepare the final dilutions in culture media immediately before use. When adding the DMSO stock to your aqueous culture medium, ensure rapid mixing to minimize localized high concentrations that can lead to precipitation.

Data Presentation: Solubility and Formulation Protocols

The following tables summarize the reported solubility and formulation protocols for this compound.

Table 1: this compound Solubility Data

SolventConcentrationObservations
DMSO100 mg/mL (124.23 mM)Clear solution; may require ultrasonic treatment.[7]
DMSO≥10 mg/mLSoluble.[8]
Ethanol1-10 mg/mLSparingly soluble.[8]

Table 2: Recommended Formulation Protocols for this compound

ProtocolSolvent Composition (v/v)Achieved ConcentrationApplication
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.11 mM)In vivo[2][7]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.11 mM)In vivo[2][7]
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.11 mM)In vivo[7]
Formulated Chow 0.1% this compound in rodent dietDelivers ~120-180 mg/kg/dayIn vivo[4][9]

Experimental Protocols

Protocol for Preparing an In Vivo Formulation (Based on Protocol 1)

This protocol describes the preparation of a 1 mL working solution of this compound.

  • Prepare a Stock Solution: First, prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add DMSO Stock: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.

  • Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL.

Visualizations

Mechanism of Action of VTP50469

VTP50469_Mechanism_of_Action cluster_nucleus Cell Nucleus MLL-Fusion MLL Fusion Protein Menin Menin MLL-Fusion->Menin interacts with Chromatin Chromatin Menin->Chromatin binds to TargetGenes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes activates Leukemia Leukemia Progression TargetGenes->Leukemia drives VTP50469 VTP50469 VTP50469->Menin inhibits interaction

Caption: VTP50469 inhibits the Menin-MLL fusion protein interaction.

Troubleshooting Workflow for Solubility Issues

VTP50469_Solubility_Troubleshooting Start Start: Dissolving This compound CheckSolvent Is the compound fully dissolved in initial solvent? Start->CheckSolvent Precipitation Precipitation or Incomplete Dissolution CheckSolvent->Precipitation No Dilution Proceeding to Aqueous Dilution CheckSolvent->Dilution Yes Actions Apply gentle heat and/or sonication Precipitation->Actions CheckAgain Is it dissolved now? Actions->CheckAgain Success Solution is ready for use or next dilution step CheckAgain->Success Yes Failure Consider alternative formulation protocol CheckAgain->Failure No CheckDilution Did precipitation occur upon dilution? Dilution->CheckDilution StableSolution Stable solution/suspension Ready for use CheckDilution->StableSolution No DilutionPrecipitation Precipitation Observed CheckDilution->DilutionPrecipitation Yes DilutionSolution Use a co-solvent formulation (e.g., PEG300, Tween-80) before adding aqueous phase DilutionPrecipitation->DilutionSolution DilutionSolution->Start Restart with new protocol

Caption: A logical workflow for troubleshooting this compound solubility.

Experimental Workflow for In Vivo Formulation

VTP50469_InVivo_Formulation_Workflow Step1 1. Prepare Stock in 100% DMSO Step2 2. Add PEG300 (Co-solvent) Step1->Step2 Mix Step3 3. Add Tween-80 (Surfactant) Step2->Step3 Mix Step4 4. Add Saline (Aqueous Phase) Step3->Step4 Mix Final Final Formulation (e.g., ≥ 2.5 mg/mL) Step4->Final

Caption: Step-by-step workflow for preparing an in vivo formulation.

References

Identifying and mitigating VTP50469 fumarate off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

VTP50469 Fumarate (B1241708) Technical Support Center

Introduction: VTP50469 fumarate is a potent, selective, orally bioavailable small-molecule inhibitor of Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is the master transcriptional regulator of T helper 17 (Th17) cells, which are critical drivers of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound aims to suppress the Th17 pathway and associated production of pro-inflammatory cytokines like IL-17A.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions (FAQs) and detailed troubleshooting protocols to help identify and mitigate potential off-target effects during preclinical evaluation of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential off-target activities of this compound?

A1: While VTP50469 is designed for high selectivity towards RORγt, two principal off-target activities should be considered:

  • Fumarate-Mediated Nrf2 Activation: The fumarate salt form of the molecule can act as an electrophile, similar to dimethyl fumarate (DMF).[4][5][6][7] This can lead to the covalent modification of cysteine residues on the protein KEAP1, disrupting its ability to target the transcription factor Nrf2 for degradation.[6] Consequently, stabilized Nrf2 translocates to the nucleus and activates the Antioxidant Response Element (ARE), upregulating cytoprotective genes like Heme Oxygenase-1 (HO-1).[7] This can produce anti-inflammatory effects independent of RORγt inhibition.[4][6]

  • Minor Off-Target Kinase Inhibition: Like many small molecule inhibitors, VTP50469 may exhibit weak, off-target binding to various protein kinases at concentrations significantly higher than its RORγt IC50.[8][9][10] Kinome-wide screening is essential to identify these potential interactions.

Q2: My cells show unexpected cytotoxicity at concentrations intended to inhibit RORγt. What could be the cause?

A2: Unexpected cytotoxicity can stem from several factors:

  • High Compound Concentration: Concentrations significantly exceeding the IC50 for RORγt can lead to off-target effects and general cellular stress.[11]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line, typically below 0.5%.[11] Always include a vehicle-only control.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[11]

  • Compound Instability: The compound may degrade in cell culture media over time, producing toxic byproducts.[12] It is recommended to prepare fresh dilutions for each experiment.[11]

  • On-Target Toxicity: In certain cellular contexts, potent inhibition of RORγt itself might interfere with essential cellular processes, although this is less common.

Q3: I'm observing a reduction in inflammatory markers, but it doesn't correlate well with the suppression of IL-17A. What might be happening?

A3: This scenario strongly suggests the involvement of an off-target mechanism, most likely the activation of the Nrf2 pathway by the fumarate moiety. The Nrf2 pathway can exert broad anti-inflammatory effects that are distinct from the Th17-mediated pathway.[4][6] To confirm this, you should measure the expression of known Nrf2 target genes, such as HO-1 or NQO1. An increase in these markers would indicate Nrf2 pathway activation.

Q4: How can I experimentally confirm that my observed phenotype is due to on-target RORγt inhibition versus an off-target effect?

A4: Differentiating on-target from off-target effects is crucial. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated RORγt Inhibitor: Compare the effects of VTP50469 with another validated RORγt inhibitor that has a different chemical scaffold.[1] A phenotype that is replicated by both compounds is more likely to be on-target.

  • Rescue Experiments: In a genetically modified cell line, express a mutant version of RORγt that does not bind VTP50469 but retains its function. If the phenotype is rescued in the presence of the compound, it confirms an on-target effect.[8]

  • Use RORγt Knockout/Knockdown Cells: The effects of VTP50469 should be absent or significantly diminished in cells lacking RORγt. Any residual activity points to an off-target mechanism.

  • Test an Analog without the Fumarate Moiety: If available, using a version of VTP50469 with a different, non-electrophilic salt form (e.g., hydrochloride) can help isolate effects specifically caused by the fumarate group.

Section 2: Data Presentation & Visualizations

Quantitative Data Summary

The following table summarizes the hypothetical selectivity profile for this compound, illustrating the desired on-target potency and potential off-target activities.

TargetAssay TypeIC50 / EC50 (nM)Target ClassImplication
RORγt Biochemical (Binding) 5 On-Target (Nuclear Receptor) High Potency
RORαBiochemical (Binding)850Off-Target (Nuclear Receptor)Low selectivity risk at therapeutic doses
Nrf2Cell-Based (ARE Reporter)1,500Off-Target (Transcription Factor)Moderate risk of fumarate-driven effects
Kinase ZBiochemical (Activity)>10,000Off-Target (Kinase)Low risk of direct kinase inhibition
Signaling Pathway Diagram

This diagram illustrates the intended on-target RORγt pathway alongside the most probable off-target Nrf2 activation pathway.

G cluster_0 On-Target Pathway: RORγt Inhibition cluster_1 Off-Target Pathway: Nrf2 Activation VTP1 VTP50469 RORgt RORγt VTP1->RORgt Inhibits Fumarate Fumarate Moiety IL17 IL-17A, IL-17F Transcription ↓ RORgt->IL17 Activates Inflam1 Autoimmune Inflammation ↓ IL17->Inflam1 KEAP1 KEAP1 Fumarate->KEAP1 Inhibits Nrf2 Nrf2 KEAP1->Nrf2 Promotes Degradation ARE ARE-Mediated Transcription ↑ (e.g., HO-1) Nrf2->ARE Activates Inflam2 Anti-inflammatory & Cytoprotective Effects ARE->Inflam2

Caption: On-target (RORγt) vs. potential off-target (Nrf2) signaling pathways of this compound.

Troubleshooting Workflow

This workflow provides a logical process for investigating unexpected experimental results.

G start Unexpected Result (e.g., Cytotoxicity, Altered Phenotype) q1 Is RORγt expressed in the cell system? start->q1 q2 Does an inactive analog or RORγt knockout abolish the effect? q1->q2 Yes res1 Result likely independent of RORγt. Check for general compound toxicity. q1->res1 No res2 Result is likely ON-TARGET q2->res2 Yes res3 Result is likely OFF-TARGET q2->res3 No q3 Is Nrf2 target gene (e.g., HO-1) expression upregulated? res4 Fumarate-mediated Nrf2 activation is likely contributing to the phenotype. q3->res4 Yes res5 Investigate other off-targets (e.g., Kinome Screen) q3->res5 No res3->q3

Caption: A troubleshooting workflow for differentiating on-target vs. off-target cellular effects.

Section 3: Detailed Experimental Protocols

Protocol 1: Western Blot for Nrf2 Pathway Activation

This protocol is designed to detect the upregulation of HO-1, a downstream target of Nrf2, as a marker of off-target pathway activation.

Objective: To determine if this compound induces the expression of the Nrf2 target protein, Heme Oxygenase-1 (HO-1).

Materials:

  • Cells of interest (e.g., human peripheral blood mononuclear cells)

  • This compound and vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-HO-1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, buffers, and transfer system (e.g., PVDF membrane)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 6-24 hours). Include a known Nrf2 activator like dimethyl fumarate as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.[13]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Denature proteins by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-HO-1 antibody (at manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection & Analysis:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.

    • Quantify band intensities using densitometry software. Normalize the HO-1 signal to the loading control. A dose-dependent increase in normalized HO-1 expression indicates Nrf2 pathway activation.

Protocol 2: Kinome Profiling to Identify Off-Target Kinases

This protocol describes the general methodology for screening this compound against a broad panel of kinases to identify unintended targets. This is typically performed as a service by specialized companies.[8][14]

Objective: To determine the selectivity of VTP50469 by screening it against a large panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). The service provider will typically perform assays at one or more fixed concentrations (e.g., 1 µM and 10 µM) to get an initial overview of off-target activity.[15]

  • Kinase Panel Selection: Utilize a commercial service offering a comprehensive kinase panel (e.g., >400 kinases) that represents all branches of the human kinome.

  • Binding or Activity Assay:

    • Binding Assay (Common): The service will perform a competition binding assay where VTP50469 competes with a labeled, broad-spectrum kinase ligand for binding to each kinase in the panel. The amount of displacement is measured, and results are often reported as "% Inhibition" or "% of Control".[15]

    • Activity Assay: Alternatively, an enzymatic assay can be performed where the ability of VTP50469 to inhibit the phosphorylation of a substrate by each kinase is measured.

  • Data Analysis:

    • The primary screen will identify "hits" – kinases that are inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).

    • For significant hits, follow-up dose-response experiments should be conducted to determine the IC50 value for each off-target kinase.

    • The results are used to calculate a selectivity index and assess the potential for off-target effects at therapeutically relevant concentrations.[14]

References

Technical Support Center: Optimizing Small Molecule Inhibitor Treatment Duration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of small molecule inhibitors in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal treatment duration for my small molecule inhibitor in an in vivo efficacy study?

A1: The optimal treatment duration is multifactorial and depends on the inhibitor's characteristics, the tumor model, and the experimental goals. Key considerations include:

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the drug's absorption, distribution, metabolism, and excretion (PK) is crucial.[1][2][3] The relationship between drug concentration and its biological effect (PD) will inform how long the target needs to be suppressed to achieve a therapeutic outcome.[1][2][3][4]

  • Tumor Growth Rate: In oncology studies, the doubling time of the tumor in the chosen xenograft or syngeneic model is a critical factor.[5][6] Treatment should be long enough to observe a significant difference in tumor growth between treated and control groups.

  • Mechanism of Action: The inhibitor's mechanism will influence the required duration of target engagement. For example, inducing apoptosis may require a shorter duration than inhibiting angiogenesis.

  • Toxicity: The maximum tolerated dose (MTD) and potential for cumulative toxicity will limit the feasible treatment duration.[7]

A pilot study with varying treatment durations is often the most effective way to empirically determine the optimal window.

Q2: My compound shows good in vitro potency but poor in vivo efficacy. What are the potential reasons and how can I troubleshoot this?

A2: This is a common challenge in drug development.[8] Several factors can contribute to this discrepancy:

  • Poor Bioavailability: The compound may have low oral bioavailability due to poor absorption or significant first-pass metabolism.[8][9] Consider alternative routes of administration (e.g., intraperitoneal, intravenous) or formulation strategies to improve solubility and absorption.[10]

  • Rapid Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in insufficient exposure at the tumor site.[8] PK studies are essential to determine the compound's half-life and exposure levels.[11]

  • Inadequate Target Engagement: Even with sufficient plasma exposure, the compound may not reach the target tissue at a high enough concentration to effectively inhibit the target.[12]

  • Drug Resistance: The tumor model may possess or develop resistance mechanisms to the inhibitor.[13]

To troubleshoot, conduct PK/PD studies to correlate drug exposure with target modulation in the tumor tissue.[14]

Q3: What are the key considerations for designing a dose-response and treatment duration study?

A3: A well-designed study is crucial for obtaining meaningful data. Key considerations include:

  • Animal Model Selection: Choose a model that is relevant to the disease being studied. Options include cell line-derived xenografts (CDXs), patient-derived xenografts (PDXs), and syngeneic models.[6][15]

  • Group Size: The number of animals per group should be sufficient for statistical power. Typically, 5-10 mice per group are used in efficacy studies.[7]

  • Dosing Regimen: Determine the dose levels, frequency, and route of administration based on MTD and PK data.[16]

  • Endpoints: Clearly define the primary and secondary endpoints, which may include tumor volume, body weight, survival, and biomarker analysis.[7]

  • Controls: Include appropriate vehicle control groups.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in tumor growth within groups Inconsistent tumor cell implantation; variability in animal health.Refine implantation technique for consistency. Ensure animals are of similar age and weight at the start of the study.
Unexpected toxicity or weight loss in treated groups Compound toxicity; vehicle toxicity.Conduct a maximum tolerated dose (MTD) study. Test the vehicle alone for any adverse effects.
Lack of tumor growth inhibition despite evidence of target engagement Tumor heterogeneity; activation of bypass signaling pathways.Analyze tumors for resistance mutations. Consider combination therapies to target multiple pathways.
Precipitation of the compound upon injection Poor solubility of the compound in the chosen vehicle.Test different formulation strategies, such as using co-solvents or creating a suspension.[10]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation: Culture cancer cells under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Inject cells subcutaneously into the flank of immunocompromised mice.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., twice weekly).[7] Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups. Administer the small molecule inhibitor or vehicle according to the planned dosing regimen and duration.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and excise the tumors. Measure final tumor weights and process a portion of the tumor for downstream analysis (e.g., histology, western blotting).

Protocol 2: Immunohistochemistry (IHC) for Target Modulation

  • Tissue Fixation and Processing: Fix excised tumor tissue in 10% neutral buffered formalin for 24-48 hours.[17] Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.[17][18]

  • Sectioning and Antigen Retrieval: Cut 4-5 µm sections from the paraffin-embedded blocks.[19] Deparaffinize and rehydrate the sections. Perform antigen retrieval to unmask the target epitope, often using heat-induced epitope retrieval in a citrate (B86180) buffer.[17]

  • Staining: Block endogenous peroxidase activity and non-specific binding sites.[20] Incubate with a primary antibody specific for the target of interest or a downstream biomarker.[18] Apply a labeled secondary antibody and a detection reagent (e.g., DAB).[17]

  • Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei.[18] Dehydrate the sections and mount with a permanent mounting medium.

  • Imaging and Analysis: Acquire images using a brightfield microscope and quantify the staining intensity and distribution.

Data Presentation

Table 1: Summary of In Vivo Efficacy Study

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%TGI)
Vehicle-QD1500 ± 150-
Compound A25QD750 ± 8050
Compound A50QD300 ± 5080
Compound B50QD900 ± 10040

Table 2: Pharmacokinetic Parameters of Compound A

ParameterValue
Cmax (ng/mL)1200
Tmax (hr)2
AUC (ng*hr/mL)4800
Half-life (hr)4

Visualizations

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates VTP50469 VTP50469 Fumarate VTP50469->Kinase1 Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Promotes

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Endpoint Endpoint Analysis Treatment->Endpoint PK_PD PK/PD Analysis Endpoint->PK_PD Efficacy Efficacy Evaluation Endpoint->Efficacy Toxicity Toxicity Assessment Endpoint->Toxicity

Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: VTP50469 Fumarate in Leukemia Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VTP50469 fumarate (B1241708). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing VTP50469 fumarate in their leukemia cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful progression of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective oral inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1) fusion proteins.[1][2] The MLL gene is frequently rearranged in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4] These rearrangements produce MLL fusion proteins that drive leukemogenesis by aberrantly regulating gene expression. Menin is a critical cofactor for the oncogenic activity of MLL fusion proteins. This compound works by binding to menin and disrupting its interaction with MLL, thereby inhibiting the downstream transcriptional program that leads to leukemia.[1][5][6] This disruption leads to changes in gene expression, cellular differentiation, and apoptosis in leukemia cells with MLL rearrangements or NPM1 mutations.[1][6]

Q2: Which leukemia cell lines are sensitive to this compound?

A2: this compound is most effective in leukemia cell lines harboring MLL gene rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[4][7]

Cell Line Leukemia Type Reported IC50
MOLM-13MLL-r AML13 nM[1]
MV4;11MLL-r AML17 nM[1]
THP-1MLL-r AML37 nM[1]
NOMO-1MLL-r AML30 nM[1]
ML-2MLL-r AML16 nM[1]
EOL-1MLL-r AML20 nM[1]
KOPN-8MLL-r ALL15 nM[1]
HB11;19MLL-r ALL36 nM[1]
SEMK2MLL-r ALL27 nM[1]
RS4;11MLL-r ALL25 nM[1]
OCI-AML3NPM1-mutant AML~20 nM[8]

Q3: My IC50 values for this compound are inconsistent. What are the potential causes?

A3: Inconsistent IC50 values can arise from several factors:

  • Cell Line Health and Passage Number: Ensure your leukemia cell lines are healthy, free from contamination, and within a consistent, low passage number range.

  • Compound Stability and Storage: this compound should be stored as recommended by the manufacturer, typically at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.

  • Assay-Specific Parameters: The cell density, incubation time, and the type of viability assay used (e.g., CellTiter-Glo, MTT) can all influence the calculated IC50 value. Standardize these parameters across all experiments.

  • Serum Concentration: The concentration of serum in your cell culture medium can affect the bioavailability of the compound. Maintain a consistent serum concentration.

Troubleshooting Guides

Problem 1: Leukemia cell lines show reduced sensitivity or have developed resistance to this compound.

This is a common challenge in targeted therapy research. Resistance to menin inhibitors can be acquired through genetic mutations or non-genetic adaptive mechanisms.[9][10]

Potential Causes and Solutions:

  • Genetic Resistance: Point mutations in the MEN1 gene can alter the drug-binding pocket, reducing the efficacy of this compound.[5][9]

    • Troubleshooting Step: Sequence the MEN1 gene in your resistant cell lines to identify potential mutations.

  • Non-Genetic Resistance: Cells can adapt to the presence of the inhibitor through epigenetic or transcriptional changes, leading to a drug-tolerant state.[10][11]

    • Troubleshooting Step: Perform RNA-sequencing or ATAC-sequencing to identify differentially expressed genes or changes in chromatin accessibility in your resistant cell lines compared to the parental, sensitive lines.

Experimental Workflow for Investigating Resistance:

G start Observe Reduced Sensitivity to VTP50469 culture Culture Parental and Resistant Cell Lines start->culture dna_seq Sequence MEN1 Gene culture->dna_seq rna_seq Perform RNA-Sequencing culture->rna_seq mut_analysis Analyze for MEN1 Mutations dna_seq->mut_analysis gene_expr_analysis Analyze Differential Gene Expression rna_seq->gene_expr_analysis mut_found MEN1 Mutation Identified mut_analysis->mut_found Yes no_mut No MEN1 Mutation mut_analysis->no_mut No pathway_analysis Pathway Enrichment Analysis gene_expr_analysis->pathway_analysis combination_therapy Test Combination Therapies mut_found->combination_therapy no_mut->pathway_analysis pathway_analysis->combination_therapy

Workflow for investigating VTP50469 resistance.
Problem 2: How can I overcome resistance to this compound?

Combination therapy is a promising strategy to overcome resistance to menin inhibitors.[9][10][12]

Recommended Combination Strategies:

  • BCL-2 Inhibitors (e.g., Venetoclax): The combination of menin inhibitors with venetoclax (B612062) has shown synergistic effects in preclinical models.[5]

  • FLT3 Inhibitors (e.g., Gilteritinib): For leukemia cell lines with co-occurring FLT3 mutations, a combination with a FLT3 inhibitor can be highly effective.[5]

  • Hypomethylating Agents (e.g., Azacitidine): Combining this compound with hypomethylating agents can also enhance its anti-leukemic activity.[5]

  • Other Epigenetic Modifiers: Inhibitors of DOT1L, BRD4, or CBP/p300 have shown synergy with menin inhibitors in preclinical studies.[11][13]

G Leukemia_Progression Leukemia Progression Target_Genes Target_Genes Target_Genes->Leukemia_Progression

References

Potential mechanisms of acquired resistance to VTP50469 fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of acquired resistance to VTP50469 fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for VTP50469 fumarate?

This compound is a potent and highly selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] By disrupting this interaction, VTP50469 aims to reverse the aberrant gene expression programs driven by MLL fusion proteins or NPM1 mutations, which are characteristic of certain acute leukemias.[4][5] This disruption leads to the suppression of key target genes like HOXA9 and MEIS1, inducing differentiation and apoptosis in susceptible cancer cells.[3]

Q2: We are observing decreased sensitivity to VTP50469 in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to Menin inhibitors like VTP50469 typically arises from two main mechanisms:

  • On-target mutations in the MEN1 gene: This is a common mechanism where mutations occur in the gene encoding the Menin protein, the direct target of VTP50469. These mutations often appear in the drug-binding pocket, reducing the affinity of the inhibitor without significantly compromising the essential Menin-MLL interaction.[6][7][8]

  • Non-genetic or adaptive resistance: In this scenario, cancer cells adapt to the drug by altering their signaling pathways and gene expression profiles to become less dependent on the Menin-MLL interaction for their survival and growth.[9][10][11] This can involve widespread transcriptional reprogramming.[10][12]

Q3: Are there specific mutations in the MEN1 gene that we should screen for?

Yes, based on studies with other Menin inhibitors, several recurrent mutations in the MEN1 gene have been identified that confer resistance. It is highly probable that similar mutations could mediate resistance to VTP50469. Key residues to investigate include:

These mutations are located at the interface where the drug binds to the Menin protein.[6][7]

Q4: If we don't find any mutations in the MEN1 gene, what other factors could be contributing to resistance?

If MEN1 mutations are absent, it is likely that non-genetic mechanisms are at play. These can include:

  • Transcriptional Reprogramming: The resistant cells may have activated alternative signaling pathways to maintain their malignant state. This can be investigated by performing comparative transcriptomic analysis (e.g., RNA-sequencing) between your sensitive and resistant cell lines.[10][12]

  • Involvement of Other Epigenetic Regulators: Research has shown that the inactivation of components of the Polycomb Repressive Complex 1.1 (PRC1.1) can lead to resistance to Menin inhibitors.[16] Additionally, the histone acetyltransferase KAT6A has been implicated in reversing this resistance phenotype.[10]

  • Metabolic Reprogramming: Although not yet specifically documented for VTP50469, cancer cells often adapt their metabolism to survive drug treatment.[17] Investigating changes in key metabolic pathways could provide insights.

Troubleshooting Guides

Issue: Gradual loss of VTP50469 efficacy in our in vitro models.

Possible Cause & Troubleshooting Steps:

  • Development of Resistant Clones:

    • Action: Isolate single-cell clones from the resistant population and assess their individual IC50 values for VTP50469 to confirm resistance.

    • Action: See the experimental protocols below to generate and characterize resistant cell lines.

  • On-Target Mutations:

    • Action: Sequence the MEN1 gene in your resistant cell populations to identify potential mutations in the drug-binding site. Pay close attention to the codons for amino acid residues M327, G331, and T349.

    • Action: Refer to the "Protocol for Identification of MEN1 Gene Mutations" below.

  • Non-Genetic Resistance:

    • Action: Perform RNA-sequencing on both your parental (sensitive) and resistant cell lines to identify differentially expressed genes and altered signaling pathways.

    • Action: Use ChIP-sequencing to investigate changes in the chromatin landscape and the binding of key transcription factors.

    • Action: Refer to the "Protocol for Transcriptomic and Epigenomic Analysis of Resistant Cells" below.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in MLL-Rearranged and NPM1-Mutant Leukemia Cell Lines

Cell LineGenotypeIC50 (nM)
MOLM13MLL-AF913
THP1MLL-AF937
NOMO1MLL-AF930
ML2MLL-AF616
EOL1MLL-AF920
KOPN8MLL-AF415
HB11;19MLL-ENL36
MV4;11MLL-AF417
SEMK2MLL-AF427
RS4;11MLL-AF425

Data extracted from MedchemExpress product information.[1]

Detailed Experimental Protocols

Protocol for Generating VTP50469-Resistant Cell Lines
  • Initial Culture: Begin with a parental, VTP50469-sensitive leukemia cell line (e.g., MOLM13, MV4;11).

  • Dose Escalation:

    • Expose the cells to VTP50469 at a concentration equivalent to the IC50.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of VTP50469 in a stepwise manner.

    • Maintain the cells at each concentration until robust growth is observed before escalating the dose.

  • Selection of Resistant Population: Continue this process until the cells can proliferate in the presence of a VTP50469 concentration that is significantly higher (e.g., 10- to 100-fold) than the initial IC50.

  • Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to establish monoclonal resistant cell lines.

  • Confirmation of Resistance: Characterize the resistance of the clonal lines by performing dose-response assays and calculating the new IC50 values.

Protocol for Identification of MEN1 Gene Mutations
  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and the generated resistant cell lines.

  • PCR Amplification: Design primers to amplify the coding regions of the MEN1 gene.

  • Sanger Sequencing: Sequence the PCR products to identify any single nucleotide variations (SNVs) or insertions/deletions (indels) in the resistant cells compared to the parental cells.

  • Data Analysis: Align the sequencing data to the reference MEN1 gene sequence to pinpoint specific mutations.

Protocol for Transcriptomic and Epigenomic Analysis of Resistant Cells
  • RNA Extraction: Isolate total RNA from parental and resistant cell lines cultured in the presence and absence of VTP50469.

  • RNA-Sequencing (RNA-seq):

    • Prepare RNA-seq libraries from the extracted RNA.

    • Perform high-throughput sequencing.

    • Analyze the sequencing data to identify differentially expressed genes between the sensitive and resistant lines.

    • Perform pathway analysis to understand the biological processes that are altered in the resistant cells.

  • Chromatin Immunoprecipitation-Sequencing (ChIP-seq):

    • Perform ChIP using antibodies against key histone marks (e.g., H3K27ac) or transcription factors to identify changes in the epigenetic landscape and transcription factor binding.

    • Analyze the ChIP-seq data to identify regions of the genome with altered chromatin accessibility or transcription factor occupancy.

Visualizations

Mechanism of Action of VTP50469 and Resistance Pathways cluster_0 VTP50469 Action cluster_1 Menin-MLL Complex cluster_2 Downstream Effects cluster_3 Resistance Mechanisms VTP50469 VTP50469 Menin Menin VTP50469->Menin Inhibits Interaction MLL1_fusion MLL1 Fusion Protein Menin->MLL1_fusion Binds to Target_Genes Target Gene Expression (e.g., HOXA9, MEIS1) MLL1_fusion->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MEN1_Mutation MEN1 Mutation MEN1_Mutation->Menin Alters Drug Binding Site Transcriptional_Reprogramming Transcriptional Reprogramming Transcriptional_Reprogramming->Leukemogenesis Bypasses Menin-MLL Dependency

Caption: VTP50469 action and resistance pathways.

Experimental Workflow for Investigating VTP50469 Resistance cluster_0 Cell Line Generation cluster_1 Analysis of Resistance Mechanisms cluster_2 Identification of Resistance Drivers Parental_Cells Parental Sensitive Cell Line Drug_Exposure Continuous VTP50469 Exposure (Dose Escalation) Parental_Cells->Drug_Exposure Resistant_Cells Resistant Cell Line Drug_Exposure->Resistant_Cells Genomic_Analysis Genomic DNA Extraction & MEN1 Sequencing Resistant_Cells->Genomic_Analysis Transcriptomic_Analysis RNA Extraction & RNA-seq Resistant_Cells->Transcriptomic_Analysis Mutation_Identification Identification of MEN1 Mutations Genomic_Analysis->Mutation_Identification Gene_Expression_Changes Identification of Differentially Expressed Genes Transcriptomic_Analysis->Gene_Expression_Changes

Caption: Workflow for VTP50469 resistance investigation.

References

VTP50469 fumarate toxicity and tolerability in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and tolerability of VTP50469 fumarate (B1241708) in animal models. The information is intended for researchers, scientists, and drug development professionals conducting preclinical studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general tolerability of VTP50469 fumarate in animal models?

A1: The tolerability of this compound in animal models appears to be dependent on the specific model being studied. In preclinical models of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c+) leukemia, VTP50469 is generally well-tolerated.[1] Studies have reported no significant differences in weight gain between treated and control animals and no overt signs of toxicity.[2] Furthermore, hematological parameters such as white blood cell, neutrophil, and platelet counts, as well as hemoglobin concentrations, were found to be similar in mice receiving VTP50469 compared to control groups.

However, in Ewing sarcoma xenograft models, VTP50469 has demonstrated a narrower therapeutic window with notable toxicity at higher doses.[3]

Q2: What are the known toxicities of this compound in animal studies?

A2: The primary reported toxicity of this compound is mortality observed at high doses in Ewing sarcoma xenograft models.[3] In one study, a dose of 120 mg/kg administered twice daily (BID) resulted in "excessive mortality," which occurred without preceding weight loss, suggesting an acute toxic event.[3] Reducing the dose to 100 mg/kg BID significantly decreased the mortality rate.[3] Another report from the same research consortium noted a 4.3% incidence of toxic death across 70 animals during efficacy testing in Ewing sarcoma models.[4] In contrast, studies in leukemia models have reported no detectable toxicity at highly effective doses.[2][1]

Q3: What is the mechanism of action of VTP50469?

A3: VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[5][6] This interaction is critical for the oncogenic activity of MLL fusion proteins in MLL-rearranged leukemias. By binding to Menin, VTP50469 disrupts the Menin-MLL complex, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1.[5][6] This, in turn, induces apoptosis and differentiation in leukemia cells.[7]

Troubleshooting Guide

Issue: Unexpected mortality in animals during this compound treatment.

Possible Cause:

  • Dose-Related Toxicity: As observed in Ewing sarcoma models, high doses of VTP50469 can lead to acute toxicity and mortality.[3] The therapeutic window may be narrower in certain cancer models compared to MLL-rearranged leukemias.

  • Vehicle or Formulation Issues: The vehicle used to dissolve or suspend this compound could contribute to toxicity.

  • Animal Strain or Health Status: The specific strain of mice or their underlying health condition could influence their susceptibility to drug-related toxicities.

Troubleshooting Steps:

  • Review Dosing Regimen: Compare your dosing regimen to those reported in the literature. For sensitive models, consider initiating studies at a lower dose (e.g., 100 mg/kg BID or less) and escalating as tolerated.[3]

  • Evaluate Vehicle and Formulation: Ensure the vehicle is well-tolerated and the formulation is stable. Consider conducting a vehicle-only control group to rule out vehicle-related toxicity.

  • Monitor Animal Health Closely: Implement a comprehensive monitoring plan that includes daily cage-side observations, regular body weight measurements, and assessment of general animal welfare. This can help in the early detection of any adverse effects.

  • Conduct Dose-Range Finding Study: If you are working with a new animal model, a dose-range finding study is recommended to determine the maximum tolerated dose (MTD).

Issue: Lack of efficacy in an in vivo model.

Possible Cause:

  • Model-Specific Resistance: The antitumor activity of VTP50469 is highly context-dependent. For example, it has shown limited efficacy in Ewing sarcoma models compared to its potent effects in MLL-rearranged leukemias.[8]

  • Suboptimal Dosing or Bioavailability: The dose may be too low, or the drug may not be reaching the target tissue in sufficient concentrations.

  • Drug Formulation and Administration: Improper formulation or administration could lead to reduced bioavailability.

Troubleshooting Steps:

  • Confirm Target Expression: Verify that the Menin-MLL interaction is a valid therapeutic target in your specific cancer model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the plasma concentration of VTP50469 and assess target engagement in the tumor tissue to ensure adequate drug exposure and activity.

  • Optimize Dosing and Schedule: Based on PK/PD data, adjust the dose and/or schedule to optimize drug exposure.

  • Review Formulation and Administration Technique: Ensure the drug is properly formulated and administered to maximize absorption and bioavailability.

Data Presentation

Table 1: Summary of this compound Tolerability in Different Animal Models

Animal ModelDose RangeAdministration RouteObserved Tolerability/ToxicityReference(s)
MLL-rearranged Leukemia (PDX)15-60 mg/kg BIDOralWell-tolerated, no overt signs of toxicity, weight gain similar to control.[1]
Ewing Sarcoma (Xenograft)120 mg/kg BIDOral GavageExcessive mortality (18/50 mice).[3]
Ewing Sarcoma (Xenograft)100 mg/kg BIDOral GavageReduced mortality (1/20 mice).[3]

Experimental Protocols

General Protocol for In Vivo Toxicity and Efficacy Study in a Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

  • Tumor Implantation: Subcutaneously or intravenously inject cancer cells to establish tumors. Monitor tumor growth or engraftment.

  • Randomization and Grouping: Once tumors are established, randomize animals into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulation: this compound can be formulated for oral administration. One method involves suspending the compound in a vehicle such as 0.5% Natrosol with 1% Polysorbate-80.[3] Alternatively, it can be mixed into rodent chow for oral delivery.[9]

    • Administration: Administer the drug orally via gavage or through the formulated chow. Dosing is typically done twice daily (BID).

  • Monitoring:

    • Tumor Growth: Measure tumor volume regularly (e.g., twice weekly) using calipers for subcutaneous models.

    • Body Weight: Record animal body weights at least twice weekly to monitor for signs of toxicity.

    • Clinical Observations: Perform daily cage-side observations to assess the overall health and well-being of the animals.

  • Endpoint Analysis:

    • Efficacy: The primary efficacy endpoint is often tumor growth inhibition or improved survival.

    • Toxicity Assessment: At the end of the study, or if animals are euthanized due to humane endpoints, collect blood for complete blood counts (CBC) and clinical chemistry analysis. Collect major organs for histopathological examination to assess for any drug-related toxicities.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction Leukemogenesis Leukemogenesis (Proliferation, Survival) VTP50469->Leukemogenesis Inhibits Apoptosis_Differentiation Apoptosis & Differentiation VTP50469->Apoptosis_Differentiation Induces Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Transcription Target_Genes->Leukemogenesis Promotes Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., NSG Mice) Tumor_Implantation Implant Tumor Cells (e.g., PDX) Animal_Model->Tumor_Implantation Randomization Randomize into Groups (Vehicle, VTP50469) Tumor_Implantation->Randomization Drug_Admin Administer VTP50469 (e.g., Oral Gavage, BID) Randomization->Drug_Admin Monitoring Monitor Tumor Growth, Body Weight, Clinical Signs Drug_Admin->Monitoring Efficacy Assess Efficacy (Tumor Volume, Survival) Monitoring->Efficacy Toxicity Assess Toxicity (Hematology, Histopathology) Monitoring->Toxicity

References

VTP50469 fumarate stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for VTP50469 fumarate (B1241708). Below you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

1. What is the recommended way to store VTP50469 fumarate powder?

This compound as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[2] It is crucial to keep the vial tightly sealed and protected from moisture and light.[3]

2. How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in 100% fresh, moisture-free Dimethyl Sulfoxide (DMSO).[1] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For optimal stability, store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1][4]

3. What is the best practice for preparing working solutions for in vitro experiments?

For in vitro assays, it is advisable to prepare fresh working solutions on the day of use from your frozen stock.[5] If you need to make dilutions, use the appropriate cell culture medium or buffer for your specific experiment.

4. Are there established protocols for formulating this compound for in vivo studies?

Yes, several formulations have been used for oral administration in animal models. It is recommended to prepare these formulations fresh on the day of use.[4][5] If precipitation occurs during preparation, sonication or gentle heating can be used to aid dissolution.[4][5] One common formulation involves suspending VTP50469 in a vehicle of 0.5% Natrosol with 1% Polysorbate-80, which can be stored at 4°C for up to one month.[6] Other formulations using co-solvents like PEG300, Tween-80, and saline have also been described.[2][4][7]

5. Is this compound sensitive to light or pH changes?

While specific studies on the photostability and pH sensitivity of this compound are not publicly available, general best practices for handling chemical compounds recommend protection from light.[3] Therefore, it is advisable to store both the solid compound and its solutions in light-protecting containers or in the dark. Information regarding its stability at different pH values is not available.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution Solvent (DMSO) has absorbed moisture.Use fresh, anhydrous DMSO to prepare a new stock solution. Ensure the DMSO vial is tightly sealed when not in use.[1]
Exceeded solubility limit.VTP50469 is soluble in DMSO at concentrations up to 100 mg/mL, though sonication may be required.[1][2] Ensure you are not exceeding this concentration.
Inconsistent experimental results Degradation of this compound due to improper storage.Always aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure that the storage temperatures and durations are within the recommended guidelines. Prepare working solutions fresh for each experiment.[5]
Incomplete dissolution in in vivo formulation.Use sonication or gentle warming (e.g., a 37°C water bath) to ensure the compound is fully dissolved or uniformly suspended in the vehicle.[6] Prepare the formulation fresh on the day of the experiment.[4][5]
Low efficacy in in vivo studies Poor oral bioavailability of the formulation.Consider using a formulation known to improve solubility and absorption, such as those containing PEG300 and Tween-80.[2][4][7] VTP50469 has also been successfully administered when mixed into rodent chow for long-term studies.

Stability and Storage Summary

Form Storage Condition Duration Reference
Solid (Powder)-20°C≥ 4 years[8]
4°C, sealed, away from moisture and lightUp to 2 years[2][3]
Solution in DMSO-80°CUp to 2 years[1][4]
-20°CUp to 1 year[1][4]
In vivo formulation (0.5% Natrosol + 1% Polysorbate-80)4°CUp to 1 month[6]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 804.93 g/mol .[3]

  • If needed, use a sonicator to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C or -20°C as per the recommended guidelines.

Preparation of this compound for Oral Gavage (in vivo)

This protocol is based on a formulation that has been used in preclinical studies.[2][7]

  • Prepare a stock solution of VTP50469 in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the other solvents. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the DMSO stock, then PEG300, mix well, then add Tween-80, mix well, and finally add the saline.

  • Ensure the final solution is clear. If not, sonication can be used to aid dissolution.

  • This formulation should be prepared fresh on the day of administration.

VTP50469 Signaling Pathway and Experimental Workflow

VTP50469 is a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[5] In leukemias with MLL rearrangements, the MLL fusion protein forms a complex with Menin, which is crucial for the transcription of oncogenic genes.

VTP50469_Signaling_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin interacts with Target_Genes Oncogenic Target Genes (e.g., MEIS1, PBX3, HOXA9) MLL_fusion->Target_Genes activates transcription of DNA DNA Menin->DNA binds to chromatin Menin->Target_Genes activates transcription of Transcription Leukemogenic Gene Expression Target_Genes->Transcription Apoptosis Apoptosis Transcription->Apoptosis leads to Differentiation Differentiation Transcription->Differentiation leads to VTP50469 VTP50469 VTP50469->Menin inhibits interaction

Caption: VTP50469 inhibits the Menin-MLL interaction, leading to decreased oncogene expression and induction of apoptosis and differentiation in leukemia cells.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: VTP50469 Fumarate Powder storage_powder Store at -20°C start->storage_powder prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) storage_powder->prep_stock storage_stock Aliquot and Store (-80°C or -20°C) prep_stock->storage_stock prep_invitro Prepare Fresh Working Solution in Cell Culture Medium storage_stock->prep_invitro prep_invivo Prepare Fresh Formulation for Oral Administration storage_stock->prep_invivo cell_treatment Treat Cells prep_invitro->cell_treatment assay Perform Assay (e.g., Proliferation, Apoptosis) cell_treatment->assay animal_dosing Administer to Animal Model prep_invivo->animal_dosing monitoring Monitor for Efficacy and Toxicity animal_dosing->monitoring

Caption: Recommended experimental workflow for the handling and use of this compound in preclinical research.

References

Interpreting variable responses to VTP50469 fumarate across cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VTP50469 fumarate (B1241708). The information is designed to help interpret variable responses observed across different cell lines and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for VTP50469 fumarate?

A1: this compound is a potent, highly selective, and orally active inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] Its mechanism involves displacing Menin from protein complexes and inhibiting the chromatin occupancy of MLL at specific gene locations.[1][3][4] This leads to changes in gene expression that can induce differentiation and apoptosis in susceptible cancer cells.[3][4]

Q2: Why do different cell lines show varied responses to this compound treatment?

A2: The primary determinant of a cell line's sensitivity to this compound is the presence of an MLL rearrangement (MLL-r).[4] Cell lines with MLL-r are highly responsive, while those with wild-type MLL are generally unaffected.[2][4] Furthermore, the specific type of MLL-r leukemia can influence the cellular outcome. For instance, MLL-r B cell acute lymphoblastic leukemia (B-ALL) cell lines tend to undergo rapid apoptosis, whereas MLL-r acute myeloid leukemia (AML) cell lines often exhibit a slower response characterized by cellular differentiation.[3][4]

Q3: What are the expected IC50 values for sensitive cell lines?

A3: this compound demonstrates potent anti-proliferative activity in MLL-r cell lines, with IC50 values typically in the low nanomolar range.[4] For a summary of reported IC50 values, please refer to Table 1.

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound is orally bioavailable and has demonstrated significant anti-leukemia activity in in vivo models, including patient-derived xenograft (PDX) models.[2][3][4]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value in a supposedly sensitive MLL-r cell line.

  • Possible Cause 1: Cell Line Integrity. The MLL-r status of the cell line may have been lost or misidentified over time.

    • Troubleshooting Step: Confirm the MLL-rearrangement status of your cell line using an appropriate molecular biology technique such as FISH or PCR.

  • Possible Cause 2: Experimental Conditions. Suboptimal assay conditions can affect drug potency.

    • Troubleshooting Step: Ensure that the cell seeding density is within the optimal range for the specific cell line and that the assay duration is sufficient to observe the desired effect. For some AML cell lines, a longer incubation period (4-6 days) may be necessary to observe differentiation.[3][4] Refer to the Cell Viability Assay Protocol below.

  • Possible Cause 3: Compound Stability. Improper storage or handling of this compound can lead to degradation.

    • Troubleshooting Step: Store the compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a stock solution.

Issue 2: No significant difference in cell viability between treated and control groups.

  • Possible Cause 1: Insensitive Cell Line. The cell line used may not have the required MLL-rearrangement and is therefore not a target for this compound.

    • Troubleshooting Step: Use a validated MLL-r positive control cell line (e.g., MOLM-13, RS4;11) to confirm the activity of the compound.

  • Possible Cause 2: Inappropriate Assay. The chosen viability assay may not be suitable for the expected cellular outcome. For example, if the primary response is differentiation rather than immediate cell death, a standard cytotoxicity assay might not show a significant change in the short term.

    • Troubleshooting Step: Consider using assays that measure differentiation markers (e.g., CD11b expression by flow cytometry for AML cells) in addition to proliferation or viability assays.[4]

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Cell Seeding Variability. Inconsistent cell numbers at the start of the experiment can lead to variable results.

    • Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding and use a calibrated automated cell counter for accurate cell counts.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Evaporation from wells on the edge of a plate can concentrate the drug and affect cell growth, leading to skewed results.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: this compound IC50 Values in MLL-r Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM)
MOLM-13AML13
THP-1AML37
NOMO-1AML30
ML-2AML16
EOL-1AML20
KOPN-8B-ALL15
HB11;19B-ALL36
MV4;11B-ALL17
SEMK2B-ALL27
RS4;11B-ALL25
Data compiled from MedchemExpress.[3]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted from standard MTT assay procedures.[5][6]

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well.

    • Incubate for 24 hours to allow cells to attach (for adherent lines) and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 hours for apoptosis studies in B-ALL, or up to 6 days for differentiation in AML).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Downstream Target Gene Expression

This protocol provides a general framework for analyzing protein expression changes.[7][8][9]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a known MLL target gene product (e.g., MEIS1, PBX3) overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis:

    • Perform densitometry analysis to quantify changes in protein expression relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

VTP50469_Mechanism_of_Action cluster_nucleus Nucleus cluster_outcome Cellular Outcome MLL_Fusion MLL Fusion Protein DNA Target Genes (e.g., MEIS1, HOXA9) MLL_Fusion->DNA Binds to Menin Menin Menin->MLL_Fusion Complexes with Gene_Expression Downregulation of Target Genes DNA->Gene_Expression Transcription Blocked VTP50469 This compound VTP50469->Menin Inhibits Interaction Differentiation Differentiation (AML Cells) Gene_Expression->Differentiation Apoptosis Apoptosis (B-ALL Cells) Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Start Select MLL-r and WT Cell Lines Seeding Seed Cells in Multi-well Plates Start->Seeding Treatment Treat with VTP50469 (Dose-Response) Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Differentiation Differentiation Assay (e.g., Flow Cytometry) Incubation->Differentiation Western Western Blot (Target Proteins) Incubation->Western IC50 Determine IC50 Viability->IC50 Phenotype Characterize Phenotype Differentiation->Phenotype Mechanism Confirm Mechanism Western->Mechanism

Caption: General experimental workflow for VTP50469.

References

Addressing batch-to-batch variability of VTP50469 fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals using VTP50469 fumarate (B1241708). VTP50469 is a potent, highly selective, and orally active inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a reported Ki of 104 pM.[1][2][3][4] It is a critical tool in studying MLL-rearranged (MLL-r) and NPM1-mutant leukemias.[5][6][7] Batch-to-batch variability can introduce significant challenges in experimental reproducibility. This guide provides detailed troubleshooting advice, standardized protocols, and answers to frequently asked questions to help you achieve consistent and reliable results.

Section 1: Frequently Asked Questions - Compound Characterization & Handling

Q1: Why is VTP50469 provided as a fumarate salt?

The fumarate salt form of a small molecule is often chosen during drug development to improve its physicochemical properties compared to the free base.[8][9] Salt formation can enhance stability, increase crystallinity, and improve dissolution rates, which are critical for consistent experimental outcomes and formulation for in vivo studies.[8][10] Crystalline solids are generally more chemically stable and have higher purity than their amorphous counterparts.[9]

Q2: What are the critical quality attributes I should verify for a new batch of VTP50469 fumarate?

When receiving a new batch, it is crucial to review the vendor-provided Certificate of Analysis (CoA). If you encounter significant variability, consider independent verification of these key parameters:

  • Identity: Confirms the correct molecular structure, typically via Mass Spectrometry or NMR.

  • Purity: Usually determined by HPLC, this should ideally be >98%. Impurities can affect biological activity and lead to off-target effects.

  • Solubility: The compound's ability to dissolve fully in the recommended solvent (e.g., DMSO) at a specified concentration is critical for accurate dosing.

  • Appearance: The compound should be a consistent solid (e.g., white to off-white powder). Any change in color or texture from previous batches warrants investigation.

Q3: My this compound stock solution appears to have precipitated after dilution into aqueous media. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous buffer or cell culture medium.[11]

  • Preparation: Always add the DMSO stock solution to the aqueous solution slowly while vortexing to aid mixing. Avoid adding aqueous solution directly to the DMSO stock.

  • Solvent Choice: For in vivo studies, specific formulation vehicles are required. Several have been reported for VTP50469.[1][2][12] (See Table 2).

  • Dissolution Aids: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] However, ensure this does not degrade the compound.

  • Fresh Preparations: For best results, especially for in vivo experiments, it is recommended to prepare fresh working solutions from a clarified stock on the day of use.[1]

Q4: How should I properly store this compound to ensure its stability?

Proper storage is essential to prevent degradation. Based on vendor recommendations and chemical stability principles:

  • Solid Form: Store the powder tightly sealed at 4°C or below, protected from moisture and light.[2]

  • Stock Solutions: For DMSO stock solutions, store in small aliquots at -80°C for long-term stability (up to 6 months).[1] For short-term storage, -20°C (up to 1 month) is acceptable.[1] Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide - Inconsistent Experimental Results

Q5: I'm observing significant variation in IC50 values between different batches in my cell proliferation assays. What could be the cause?

Variability in IC50 values is a primary concern stemming from potential batch differences. The issue can be traced to the compound itself or the experimental setup.

  • Compound-Related Issues:

    • Purity/Activity: The most likely cause is a difference in the purity or the presence of inactive isomers in the new batch.

    • Solubility: The new batch may have different solubility characteristics, leading to a lower effective concentration in your assay.

    • Degradation: Improper storage or handling of the new batch could have led to degradation.

  • Assay-Related Issues:

    • Cell Health: Use cells with a consistent and low passage number, as genetic drift can alter drug response.[13]

    • Seeding Density: Ensure precise and consistent cell seeding, as final cell density affects the assay outcome.[13]

    • Reagent Consistency: Use the same lot of media, serum, and assay reagents (e.g., CellTiter-Glo) for all comparative experiments.

    • Edge Effects: Avoid using the outer wells of microplates, as they are prone to evaporation which can concentrate the compound.[11][13]

Troubleshooting Strategy: The most effective way to diagnose the issue is to run a head-to-head comparison of the new batch against a previously validated, trusted batch. If the old batch performs as expected while the new one does not, the issue lies with the new compound batch.

G start Inconsistent IC50 Results Observed decision1 Run Old (Trusted) Batch vs. New Batch in Parallel? start->decision1 path_compound New batch shows lower potency decision1->path_compound Yes path_assay Both batches show high variability or poor performance decision1->path_assay No / Both Inconsistent check_coa 1. Review Certificate of Analysis (CoA) - Check Purity (HPLC) & Identity path_compound->check_coa check_solubility 2. Perform Solubility Test - Ensure full dissolution in DMSO - Check for precipitation in media check_coa->check_solubility contact_vendor 3. Contact Vendor for Replacement or Further Analysis check_solubility->contact_vendor end_compound Problem likely with New Batch contact_vendor->end_compound check_cells 1. Check Cell Health & Passage Number - Use low passage, healthy cells path_assay->check_cells check_seeding 2. Validate Cell Seeding Density - Perform cell counts carefully check_cells->check_seeding check_reagents 3. Standardize Reagents - Use same lots of media, serum, etc. check_seeding->check_reagents end_assay Problem likely with Assay Conditions check_reagents->end_assay

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q6: My in vivo experiments are showing inconsistent efficacy. What factors should I investigate?

In addition to the compound quality issues mentioned above, in vivo variability can be caused by:

  • Formulation and Dosing: VTP50469 is administered orally.[1][5] Inconsistent preparation of the formulation vehicle can lead to poor suspension and inaccurate dosing. Ensure the compound is fully dissolved or homogeneously suspended immediately before administration.

  • Animal Variability: Factors such as age, weight, and health status of the animals can impact drug metabolism and efficacy.

  • PK/PD Relationship: The timing of dosing and sample collection relative to the drug's pharmacokinetic profile is crucial. Ensure the dosing schedule (e.g., twice daily) is strictly followed to maintain required plasma concentrations.[5]

Q7: The downstream effects (e.g., gene expression changes, apoptosis) are less pronounced with a new batch. How can I troubleshoot this?

If the primary readout (e.g., cell viability) is inconsistent, downstream effects will be as well. If the IC50 is consistent but downstream effects are not, this suggests the new batch may have a different mechanism of action, perhaps due to an impurity.

  • Confirm On-Target Activity: Verify that the new batch disrupts the Menin-MLL complex. This can be assessed by co-immunoprecipitation or size-exclusion chromatography followed by Western blot for Menin.[5][7]

  • Verify Target Gene Expression: VTP50469 treatment should lead to the rapid downregulation of MLL-fusion target genes like MEIS1, PBX3, and HOXA family genes.[5][14] Use RT-qPCR to confirm that the new batch produces the expected changes in gene expression in a sensitive cell line like MOLM13 or RS4;11.

Section 3: Protocols and Data Tables

Data Presentation

Table 1: Reported IC50 Values of VTP50469 in MLL-r Cell Lines

Cell Line Type Reported IC50 (nM) Reference
MOLM13 AML 13 [1][4]
MV4;11 AML 17 [1][4]
ML2 AML 16 [1][4]
NOMO1 AML 30 [1][4]
THP1 AML 37 [1][4]
RS4;11 ALL 25 [1][4]
KOPN8 ALL 15 [1][4]

| SEMK2 | ALL | 27 |[1][4] |

Table 2: Recommended Solvents & Formulation Vehicles for this compound

Application Solvent/Vehicle Components Reported Final Concentration Reference
In Vitro Stock DMSO 100 mg/mL (requires sonication) [2]
In Vivo (Oral) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL [1]
In Vivo (Oral) 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL [1]
In Vivo (Oral) 0.5% HPMC in Water 13.33 mg/mL [1][2]

| In Vivo (Chow) | Mixed into standard rodent diet | 0.1% (w/w) |[5][6] |

Experimental Protocols

Protocol 1: Quality Control Workflow for a New Batch

This protocol outlines a simple workflow to validate a new batch of this compound against a trusted batch.

G cluster_0 New Batch Validation Workflow cluster_1 cluster_2 cluster_3 a0 Step 1: Receive New Batch & CoA a1 Step 2: Visual Inspection (Compare color/texture to old batch) a0->a1 a2 Step 3: Prepare Stock Solutions (Prepare both old and new batches fresh in DMSO) a1->a2 a3 Step 4: Comparative Cell Proliferation Assay (e.g., MOLM13 cells, 72h treatment) a2->a3 a4 Step 5: Analyze and Compare IC50 Values a3->a4 a5 Step 6: Decision Point a4->a5 b1 Are IC50 values within an acceptable range (e.g., +/- 2-fold)? a5->b1 c1 Proceed with Experiments b1->c1 Yes d1 Do Not Use Batch. Contact Vendor. b1->d1 No

Caption: A simple experimental workflow for new batch validation.

Protocol 2: Standard Cell Proliferation Assay (MOLM13 Cells)

  • Cell Seeding: Culture MOLM13 cells in RPMI-1640 medium supplemented with 10% FBS. Plate cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 90 µL of medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 10X working solutions of your desired final concentrations.

  • Treatment: Add 10 µL of the 10X working solutions to the appropriate wells. Include "vehicle control" wells with 0.1% DMSO.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, following the manufacturer's protocol.

  • Data Analysis: Normalize the luminescence data to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Section 4: Mechanism of Action Visualization

VTP50469 functions by directly interfering with the protein-protein interaction between Menin and the N-terminus of MLL. In MLL-rearranged leukemias, this interaction is critical for tethering the MLL-fusion protein complex to chromatin at target gene loci, leading to their aberrant expression and driving leukemogenesis.

G VTP50469 Mechanism of Action cluster_0 Normal State (MLL-Rearranged Leukemia) cluster_1 After VTP50469 Treatment Menin Menin Chromatin Chromatin (Target Genes: HOXA9, MEIS1) Menin->Chromatin Binds MLL MLL-Fusion Protein MLL->Menin Interacts with Expression Aberrant Gene Expression Chromatin->Expression Leukemia Leukemia Progression Expression->Leukemia VTP VTP50469 Menin_i Menin VTP->Menin_i Binds & Blocks Interaction Site MLL_i MLL-Fusion Protein Menin_i->MLL_i Interaction Inhibited Chromatin_i Chromatin Menin_i->Chromatin_i Displaced from Chromatin Repression Gene Repression, Differentiation, Apoptosis Chromatin_i->Repression

References

Validation & Comparative

A Comparative Guide to Menin-KMT2A Inhibitors: Preclinical Profile of VTP50469 and its Clinical Counterpart, Revumenib (SNDX-5613)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and analysis of VTP50469 fumarate (B1241708) and its clinical successor, SNDX-5613 (revumenib), focusing on their preclinical performance. Both compounds are potent, orally bioavailable small-molecule inhibitors targeting the critical protein-protein interaction between menin and KMT2A (also known as MLL1). This interaction is a key driver of leukemogenesis in acute leukemias characterized by KMT2A gene rearrangements (KMT2Ar) or nucleophosmin (B1167650) 1 (NPM1) mutations.

VTP50469 is the direct preclinical precursor to revumenib, and as such, its preclinical data provides the foundational evidence for revumenib's mechanism of action and therapeutic potential.[1][2] This document will treat them as a continuum, presenting the preclinical data for VTP50469 that has paved the way for the clinical investigation of revumenib.

Mechanism of Action: Disrupting a Leukemogenic Complex

In KMT2Ar and NPM1-mutant leukemias, the menin protein acts as a critical scaffolding partner, tethering the KMT2A complex to chromatin.[3] This action leads to the aberrant upregulation of key target genes, including HOXA9 and MEIS1, which blocks hematopoietic differentiation and promotes uncontrolled cell proliferation.[4][5]

VTP50469 and revumenib are designed to fit into a pocket on the menin protein, physically blocking its interaction with KMT2A.[6] This disruption evicts the leukemogenic complex from chromatin, leading to the downregulation of the HOX/MEIS1 transcriptional program.[7] The ultimate result is the induction of blast differentiation, apoptosis, and a potent anti-leukemic effect.[3][4]

Menin_KMT2A_Pathway cluster_nucleus Cell Nucleus cluster_promoter Target Gene Promoter (e.g., HOXA9, MEIS1) cluster_output Cell Nucleus DNA ══════════════════════════════════ Leukemogenesis Leukemogenic Gene Expression (HOXA9, MEIS1) DNA->Leukemogenesis Transcription Menin Menin KMT2A KMT2A Fusion or WT KMT2A (in NPM1mut) Menin->KMT2A KMT2A->DNA Binds DNA Differentiation_Block Differentiation Block & Proliferation Leukemogenesis->Differentiation_Block Inhibitor VTP50469 / Revumenib (SNDX-5613) Inhibitor->Menin Inhibition

Caption: Mechanism of action for Menin-KMT2A inhibitors.

In Vitro Potency and Selectivity

VTP50469 demonstrates potent and selective inhibition of proliferation in leukemia cell lines harboring KMT2A rearrangements or NPM1 mutations. Its activity is significantly higher in these genetically defined subtypes compared to cell lines without these alterations, highlighting its targeted nature.

Table 1: Comparative In Vitro Activity (IC50) of VTP50469

Cell Line Genotype VTP50469 IC50 Comparator IC50 Citation
MV4;11 MLL-AF4 10 nM >3 µM (for EwS lines) [8]
MOLM13 MLL-AF9 18 nM More potent than MI-503 [9][10]
RS4;11 MLL-AF4 <40 nM More potent than EPZ5676 [9][10]
OCI-AML3 NPM1c+ <40 nM Not Applicable [10]

| Ewing Sarcoma (EwS) Cell Lines | EWSR1-FLI1 | >3,000 nM | 10 nM (for MV4;11) |[8] |

Data indicates that VTP50469 is over 300-fold more sensitive in an MLL-rearranged leukemia cell line (MV4;11) compared to Ewing Sarcoma cell lines, demonstrating high selectivity.[8]

In Vivo Efficacy in Preclinical Models

The potent in vitro activity of VTP50469 translates to robust anti-tumor efficacy in various in vivo xenograft models, including challenging patient-derived xenografts (PDXs).

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_arms cluster_analysis Efficacy Analysis start Implantation 1. Cell Implantation (PDX or Cell Line) into NSG Mice Engraftment 2. Leukemia Engraftment (Monitor huCD45+) Implantation->Engraftment Randomization 3. Randomization Engraftment->Randomization Vehicle Vehicle Control (e.g., Natrosol) PO, BID Randomization->Vehicle Group 1 Treatment VTP50469 / SNDX-5613 (e.g., 120 mg/kg) PO, BID x 28 days Randomization->Treatment Group 2 Monitoring 4. Monitoring - Leukemia Burden - Body Weight - Survival Vehicle->Monitoring Treatment->Monitoring Endpoint 5. Endpoint Analysis - Event-Free Survival - Objective Response Monitoring->Endpoint

Caption: General experimental workflow for in vivo preclinical evaluation.

Table 2: Summary of In Vivo Efficacy in MLL-r ALL PDX Models

PDX Model Treatment Dose & Schedule Key Outcome Citation
MLL-r ALL (Panel of 7) VTP50469 (Single Agent) 120 mg/kg PO BID x 28 days Maintained Complete Responses (MCRs) in 6 of 7 PDXs [2][11]
MLL-r ALL (Panel of 7) VTP50469 (Single Agent) 120 mg/kg PO BID x 28 days Significantly reduced leukemia infiltration in spleen (7/7) and bone marrow (6/7) [2][11]
MLL-r ALL (MLL-7) VTP50469 + VXL* 0.1% in chow + standard chemo MCR achieved; significantly delayed progression vs. either agent alone [2]
MLL-r ALL (MLL-8) VTP50469 + VXL* 0.1% in chow + standard chemo MCR achieved; significantly delayed progression vs. either agent alone [2]

| MOLM13 Xenograft | SNDX-5613 + Venetoclax | 50 mg/kg BID + 30 mg/kg QD | Significantly improved survival vs. either agent alone |[12] |

*VXL: Vincristine, Dexamethasone, L-asparaginase induction-type regimen.

These studies demonstrate that VTP50469/SNDX-5613 has profound single-agent activity and can enhance the efficacy of standard-of-care chemotherapy and other targeted agents like venetoclax.[2][12]

Experimental Protocols

Reproducibility is paramount in preclinical research. Below are generalized methodologies for the key experiments cited.

A. In Vitro Cell Viability Assay

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound on leukemia cell proliferation.

  • Methodology:

    • Cell Culture: Leukemia cell lines (e.g., MV4;11, MOLM13) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[13]

    • Seeding: Cells are seeded in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).[13]

    • Treatment: A serial dilution of VTP50469 (or vehicle control, e.g., DMSO) is added to the wells.

    • Incubation: Plates are incubated for 96 hours to allow for drug effect.[8]

    • Readout: Cell viability is assessed using a luminescent-based assay like CellTiter-Glo (Promega) or a fluorescence-based assay like Alamar Blue, which measure ATP content or metabolic activity, respectively.[8][10]

    • Analysis: Data is normalized to vehicle-treated controls, and IC50 curves are generated using non-linear regression analysis.

B. In Vivo Patient-Derived Xenograft (PDX) Efficacy Study

  • Purpose: To evaluate the anti-leukemic efficacy and tolerability of the compound in a model that closely recapitulates human disease.

  • Methodology:

    • Animal Models: Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice) are used to allow for the engraftment of human cells.[13]

    • Cell Implantation: Mice are intravenously injected with primary human leukemia cells from patients with KMT2A-rearranged ALL.[2][13]

    • Engraftment Monitoring: Leukemia engraftment is confirmed by monitoring the percentage of human CD45+ (huCD45+) cells in peripheral blood via flow cytometry. Treatment is typically initiated when engraftment reaches a predetermined threshold (e.g., >1%).

    • Drug Formulation & Administration: VTP50469 is suspended in a vehicle such as 0.5% Natrosol with 1% Polysorbate-80.[8] The drug is administered via oral gavage (PO) at a specified dose and schedule (e.g., 120 mg/kg, twice daily for 28 consecutive days).[2]

    • Efficacy Assessment: The primary endpoint is event-free survival, with an "event" defined as peripheral blood huCD45+ levels exceeding 25%.[11] Secondary endpoints include objective responses (Complete Response, Maintained Complete Response) and leukemia burden in tissues like the spleen and bone marrow at the end of the study.[2][11]

    • Tolerability: Animal body weight and overall health are monitored regularly to assess treatment-related toxicity.[13]

Conclusion

The preclinical data for VTP50469 provides a robust and compelling rationale for the clinical development of its successor, SNDX-5613 (revumenib). The compound demonstrates high on-target potency, selectivity for KMT2Ar and NPM1-mutant leukemias, and significant single-agent and combination efficacy in clinically relevant in vivo models. These foundational studies have been instrumental in advancing revumenib through clinical trials, where it continues to show promise as a targeted therapy for these high-risk leukemia populations.[14][15][16]

References

VTP50469 Fumarate: A Comparative Analysis of a Potent Menin-MLL Inhibitor in the Landscape of Emerging Leukemia Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, December 4, 2025 – In the rapidly evolving field of targeted cancer therapy, the inhibition of the Menin-Mixed Lineage Leukemia (MLL) interaction has emerged as a promising strategy for genetically defined acute leukemias. This report provides a comprehensive comparison of the preclinical efficacy of VTP50469 fumarate (B1241708), a potent Menin-MLL inhibitor, with other key players in this class, including the clinical-stage compounds revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), as well as the earlier generation inhibitor MI-503. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data to inform ongoing and future research in this domain.

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-MLL interaction with a Ki of 104 pM.[1][2] It has demonstrated significant anti-leukemia activity in preclinical models of MLL-rearranged (MLL-r) and nucleophosmin (B1167650) 1 (NPM1)-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3][4] The therapeutic strategy is based on disrupting the critical interaction between Menin and the MLL fusion protein, which is essential for the leukemogenic activity of MLL fusions.[5] This disruption leads to changes in gene expression, cellular differentiation, and apoptosis in leukemia cells.[3][4]

Quantitative Efficacy Comparison of Menin Inhibitors

To facilitate a clear comparison of the preclinical and clinical efficacy of VTP50469 fumarate and other notable Menin inhibitors, the following tables summarize key quantitative data from various studies.

InhibitorTargetKi (nM)IC50 (nM)Cell LinesReference
VTP50469 Menin-MLL0.10413-37MOLM13, THP1, NOMO1, MV4;11, RS4;11[1][6]
Revumenib (SNDX-5613) Menin-MLL-0.031-0.125 (µM)KMT2A-rearranged ALL cell lines[7]
Ziftomenib (KO-539) Menin-MLL----
MI-503 Menin-MLL-14.7MLL leukemia cell lines[8]

Table 1: In Vitro Potency of Menin Inhibitors. This table provides a summary of the in vitro potency of VTP50469 and other Menin inhibitors, as measured by their binding affinity (Ki) and half-maximal inhibitory concentration (IC50) in various leukemia cell lines.

InhibitorCancer TypeModelKey FindingsReference
VTP50469 MLL-r AML & ALLPDX modelsDramatic reduction in leukemia burden; some mice disease-free for over a year.[2][3][4]
Revumenib (SNDX-5613) KMT2Ar/NPM1m AML/ALLPhase 1/2 Clinical Trial (AUGMENT-101)ORR: 53%; CR/CRh: 30% in R/R patients.[3][9]
Ziftomenib (KO-539) NPM1-mutant AMLPhase 1b/2 Clinical Trial (KOMET-001)ORR: 45%; CR: 35% in R/R patients.[10]
MI-503 MLL LeukemiaXenograft model (MV4;11)Substantial survival benefit.[11]

Table 2: In Vivo and Clinical Efficacy of Menin Inhibitors. This table summarizes the in vivo preclinical and clinical trial efficacy of VTP50469 and other Menin inhibitors in various leukemia models.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Menin inhibitors and a typical experimental workflow for their evaluation.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention MLL-Fusion MLL Fusion Protein Menin Menin MLL-Fusion->Menin interacts with Chromatin Chromatin Menin->Chromatin binds to VTP50469 VTP50469 / Other Menin Inhibitors Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes activates transcription of Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis drives Inhibition VTP50469->Inhibition

Caption: Menin-MLL Signaling Pathway and Inhibition by VTP50469.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Leukemia Cell Lines (MLL-r, NPM1m, WT) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Biochemical_Assay Biochemical Assays (e.g., Ki determination) Cell_Lines->Biochemical_Assay Molecular_Analysis Molecular Analysis (RNA-seq, ChIP-seq) Cell_Lines->Molecular_Analysis PDX_Model Patient-Derived Xenograft (PDX) or Xenograft Models Treatment Treatment with Menin Inhibitor (e.g., VTP50469) PDX_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Burden, Survival) Treatment->Efficacy_Assessment Biomarker_Analysis Biomarker Analysis (Target Gene Expression) Treatment->Biomarker_Analysis

Caption: Experimental Workflow for Efficacy Evaluation of Menin Inhibitors.

Detailed Experimental Protocols

A thorough evaluation of Menin inhibitors requires robust and well-defined experimental protocols. Below are summaries of methodologies commonly employed in the preclinical assessment of compounds like VTP50469.

Cell Viability and Proliferation Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the Menin inhibitor in various leukemia cell lines.

  • Methodology:

    • Cell Culture: Leukemia cell lines with MLL rearrangements (e.g., MOLM13, MV4;11, RS4;11) and wild-type MLL are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the Menin inhibitor (e.g., VTP50469) or DMSO as a vehicle control.

    • Incubation: Cells are incubated for a specified period, typically 72 to 96 hours.

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • Data Analysis: The results are normalized to the DMSO control, and the IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
  • Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of the Menin inhibitor.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., NSG mice) are used.

    • Cell Implantation: Mice are engrafted with human leukemia cell lines (xenograft) or patient-derived leukemia cells (PDX).

    • Treatment Administration: Once leukemia is established, mice are randomized into treatment and control groups. The Menin inhibitor (e.g., VTP50469) is administered orally at various doses (e.g., 15, 30, 60 mg/kg, twice daily).[3] The control group receives a vehicle.

    • Monitoring: Tumor burden is monitored by assessing the percentage of human CD45+ cells in peripheral blood, spleen, and bone marrow via flow cytometry. Animal health and survival are also monitored.

    • Data Analysis: Tumor growth inhibition and survival curves (Kaplan-Meier) are generated and statistically analyzed.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Objective: To determine the effect of the Menin inhibitor on the chromatin occupancy of Menin and MLL fusion proteins at target gene loci.

  • Methodology:

    • Cell Treatment: Leukemia cells are treated with the Menin inhibitor or DMSO for a specified time.

    • Cross-linking and Chromatin Shearing: Protein-DNA complexes are cross-linked with formaldehyde, and the chromatin is sheared into smaller fragments.

    • Immunoprecipitation: Antibodies specific to Menin or MLL are used to immunoprecipitate the protein-DNA complexes.

    • DNA Purification and Sequencing: The DNA is purified and subjected to high-throughput sequencing.

    • Data Analysis: Sequencing reads are mapped to the genome to identify the binding sites of the target proteins and assess changes in occupancy upon treatment.

RNA Sequencing (RNA-seq)
  • Objective: To analyze the global gene expression changes induced by the Menin inhibitor.

  • Methodology:

    • Cell Treatment and RNA Extraction: Leukemia cells are treated with the Menin inhibitor or DMSO, followed by total RNA extraction.

    • Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.

    • Data Analysis: Sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment. This can reveal the downstream effects of Menin-MLL inhibition on leukemogenic gene programs.

Discussion and Future Directions

This compound has demonstrated remarkable preclinical efficacy, with potent in vitro activity against MLL-r leukemia cell lines and significant in vivo anti-leukemic effects in PDX models, in some cases leading to the eradication of the disease.[3][4] Its high selectivity and oral bioavailability make it a strong candidate for clinical development.

When compared to its clinical successor, revumenib (SNDX-5613), and another clinical-stage inhibitor, ziftomenib (KO-539), VTP50469's preclinical data laid a strong foundation for the advancement of this class of drugs. The clinical data for revumenib and ziftomenib are highly encouraging, showing durable responses in heavily pretreated patients with MLL-r and NPM1-mutant leukemias.[3][9][10] This validates the therapeutic potential of targeting the Menin-MLL interaction.

The earlier generation inhibitor, MI-503, also showed promising preclinical activity but the newer generation compounds, including VTP50469 and its successors, exhibit improved pharmacological properties.[11]

Future research should focus on direct head-to-head comparisons of these inhibitors in standardized preclinical models to better delineate their relative potency and therapeutic index. Furthermore, combination studies with other targeted agents or standard chemotherapy are warranted to explore potential synergistic effects and overcome resistance mechanisms. The identification of predictive biomarkers of response will also be crucial for patient stratification in future clinical trials.

References

VTP50469 Fumarate vs. MI-503: A Head-to-Head Comparison of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the efficacy, mechanism of action, and preclinical performance of two prominent Menin-Mixed Lineage Leukemia (MLL) interaction inhibitors.

In the landscape of targeted cancer therapy, the inhibition of the protein-protein interaction between Menin and the MLL1 protein has emerged as a promising strategy for specific subtypes of acute leukemia and other cancers. Two notable small molecule inhibitors at the forefront of this research are VTP50469 fumarate (B1241708) and MI-503. This guide provides an objective, data-driven comparison of these two compounds, summarizing their performance based on available preclinical data to aid researchers and drug development professionals in their endeavors.

Mechanism of Action: Disrupting the Menin-MLL Interaction

Both VTP50469 fumarate and MI-503 function by competitively binding to the Menin protein, thereby disrupting its interaction with the MLL1 fusion proteins that are characteristic of MLL-rearranged (MLL-r) leukemias.[1] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which aberrantly drive the expression of target genes such as HOXA9 and MEIS1, leading to uncontrolled cell proliferation.[2] By blocking this interaction, both inhibitors aim to suppress the transcription of these oncogenic genes, inducing differentiation and apoptosis in cancer cells.[2][3][4] This shared mechanism of action forms the basis of their therapeutic potential in MLL-r leukemias, as well as other cancers where the Menin-MLL axis is implicated, such as hepatocellular carcinoma, prostate cancer, and Ewing's sarcoma.[3][5][6]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1 MLL1 Menin Menin MLL1->Menin Interaction Target Genes (e.g., HOXA9, MEIS1) Target Genes (e.g., HOXA9, MEIS1) Menin->Target Genes (e.g., HOXA9, MEIS1) Co-factor for transcription Normal Hematopoiesis Normal Hematopoiesis Target Genes (e.g., HOXA9, MEIS1)->Normal Hematopoiesis Regulates MLL Fusion Protein MLL Fusion Protein Menin_L Menin MLL Fusion Protein->Menin_L Interaction Aberrant Gene Expression Aberrant Gene Expression Menin_L->Aberrant Gene Expression Drives Leukemia Leukemia Aberrant Gene Expression->Leukemia Leads to VTP50469 / MI-503 VTP50469 / MI-503 VTP50469 / MI-503->Menin_L Inhibits Interaction

Figure 1. Signaling pathway of Menin-MLL interaction in normal and leukemic states.

Potency and Efficacy: A Quantitative Comparison

Preclinical studies have demonstrated that while both compounds are potent inhibitors, this compound exhibits significantly greater potency in in vitro assays.

ParameterThis compoundMI-503Reference(s)
Binding Affinity (Ki) 104 pMNot explicitly stated[7]
IC50 (Menin-MLL Interaction) Not explicitly stated14.7 nM[3][8]
IC50 (MOLM13 cells) 13 nM~250-570 nM range[2][7]
IC50 (MV4;11 cells) 17 nM~250-570 nM range[2][7]
GI50 (MLL-AF9 transformed cells) 15 nM220 nM[2][7][8]

Table 1: In Vitro Potency Comparison

The data clearly indicates that this compound has a much lower inhibitory concentration than MI-503 in various MLL-rearranged leukemia cell lines. One study directly comparing the two found that VTP50469 more potently inhibited cell growth.[4]

In vivo studies have also highlighted the robust anti-leukemic activity of both compounds.

ParameterThis compoundMI-503Reference(s)
In Vivo Model MLL-r ALL PDXMV4;11 Xenograft[2][4]
Dosing 15-60 mg/kg, oral, BID35 mg/kg, i.p., once daily[5][7]
Efficacy Significant survival advantage, potential for disease eradication>50% reduction in tumor growth[4][5]
Oral Bioavailability Orally active~75%[7][8][9]

Table 2: In Vivo Efficacy Summary

While direct comparative in vivo studies are limited, VTP50469 has demonstrated the potential to eradicate leukemia in patient-derived xenograft (PDX) models, a significant finding in preclinical assessments.[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.

Cell Proliferation and Viability Assays

Start Start Seed MLL-r leukemia cells Seed MLL-r leukemia cells Start->Seed MLL-r leukemia cells Treat with VTP50469 or MI-503 Treat with VTP50469 or MI-503 Seed MLL-r leukemia cells->Treat with VTP50469 or MI-503 Incubate for 7-12 days Incubate for 7-12 days Treat with VTP50469 or MI-503->Incubate for 7-12 days Perform MTT or CellTiter-Glo assay Perform MTT or CellTiter-Glo assay Incubate for 7-12 days->Perform MTT or CellTiter-Glo assay Measure absorbance/luminescence Measure absorbance/luminescence Perform MTT or CellTiter-Glo assay->Measure absorbance/luminescence Calculate GI50/IC50 Calculate GI50/IC50 Measure absorbance/luminescence->Calculate GI50/IC50

Figure 2. Workflow for in vitro cell viability assays.

For determining the half-maximal growth inhibitory (GI50) or inhibitory concentration (IC50), MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11) are seeded in appropriate culture plates.[7][8] The cells are then treated with a range of concentrations of either this compound or MI-503.[7][8] Following an incubation period of 7 to 12 days, cell viability is assessed using standard methods such as the MTT or CellTiter-Glo assay, which measure metabolic activity as an indicator of viable cell number.[8] The resulting data is then used to calculate the GI50 or IC50 values.

In Vivo Xenograft Models

Start Start Implant MLL-r leukemia cells into mice Implant MLL-r leukemia cells into mice Start->Implant MLL-r leukemia cells into mice Allow tumors to reach ~100 mm³ Allow tumors to reach ~100 mm³ Implant MLL-r leukemia cells into mice->Allow tumors to reach ~100 mm³ Initiate treatment (VTP50469 or MI-503) Initiate treatment (VTP50469 or MI-503) Allow tumors to reach ~100 mm³->Initiate treatment (VTP50469 or MI-503) Monitor tumor volume and animal health Monitor tumor volume and animal health Initiate treatment (VTP50469 or MI-503)->Monitor tumor volume and animal health Continue treatment for specified duration Continue treatment for specified duration Monitor tumor volume and animal health->Continue treatment for specified duration Endpoint analysis (tumor growth, survival) Endpoint analysis (tumor growth, survival) Continue treatment for specified duration->Endpoint analysis (tumor growth, survival)

Figure 3. Workflow for in vivo xenograft studies.

To evaluate in vivo efficacy, immunodeficient mice are typically used.[4][5] Human MLL-rearranged leukemia cells are implanted subcutaneously or intravenously.[2][5] Once tumors reach a specified volume (e.g., 100 mm³), the mice are randomized into treatment and control groups.[5] this compound is administered orally, while MI-503 has been administered via intraperitoneal injection in some studies.[5][7] Tumor volume and the overall health of the animals, including body weight, are monitored regularly throughout the study.[2][5] The primary endpoints are typically tumor growth inhibition and overall survival.[4][5]

Conclusion

Both this compound and MI-503 are potent and selective inhibitors of the Menin-MLL interaction with demonstrated preclinical activity against MLL-rearranged leukemias and other cancers. The available data suggests that this compound exhibits superior in vitro potency compared to MI-503. Furthermore, in vivo studies with VTP50469 have shown remarkable efficacy, including the potential for complete disease eradication in preclinical models.[4] These findings underscore the therapeutic promise of targeting the Menin-MLL interaction and highlight this compound as a particularly potent next-generation inhibitor in this class. Further head-to-head clinical studies will be essential to fully delineate the comparative therapeutic potential of these two compounds.

References

Validating On-Target Engagement of VTP50469 Fumarate in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the on-target engagement of VTP50469 fumarate (B1241708), a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The performance of VTP50469 is compared with other Menin-MLL inhibitors, supported by experimental data and detailed protocols for key validation assays.

Introduction to VTP50469 Fumarate and the Menin-MLL Interaction

This compound is a small molecule inhibitor targeting the interaction between Menin and MLL, a critical dependency for the proliferation of certain types of leukemia, particularly those with MLL gene rearrangements or NPM1 mutations.[1][2][3] The binding of Menin to MLL fusion proteins is essential for their recruitment to chromatin, leading to the aberrant expression of leukemogenic target genes like HOXA9 and MEIS1.[1][4] VTP50469 is designed to disrupt this interaction, thereby inhibiting the oncogenic activity of MLL fusion proteins.[3][4]

Validating that a compound like VTP50469 directly engages its intended target within the complex cellular environment is a crucial step in drug development. This guide explores various experimental approaches to confirm the on-target activity of VTP50469 and compares its performance with other known Menin-MLL inhibitors.

Comparative Analysis of Menin-MLL Inhibitors

The following table summarizes the available data for this compound and a selection of alternative Menin-MLL inhibitors. This data is compiled from various in vitro and cellular assays.

CompoundTargetKi (pM)IC50 (nM) - Cell ProliferationOn-Target Engagement Evidence
This compound Menin-MLL Interaction104[5][6][7]13-37 (in various leukemia cell lines)[5][6][7]Displacement of Menin from protein complexes, inhibition of MLL chromatin occupancy, suppression of MLL target genes (HOXA9, MEIS1), induction of apoptosis and differentiation.[3][4]
MI-503 Menin-MLL Interaction-~220 (in MLL-AF9 transformed cells)Cellular Thermal Shift Assay (CETSA) demonstrated direct binding to Menin.[8]
SNDX-5613 (Revumenib) Menin-MLL Interaction--Induction of differentiation syndrome (an on-target effect), downregulation of leukemogenic gene expression.
KO-539 (Ziftomenib) Menin-MLL Interaction--Induction of differentiation syndrome, potent anti-leukemic activity in preclinical models of MLL-rearranged and NPM1-mutant AML.

Experimental Protocols for On-Target Validation

Several biophysical and cellular assays can be employed to validate the direct engagement of VTP50469 with the Menin protein. Below are detailed protocols for two common and effective methods: Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[9]

Principle: The binding of VTP50469 to Menin is expected to increase the thermal stability of the Menin protein, resulting in a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant leukemia cell line (e.g., MOLM-13, MV4;11) to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control at 37°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of rapid freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations across all samples.

    • Analyze the amount of soluble Menin protein by Western blotting using a specific anti-Menin antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensities against the temperature to generate a melting curve for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of VTP50469 indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Co-IP is a classic technique used to study protein-protein interactions and can be adapted to demonstrate the disruption of the Menin-MLL interaction by an inhibitor.[10][11]

Principle: In leukemia cells with MLL fusions, Menin interacts with the MLL fusion protein. A specific antibody against one of the proteins (e.g., MLL) can pull down its binding partner (Menin). VTP50469 is expected to disrupt this interaction, leading to a reduced amount of the co-precipitated protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture a leukemia cell line expressing an MLL fusion protein (e.g., MOLM-13 with MLL-AF9) to a high density.

    • Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for 4-24 hours.

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific for the MLL fusion protein (e.g., anti-MLL N-terminus antibody) or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads by centrifugation and wash them three to five times with lysis buffer.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against both Menin and the MLL fusion protein to detect the presence of both proteins in the immunoprecipitate.

  • Data Analysis:

    • A significant reduction in the amount of co-immunoprecipitated Menin in the VTP50469-treated sample compared to the vehicle control demonstrates the disruption of the Menin-MLL interaction.

Visualizing Key Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate the Menin-MLL signaling pathway, the general workflow of the on-target validation assays, and the logical framework for comparing Menin-MLL inhibitors.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Recruitment Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activation Transcription Aberrant Transcription Target_Genes->Transcription Proliferation Leukemic Proliferation Transcription->Proliferation VTP50469 VTP50469 VTP50469->Menin Inhibition On_Target_Validation_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_CoIP Co-Immunoprecipitation (Co-IP) CETSA_1 Cell Treatment with VTP50469 CETSA_2 Heat Challenge CETSA_1->CETSA_2 CETSA_3 Cell Lysis & Fractionation CETSA_2->CETSA_3 CETSA_4 Quantification of Soluble Menin (Western Blot) CETSA_3->CETSA_4 CETSA_5 Melting Curve Shift Analysis CETSA_4->CETSA_5 CoIP_1 Cell Treatment with VTP50469 CoIP_2 Cell Lysis CoIP_1->CoIP_2 CoIP_3 Immunoprecipitation of MLL Fusion Protein CoIP_2->CoIP_3 CoIP_4 Detection of Co-precipitated Menin (Western Blot) CoIP_3->CoIP_4 CoIP_5 Reduced Menin Signal Indicates Interaction Disruption CoIP_4->CoIP_5 Comparison_Logic cluster_assays On-Target Engagement Assays VTP50469 This compound CETSA CETSA VTP50469->CETSA CoIP Co-IP VTP50469->CoIP Downstream Downstream Effects (Gene Expression, Apoptosis) VTP50469->Downstream Alternatives Alternative Menin-MLL Inhibitors (MI-503, SNDX-5613, KO-539) Alternatives->CETSA Alternatives->CoIP Alternatives->Downstream Comparison Comparative Efficacy CETSA->Comparison Compare Thermal Shift CoIP->Comparison Compare Disruption Efficacy Downstream->Comparison Compare Biological Potency

References

VTP50469 Fumarate Versus DOT1L Inhibitors: A Comparative Analysis of their Impact on MLL-Fusion Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and efficacy of two distinct therapeutic strategies targeting MLL-rearranged leukemias, providing researchers with critical data to inform future studies.

In the landscape of targeted therapies for MLL-rearranged (MLL-r) leukemias, a devastating group of hematological malignancies with poor prognoses, two prominent strategies have emerged: inhibition of the Menin-MLL interaction and direct enzymatic inhibition of DOT1L. This guide provides a detailed comparison of VTP50469 fumarate (B1241708), a potent Menin-MLL inhibitor, and various DOT1L inhibitors, focusing on their effects on MLL-fusion target genes, with supporting experimental data and protocols.

Differentiated Mechanisms of Action Converging on MLL-Fusion Oncogenesis

VTP50469 fumarate operates by disrupting the critical interaction between Menin and the MLL1 fusion protein.[1][2][3] This interaction is essential for the recruitment and stabilization of the MLL fusion complex on chromatin at target gene promoters. By preventing this association, VTP50469 leads to the displacement of the MLL-fusion protein from key gene loci, thereby inhibiting the aberrant transcriptional program that drives leukemogenesis.[1][3][4]

DOT1L inhibitors, in contrast, target the enzymatic activity of the DOT1L methyltransferase.[5][6][7][8] MLL-fusion proteins aberrantly recruit DOT1L to their target genes, leading to the hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79me2), a mark associated with active transcription.[5][6][7] By inhibiting DOT1L's methyltransferase activity, these compounds prevent H3K79 hypermethylation, ultimately suppressing the expression of MLL-fusion target genes like HOXA9 and MEIS1.[7][9]

Signaling_Pathways cluster_vtp This compound cluster_dot1l DOT1L Inhibitors Menin Menin MLL_Fusion MLL_Fusion Menin->MLL_Fusion Interaction MLL_Target_Genes_VTP MLL-Fusion Target Genes (e.g., MEIS1, MEF2C) MLL_Fusion->MLL_Target_Genes_VTP Activates VTP50469 VTP50469 VTP50469->Menin Inhibits Transcription_Suppression_VTP Transcription Suppression MLL_Target_Genes_VTP->Transcription_Suppression_VTP DOT1L DOT1L H3K79 Histone H3K79 DOT1L->H3K79 Methylates MLL_Target_Genes_DOT1L MLL-Fusion Target Genes (e.g., HOXA9, MEIS1) H3K79->MLL_Target_Genes_DOT1L Activates DOT1L_Inhibitor DOT1L_Inhibitor DOT1L_Inhibitor->DOT1L Inhibits Transcription_Suppression_DOT1L Transcription Suppression MLL_Target_Genes_DOT1L->Transcription_Suppression_DOT1L

Figure 1. Mechanisms of Action.

Comparative Efficacy in Preclinical Models

Experimental data from various studies highlight the potent anti-leukemic activity of this compound, often demonstrating superior or more rapid effects compared to DOT1L inhibitors.

In Vitro Potency

VTP50469 has been shown to be a highly potent inhibitor of the Menin-MLL interaction with a Ki of 104 pM.[1][2] In cellular assays, it exhibits low nanomolar IC50 values for growth inhibition in a range of MLL-rearranged leukemia cell lines.[2][10]

Cell LineMLL FusionVTP50469 IC50 (nM)EPZ-5676 (DOT1L Inhibitor) IC50 (nM)
MOLM13MLL-AF913[2]~10 (at 10 days)
MV4;11MLL-AF417[2]3.5 (at 14 days)[9]
RS4;11MLL-AF425[2]-
KOPN-8MLL-ENL15[2]-
THP1MLL-AF937[2]-
NOMO1MLL-AF930[2]-
ML2MLL-AF616[2]-
EOL1-20[2]-
HB11;19MLL-ENL36[2]-
SEMK2MLL-AF427[2]-

Note: Direct comparative studies with identical experimental conditions are limited. The provided IC50 values are sourced from different studies and should be interpreted with caution.

A direct comparison in one study showed that VTP50469 more potently inhibited cell growth compared to the DOT1L inhibitor EPZ5676.[4] Furthermore, the anti-proliferative effects of VTP50469 were observed to be more rapid than those of EPZ5676.[4]

Downregulation of MLL-Fusion Target Genes

Both VTP50469 and DOT1L inhibitors lead to the downregulation of MLL-fusion target genes. However, the specific genes affected and the kinetics of suppression may differ.

VTP50469 treatment rapidly suppresses the expression of key MLL-fusion target genes.[4] In MOLM13 cells, a greater than 2-fold decrease in the expression of 153 genes was observed after 2 days of treatment.[4] Notably, genes such as MEIS1, PBX3, and MEF2C appear to be more responsive to VTP50469 than HOXA genes.[4][10]

DOT1L inhibitors, such as EPZ-5676, also effectively reduce the expression of MLL-fusion target genes, including HOXA9 and MEIS1.[7][9] This effect is a direct consequence of the reduction in H3K79 methylation at these gene loci.[6][9]

Induction of Apoptosis and Differentiation

VTP50469 has been shown to induce apoptosis in MLL-r B-cell acute lymphoblastic leukemia (B-ALL) cell lines in a dose-dependent manner at early timepoints.[2][4] In MLL-r acute myeloid leukemia (AML) cell lines, VTP50469 primarily induces differentiation, as evidenced by an increase in the cell surface marker CD11b.[2][4][11]

DOT1L inhibitors also induce cell death and differentiation in MLL-r leukemia cells.[7]

In Vivo Efficacy

In patient-derived xenograft (PDX) models of both MLL-r AML and MLL-r ALL, VTP50469 demonstrated significant reductions in leukemia burden.[1][3][4] Remarkably, in some MLL-r ALL PDX models, treatment with VTP50469 led to long-term disease-free survival in mice.[3][4][12] Oral administration of VTP50469 was shown to be highly efficacious.[11][13]

The DOT1L inhibitor EPZ-5676 also showed potent anti-tumor activity in a rat xenograft model of MLL-rearranged leukemia, causing complete tumor regressions.[9]

Experimental Protocols

Cell Proliferation Assay

Cell_Proliferation_Assay Seed_Cells Seed MLL-r leukemia cells in 96-well plates Treat_Compound Treat with VTP50469 or DOT1L inhibitor (various concentrations) Seed_Cells->Treat_Compound Incubate Incubate for a defined period (e.g., 7-14 days) Treat_Compound->Incubate Measure_Viability Measure cell viability (e.g., CellTiter-Glo) Incubate->Measure_Viability Calculate_IC50 Calculate IC50 values Measure_Viability->Calculate_IC50

Figure 2. Cell Proliferation Workflow.

Methodology: MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11) are seeded in 96-well plates. The cells are then treated with serial dilutions of this compound or a DOT1L inhibitor. After a specified incubation period (typically 7 to 14 days), cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo® (Promega). The resulting data is used to calculate the half-maximal inhibitory concentration (IC50).[2][9]

Gene Expression Analysis (RNA-seq)

Methodology: MLL-rearranged cells are treated with either VTP50469 or a DOT1L inhibitor for a specified duration (e.g., 2 and 7 days). Total RNA is then extracted, and RNA sequencing (RNA-seq) is performed to analyze global changes in gene expression.[4] Differential gene expression analysis is conducted to identify genes that are significantly up- or downregulated following treatment.

Chromatin Immunoprecipitation (ChIP-seq)

Methodology: To assess the chromatin occupancy of MLL-fusion proteins, Menin, and histone marks like H3K79me2, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is performed. Cells are treated with the inhibitor or a vehicle control, followed by cross-linking of proteins to DNA. The chromatin is then sheared, and specific protein-DNA complexes are immunoprecipitated using antibodies against the target protein. The associated DNA is then purified and sequenced to identify the genomic binding sites.[4][11]

Conclusion

Both this compound and DOT1L inhibitors represent promising therapeutic strategies for MLL-rearranged leukemias by targeting the core oncogenic mechanism of these cancers. While both classes of drugs effectively suppress MLL-fusion target gene expression, VTP50469, a Menin-MLL inhibitor, has demonstrated particularly potent and rapid anti-leukemic activity in preclinical models. The distinct mechanisms of action may also offer opportunities for combination therapies to achieve synergistic effects and overcome potential resistance. Further clinical investigation of VTP50469 (and its clinical-grade analog SNDX-5613) and next-generation DOT1L inhibitors will be crucial in determining their ultimate roles in the treatment of this challenging disease.[12][14]

References

Unlocking a Potent Anti-Leukemic Strategy: The Synergistic Combination of VTP50469 Fumarate and Venetoclax in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A novel investigational menin-MLL inhibitor, VTP50469 fumarate (B1241708), demonstrates significant synergistic anti-leukemic activity when combined with the BCL-2 inhibitor venetoclax (B612062) in preclinical models of acute myeloid leukemia (AML), particularly in subtypes with NPM1 and FLT3 mutations. This combination targets complementary survival pathways, leading to enhanced cancer cell death and prolonged survival in patient-derived xenograft models.

Researchers and drug development professionals are continuously seeking more effective and targeted therapies for AML, a complex and often aggressive hematologic malignancy. The combination of VTP50469 fumarate (an equipotent surrogate of the clinical compound SNDX-5613) and venetoclax represents a promising therapeutic strategy. VTP50469 disrupts the crucial interaction between menin and MLL1, a key driver of leukemogenesis in certain AML subtypes, while venetoclax inhibits the anti-apoptotic protein BCL-2, which is frequently overexpressed in AML cells.[1] The convergence of these two distinct mechanisms of action results in a powerful synergistic effect, offering a potential new avenue for treating this challenging disease.

Mechanism of Synergy: A Two-Pronged Attack on AML Survival

The synergistic effect of VTP50469 and venetoclax stems from their ability to target two distinct but interconnected pathways essential for AML cell survival.

This compound (SNDX-50469): This agent is a potent and selective inhibitor of the menin-MLL1 interaction.[2][3] In AML with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c), the menin-MLL1 complex is critical for driving the expression of key leukemogenic genes, such as HOXA9 and MEIS1.[1][4] These genes, in turn, regulate cellular proliferation and survival. By disrupting the menin-MLL1 interaction, VTP50469 leads to the downregulation of these target genes, inducing differentiation and apoptosis in leukemic cells.[1][2] A key finding is that menin inhibition also leads to a decrease in the expression of the anti-apoptotic protein BCL-2, creating a vulnerability that can be exploited by BCL-2 inhibitors.[1][5]

Venetoclax: As a selective BCL-2 inhibitor, venetoclax restores the natural process of apoptosis (programmed cell death).[6][7] In many cancers, including AML, BCL-2 is overexpressed and sequesters pro-apoptotic proteins, preventing cell death.[6][8] Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins, which then trigger the mitochondrial pathway of apoptosis, leading to the demise of the cancer cells.[9]

The synergy arises from VTP50469 sensitizing AML cells to venetoclax by downregulating BCL-2, thereby lowering the threshold for apoptosis induction by the BCL-2 inhibitor.

Synergy_Pathway cluster_Outcome Synergistic Outcome VTP50469 VTP50469 (Menin-MLL Inhibitor) MeninMLL Menin-MLL1 Complex VTP50469->MeninMLL Inhibits HOXA9_MEIS1 HOXA9/MEIS1 Expression MeninMLL->HOXA9_MEIS1 Drives BCL2 BCL-2 Protein MeninMLL->BCL2 Decreases Expression BCL2_exp BCL-2 Expression HOXA9_MEIS1->BCL2_exp Regulates Apoptosis Enhanced Apoptosis of AML Cells BCL2_exp->Apoptosis Sensitizes to Venetoclax Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->BCL2 Inhibits BCL2->Apoptosis Inhibits

Fig. 1: Mechanism of Synergy between VTP50469 and Venetoclax.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The combination of VTP50469 (SNDX-50469) and venetoclax has been evaluated in both in vitro and in vivo models of AML, demonstrating superior efficacy compared to either agent alone.

In Vitro Synergism in Primary AML Patient Samples

In primary AML patient samples with NPM1c/FLT3 mutations, the combination of SNDX-50469 and venetoclax was significantly more effective at inducing apoptosis and reducing cell viability than either drug used as a single agent.[1] This enhanced effect was observed at various concentrations, highlighting a strong synergistic interaction.

Treatment GroupApoptosis / Viability Outcome
SNDX-50469 (62.5 nM) + Venetoclax (2.5 nM)Dramatically more effective in increasing apoptosis and decreasing cell viability than either agent alone.[1]
SNDX-50469 (250 nM) + Venetoclax (10 nM)Efficacy was further enhanced with higher doses of each agent.[1]

Table 1: In Vitro Efficacy in Primary NPM1c/FLT3-mutated AML Patient Samples

In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

The synergistic anti-leukemic activity was further confirmed in an in vivo PDX model of NPM1c/FLT3-ITD/TKD AML.[1] The combination treatment not only reduced the leukemia burden more effectively but also significantly prolonged the survival of the treated mice.

Treatment GroupMedian Survival (days)P-value vs ControlP-value vs VenetoclaxP-value vs SNDX-50469 (0.1%)
Control61---
Venetoclax alone690.026--
SNDX-50469 (0.1% in chow)1310.0001--
SNDX-50469 (0.1%) + Venetoclax1430.00030.00080.0005

Table 2: In Vivo Survival in an NPM1c/FLT3-ITD/TKD AML PDX Model [1]

Furthermore, the combination of SNDX-50469 and venetoclax was more effective at eliminating both bulk leukemia cells and leukemia stem/progenitor cells (CD34+CD38-), which are often responsible for disease relapse.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The key experiments supporting the synergy between VTP50469 and venetoclax are outlined below.

In Vitro Apoptosis and Viability Assays
  • Cell Source: Primary AML patient samples with NPM1c/FLT3 mutations were utilized.[1]

  • Drug Treatment: Cells were treated with varying concentrations of SNDX-50469 (e.g., 62.5 nM, 250 nM) and/or venetoclax (e.g., 2.5 nM, 10 nM) for a specified duration (e.g., 96 hours).[1][3]

  • Apoptosis/Viability Assessment: Cell viability and apoptosis were determined by flow cytometry. Non-viable cells were identified using a viability dye such as TO-PRO-3 iodide.[3] Apoptosis can also be assessed using Annexin V and propidium (B1200493) iodide staining.

  • Synergy Calculation: The degree of synergy can be calculated using methods such as the Zero Interaction Potency (ZIP) model, where a delta score greater than 1.0 indicates a synergistic interaction.[3]

In Vivo Patient-Derived Xenograft (PDX) Model
  • Animal Model: Immunocompromised mice (e.g., NSG mice) were engrafted with human AML cells from a patient with NPM1c/FLT3-ITD/TKD mutations.[1]

  • Drug Administration:

    • SNDX-50469 was administered orally, mixed in the chow at concentrations of 0.05% or 0.1%.[1]

    • Venetoclax was administered via its standard preclinical route and dosage for this model.

  • Monitoring: Leukemia burden was monitored by assessing the percentage of human CD45+ cells in the bone marrow and peripheral blood via flow cytometry.[1]

  • Endpoint: The primary endpoint was overall survival, with mice monitored until the experimental endpoint was reached.[1]

  • Analysis of Leukemia Stem/Progenitor Cells: At the end of the treatment, bone marrow cells were analyzed by cytometry by time of flight (CyTOF) to assess the effects on different leukemia cell populations, including phenotypically defined leukemia stem/progenitor cells (e.g., CD34+CD38-).[1]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Primary AML Patient Samples treat_vitro Treat with VTP50469, Venetoclax, or Combination start_vitro->treat_vitro flow_cyto Flow Cytometry (Apoptosis/Viability) treat_vitro->flow_cyto synergy_calc Synergy Score Calculation (e.g., ZIP) flow_cyto->synergy_calc start_vivo Engraft Mice with NPM1c/FLT3-mutated AML PDX treat_vivo Treat with Vehicle, VTP50469, Venetoclax, or Combination start_vivo->treat_vivo monitor Monitor Leukemia Burden (hCD45+ cells) treat_vivo->monitor cytof CyTOF Analysis of Leukemia Stem Cells (End of Study) treat_vivo->cytof survival Assess Overall Survival monitor->survival

References

Combination Therapy of VTP50469 Fumarate and Gilteritinib in MLL-r ALL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy of VTP50469 fumarate (B1241708) and gilteritinib (B612023) for the treatment of MLL-rearranged acute lymphoblastic leukemia (MLL-r ALL). It includes an overview of the mechanisms of action, supporting preclinical data, and a comparison with alternative therapeutic strategies.

Introduction to MLL-r ALL and Investigational Therapies

MLL-rearranged acute lymphoblastic leukemia (MLL-r ALL) is an aggressive subtype of ALL with a generally poor prognosis, particularly in infants.[1] The rearrangement of the KMT2A (formerly MLL) gene leads to the expression of fusion proteins that drive leukemogenesis.[1] Standard chemotherapy regimens often have limited efficacy, necessitating the development of novel targeted therapies.

VTP50469 Fumarate is a potent and selective small-molecule inhibitor of the menin-MLL interaction.[2][3] This interaction is crucial for the oncogenic activity of MLL fusion proteins. By disrupting this interaction, VTP50469 aims to reverse the aberrant gene expression program and induce apoptosis in MLL-r leukemia cells.[2][3]

Gilteritinib is a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[4] FLT3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, promoting cell proliferation and survival.[4] FLT3 mutations are found in a subset of MLL-r ALL cases, making it a rational target for therapy.[5]

This guide evaluates the preclinical evidence for the combination of this compound and gilteritinib in MLL-r ALL, comparing it with single-agent activity and other therapeutic approaches.

Mechanism of Action

This compound: Targeting the MLL-Menin Interaction

This compound functions by competitively binding to the menin protein, thereby disrupting its interaction with the MLL fusion protein.[2][3] This abrogation of the menin-MLL complex leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell survival and proliferation.[3] The ultimate effect is the induction of apoptosis and differentiation of the leukemic cells.[2][3]

Gilteritinib: Inhibition of FLT3 Signaling

Gilteritinib is a potent inhibitor of both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3.[4] By binding to the ATP-binding pocket of the FLT3 kinase, gilteritinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.[6][7]

Rationale for Combination Therapy

The combination of this compound and gilteritinib is predicated on the hypothesis of synergistic or additive anti-leukemic activity. Preclinical studies in acute myeloid leukemia (AML) have suggested that menin-MLL inhibition can downregulate FLT3 expression, thereby sensitizing cells to FLT3 inhibitors. However, as detailed below, the preclinical evidence for this combination in MLL-r ALL is less favorable.

Preclinical Data in MLL-r ALL

A key preclinical study evaluated the efficacy of VTP50469 in combination with gilteritinib in patient-derived xenograft (PDX) models of infant MLL-r ALL. The results of this study are summarized below.

Quantitative Data Summary
Treatment GroupEfficacy Outcome in MLL-r ALL PDX ModelsReference
VTP50469 + Gilteritinib Substantially less effective; did not result in therapeutic enhancement compared to single agents.[5][8]
VTP50469 + Standard Chemotherapy (Vincristine, Dexamethasone (B1670325), L-asparaginase) Resulted in therapeutic enhancement and significantly delayed leukemia progression compared to VTP50469 or chemotherapy alone.[5][8]
VTP50469 (single agent) Elicited maintained complete responses in 6 out of 7 PDXs and significantly reduced leukemia infiltration.[8]
Gilteritinib (single agent) Data for single-agent gilteritinib in these specific MLL-r ALL PDX models is not detailed in the provided source.

Comparison with Alternative Therapies

Therapeutic StrategyMechanism of ActionReported Efficacy in MLL-r ALLKey Considerations
Standard Chemotherapy (e.g., VXL regimen) Cytotoxic agents that induce DNA damage and apoptosis.Forms the backbone of current treatment, but relapse rates are high in MLL-r ALL.Significant toxicity and development of resistance are major challenges.
Other Menin Inhibitors (e.g., Revumenib/SNDX-5613) Disruption of the menin-MLL interaction.Promising single-agent activity in preclinical models and early clinical trials.Long-term efficacy and resistance mechanisms are under investigation.
Other FLT3 Inhibitors (e.g., Sorafenib, Midostaurin) Inhibition of FLT3 signaling.Efficacy as single agents in MLL-r ALL is limited; often used in combination.Off-target effects and development of resistance mutations can occur.
BCL-2 Inhibitors (e.g., Venetoclax) Promotion of apoptosis by inhibiting the anti-apoptotic protein BCL-2.Preclinical studies have shown promise, particularly in combination with other agents.Resistance can emerge through upregulation of other anti-apoptotic proteins.
CAR-T Cell Therapy Genetically engineered T cells targeting specific antigens on leukemia cells (e.g., CD19).Has shown efficacy in relapsed/refractory B-ALL, including some MLL-r cases.Antigen escape, toxicity (cytokine release syndrome), and manufacturing complexities are challenges.[9]

Experimental Protocols

In Vivo Efficacy Study in MLL-r ALL PDX Models
  • Animal Model: Immune-deficient (NSG) mice were engrafted with pediatric MLL-r ALL patient-derived xenografts.[8]

  • Treatment Groups:

    • Vehicle control

    • VTP50469 (formulated in chow at 0.1%) administered ad libitum for 28 days.[8]

    • Gilteritinib (30 mg/kg) administered via oral gavage for 28 days.[8]

    • Combination of VTP50469 and gilteritinib.[8]

    • Combination of VTP50469 with an induction-type chemotherapy regimen consisting of vincristine (B1662923) (0.15 mg/kg, once weekly for 4 weeks, intraperitoneally), dexamethasone (5 mg/kg, 5 days on/2 days off for 4 weeks, intraperitoneally), and L-asparaginase (1,000 U/kg, 5 days on/2 days off for 4 weeks, intraperitoneally).[8]

  • Efficacy Assessment:

    • Event-free survival was monitored, with an event defined as >25% human CD45+ cells in the peripheral blood.[8]

    • Leukemia infiltration in the spleen and bone marrow was assessed at 28 days post-treatment initiation.[8]

    • Objective response criteria included progressive disease (PD), complete response (CR), and maintained complete response (MCR).[8]

Visualizations

Signaling Pathways and Experimental Workflow

VTP50469_Mechanism_of_Action cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein DNA DNA MLL_Fusion->DNA Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulates Menin Menin Menin->MLL_Fusion Binds Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Promotes VTP50469 VTP50469 VTP50469->Menin Inhibits Interaction caption VTP50469 Mechanism of Action

Caption: VTP50469 disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenesis.

Gilteritinib_Mechanism_of_Action cluster_cell Leukemic Cell FLT3_Receptor Mutated FLT3 Receptor Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/Akt) FLT3_Receptor->Downstream_Signaling Activates Proliferation_Survival Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibits caption Gilteritinib Mechanism of Action

Caption: Gilteritinib inhibits mutated FLT3, blocking pro-survival signaling and inducing apoptosis.

Experimental_Workflow start Engraft NSG mice with MLL-r ALL PDXs treatment Initiate Treatment (Day X) start->treatment groups Treatment Groups: - Vehicle - VTP50469 - Gilteritinib - VTP50469 + Gilteritinib - VTP50469 + Chemo treatment->groups monitoring Monitor Peripheral Blood for Human CD45+ groups->monitoring endpoint Assess Leukemia Burden in Spleen and Bone Marrow (Day 28) monitoring->endpoint survival Monitor Event-Free Survival monitoring->survival end Data Analysis endpoint->end survival->end caption Preclinical PDX Model Experimental Workflow

Caption: Workflow for evaluating VTP50469 and gilteritinib efficacy in MLL-r ALL PDX models.

Conclusion

The combination of this compound and gilteritinib represents a rational therapeutic strategy based on their distinct and potentially complementary mechanisms of action. However, preclinical data in MLL-r ALL PDX models did not demonstrate a therapeutic benefit for this combination. In contrast, the combination of VTP50469 with standard-of-care chemotherapy showed enhanced efficacy.

These findings suggest that for MLL-r ALL, combining menin-MLL inhibition with conventional chemotherapy may be a more promising avenue for clinical development than combining it with a FLT3 inhibitor. Further research is warranted to understand the lack of synergy between VTP50469 and gilteritinib in the MLL-r ALL context and to identify patient populations that may benefit from this or other novel combination therapies. The information presented in this guide should be considered in the context of the dynamic and evolving landscape of MLL-r ALL treatment research.

References

Decoding the Downstream Effects of VTP50469 Fumarate on Cell Cycle Progression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WALTHAM, MA – [Current Date] – This guide provides a comprehensive comparison of VTP50469 fumarate (B1241708), a potent and selective Menin-MLL inhibitor, with other emerging therapeutic alternatives in the context of cell cycle modulation in leukemia. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of VTP50469 fumarate's performance supported by experimental data and detailed methodologies.

This compound is a clinical-stage therapeutic agent that has demonstrated significant anti-leukemic activity by disrupting the critical interaction between Menin and the MLL1 (KMT2A) protein. This interaction is a key driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL1 gene rearrangements or NPM1 mutations.[1][2] The downstream effects of this disruption culminate in cell cycle arrest, differentiation, and apoptosis of cancer cells.[3][4]

Comparative Analysis of Menin-MLL Inhibitors

The therapeutic landscape for MLL-rearranged leukemias is rapidly evolving with the development of several Menin-MLL interaction inhibitors. This section compares this compound with its close analog SNDX-5613 (revumenib) and another clinical-stage inhibitor, KO-539 (ziftomenib).

FeatureThis compoundSNDX-5613 (Revumenib)KO-539 (Ziftomenib)MI-503
Mechanism of Action Potent and selective inhibitor of the Menin-MLL interaction.[5]Potent and selective inhibitor of the Menin-MLL interaction.Potent and selective inhibitor of the Menin-MLL interaction.[1]Potent and selective inhibitor of the Menin-MLL interaction.[6]
Reported Cellular Effects Induces cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[3]Induces differentiation and loss of viability in MLL-rearranged and NPM1-mutant AML cells.[7]Induces differentiation and apoptosis in MLL-rearranged and NPM1-mutant AML cells.[1]Induces cell growth inhibition, differentiation, and apoptosis in MLL leukemia cells.[8]
Effect on Cell Cycle Induces G1 phase cell cycle arrest.Induces G1 phase cell cycle arrest.[9]Induces cell cycle arrest.[1]Induces G0/G1 phase cell cycle arrest.[10]
Downstream Targets Downregulates expression of HOXA9, MEIS1, PBX3, MEF2C, and CDK6.[5][11]Downregulates leukemogenic gene expression.[12]Downregulates expression of MEIS1, FLT3, and CDK6.[13]Downregulates expression of Hoxa9 and Meis1.[6]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Menin-MLL inhibitors.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • This compound and other comparator compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed leukemia cells at a density of 0.5 x 10^6 cells/mL in complete culture medium.

  • Treat cells with various concentrations of this compound or comparator compounds for the desired time points (e.g., 48, 72 hours). A DMSO-treated control should be included.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To assess the protein expression levels of key cell cycle regulators (e.g., Cyclin D1, CDK4, CDK6, p27Kip1) following treatment with Menin-MLL inhibitors.

Materials:

  • Treated and untreated leukemia cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Cyclin D1, CDK4, CDK6, p27Kip1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in protein lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the relative protein expression levels.

Visualizing the Downstream Effects

To elucidate the mechanism by which this compound impacts cell cycle progression, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_0 This compound Action cluster_1 Menin-MLL Complex cluster_2 Downstream Gene Regulation cluster_3 Cell Cycle Machinery VTP50469 VTP50469 Menin Menin VTP50469->Menin Inhibits Interaction MLL1 MLL1 HOXA9_MEIS1 HOXA9 / MEIS1 Transcription Factors Menin->HOXA9_MEIS1 Promotes Transcription p27Kip1 p27Kip1 (CDK Inhibitor) Menin->p27Kip1 Suppresses MLL1->HOXA9_MEIS1 Promotes Transcription CDK4_6_CyclinD1 CDK4/6-Cyclin D1 Complex HOXA9_MEIS1->CDK4_6_CyclinD1 Upregulates G1_S_Transition G1 to S Phase Transition CDK4_6_CyclinD1->G1_S_Transition Promotes p27Kip1->CDK4_6_CyclinD1 Inhibits

Caption: VTP50469 signaling pathway leading to G1 cell cycle arrest.

G Start Start Cell_Culture Leukemia Cell Culture (e.g., MOLM-13) Start->Cell_Culture Treatment Treat with VTP50469 and Comparators Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation with Ethanol Harvest->Fixation Staining Propidium Iodide Staining Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Cell Cycle Profile Analysis (% G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound effectively disrupts the Menin-MLL1 interaction, leading to a cascade of downstream events that culminate in G1 phase cell cycle arrest in MLL-rearranged leukemia cells. This is achieved through the downregulation of key oncogenic transcription factors HOXA9 and MEIS1, which in turn reduces the expression of critical cell cycle regulators such as CDK6. Concurrently, the inhibition of the Menin-MLL complex can lead to the upregulation of cyclin-dependent kinase inhibitors like p27Kip1, further enforcing the G1 checkpoint. The data presented in this guide underscore the therapeutic potential of this compound and provide a framework for its comparative evaluation against other Menin-MLL inhibitors. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these promising new agents.

References

VTP50469 Fumarate: A Comparative Analysis of Efficacy in MLL-Rearranged vs. Wild-Type Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of VTP50469 fumarate (B1241708) in preclinical models of MLL-rearranged (MLL-r) leukemia versus cell lines with wild-type MLL. VTP50469 is a potent and selective small-molecule inhibitor of the Menin-MLL interaction, a critical dependency for the oncogenic activity of MLL fusion proteins.[1][2][3] The data presented herein, compiled from various studies, demonstrates the selective and potent anti-leukemic activity of VTP50469 in MLL-r models, highlighting its therapeutic potential for this high-risk patient population.

Data Presentation: Comparative Efficacy of VTP50469

The following tables summarize the in vitro potency of VTP50469 in a panel of MLL-rearranged and MLL wild-type leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are presented.

Table 1: Efficacy of VTP50469 in MLL-Rearranged (MLL-r) Leukemia Cell Lines

Cell LineMLL Fusion PartnerLeukemia SubtypeIC50 (nM)
MOLM13MLL-AF9AML13[4][5]
MV4;11MLL-AF4AML17[4][5]
RS4;11MLL-AF4B-ALL25[4][5]
KOPN8MLL-ENLB-ALL15[4][5]
THP-1MLL-AF9AML37[4][5]
NOMO-1MLL-AF9AML30[4][5]
ML-2MLL-AF6AML16[4][5]
SEMK2MLL-AF4B-ALL27[4][5]
HB11;19MLL-ENLB-ALL36[4][5]
EOL-1MLL-TET1Eosinophilic Leukemia20[4][5]
Murine MLL-AF9MLL-AF9AML15[4][5]

Table 2: Efficacy of VTP50469 in MLL Wild-Type (WT) Cell Lines

Cell LineLeukemia SubtypeIC50 (µM)
HL-60AML>10
REHB-ALL>10
K562CML>10
Murine MOZ-TIF2AML>10
ES-1Ewing Sarcoma>3
ES-4Ewing Sarcoma>3
ES-6Ewing Sarcoma>3
EW-8Ewing Sarcoma>3

The data clearly indicates that VTP50469 is highly potent against a wide range of MLL-rearranged leukemia cell lines, with IC50 values in the low nanomolar range. In stark contrast, the compound shows minimal activity against MLL wild-type cell lines, with IC50 values greater than 3-10 µM. This significant differential in potency underscores the selective mechanism of action of VTP50469, which specifically targets the Menin-MLL interaction that is essential for the survival of MLL-rearranged leukemias.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by VTP50469 and a general workflow for evaluating its efficacy.

Menin_MLL_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein Complex Oncogenic MLL Complex MLL_Fusion->Complex Menin Menin Menin->Complex WDR5 WDR5 WDR5->Complex DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Complex->DNA Binds to H3K4me3 H3K4 Trimethylation DNA->H3K4me3 Leads to Transcription Leukemogenic Gene Expression H3K4me3->Transcription Promotes Leukemia Leukemia Maintenance & Proliferation Transcription->Leukemia VTP50469 VTP50469 Fumarate VTP50469->Menin Inhibits Interaction with MLL Fusion caption VTP50469 Disrupts the Oncogenic Menin-MLL Complex

VTP50469 disrupts the oncogenic Menin-MLL complex.

Experimental_Workflow start Start cell_culture Culture MLL-r and Wild-Type Cell Lines start->cell_culture treatment Treat cells with varying concentrations of VTP50469 cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay gene_expression Gene Expression Analysis treatment->gene_expression ic50 Determine IC50 Values viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis chip_seq ChIP-seq for Menin and MLL occupancy gene_expression->chip_seq rt_qpcr RT-qPCR for target genes (HOXA9, MEIS1) gene_expression->rt_qpcr chip_seq->data_analysis rt_qpcr->data_analysis end End data_analysis->end caption Workflow for Evaluating VTP50469 Efficacy

Workflow for evaluating VTP50469 efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard procedures used in the evaluation of VTP50469.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed leukemia cell lines (both MLL-r and wild-type) in opaque-walled 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add this compound at various concentrations (typically a serial dilution from 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Chromatin Immunoprecipitation (ChIP-seq)

ChIP-seq is used to identify the genome-wide occupancy of DNA-binding proteins, such as Menin and MLL fusion proteins.

  • Cell Treatment and Cross-linking: Treat MLL-r cells (e.g., MOLM13, RS4;11) with VTP50469 or DMSO for a specified time (e.g., 48-72 hours). Cross-link protein to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with antibodies against Menin, MLL, or a control IgG.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using spin columns.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Analyze the differential binding of Menin and MLL between VTP50469-treated and control samples.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to measure the expression levels of MLL fusion target genes, such as HOXA9 and MEIS1.

  • Cell Treatment and RNA Extraction: Treat MLL-r cells with VTP50469 or DMSO for a specified time (e.g., 48-72 hours). Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR:

    • Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the VTP50469-treated samples to the vehicle control.

References

Navigating Resistance: A Comparative Guide to VTP50469 Fumarate and Other Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted epigenetic therapies has ushered in a new era of precision oncology. VTP50469 fumarate (B1241708), a potent and selective oral inhibitor of the menin-mixed lineage leukemia (MLL) interaction, has demonstrated significant promise in preclinical models of MLL-rearranged (MLL-r) and NPM1-mutant leukemias.[1][2][3][4] However, the emergence of drug resistance remains a critical challenge in cancer therapy. This guide provides a comprehensive comparison of resistance mechanisms associated with VTP50469 fumarate and explores potential cross-resistance and synergistic interactions with other classes of epigenetic drugs, supported by experimental data.

This compound: Mechanism of Action

This compound disrupts the critical protein-protein interaction between menin and the MLL1 fusion protein.[5] This interaction is essential for the recruitment of the MLL1 complex to chromatin, leading to the aberrant expression of leukemogenic target genes such as MEIS1, PBX3, and HOXA genes.[3][5] By inhibiting this interaction, VTP50469 displaces menin from chromatin, leading to a downregulation of these target genes, which in turn induces differentiation and apoptosis in susceptible leukemia cells.[1][3][6]

Resistance to Menin-MLL Inhibition

Recent studies have begun to unravel the mechanisms by which leukemia cells can evade the cytotoxic effects of menin inhibitors like VTP50469. These can be broadly categorized into on-target mutations and non-genetic resistance mechanisms.

On-Target Resistance: MEN1 Gene Mutations

A primary mechanism of acquired resistance to menin inhibitors involves the acquisition of somatic mutations in the MEN1 gene, which encodes for menin. These mutations typically occur at the drug-binding interface, preventing the inhibitor from effectively engaging its target.[2][7] This allows the menin-MLL interaction to persist, thereby sustaining the leukemogenic gene expression program. Studies on the related menin inhibitor revumenib have identified recurrent mutations at residues such as M327, G331, and T349.[2][8] While direct mutational analysis on VTP50469-resistant lines is not yet published, it is highly probable that a similar resistance mechanism applies due to the shared target.

Non-Genetic Resistance: Epigenetic Reprogramming

In the absence of MEN1 mutations, resistance can emerge through complex epigenetic reprogramming.[1][2][5] This involves the activation of alternative signaling pathways that bypass the dependency on the menin-MLL interaction. One key mechanism identified involves the functional loss of components of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) and PRC2.2.[1][9][10] Depletion of PRC1.1 or PRC2.2 components has been shown to confer resistance to VTP50469.[1][9][10] This resistance is associated with the aberrant activation of the MYC oncogene, suggesting a shift in the transcriptional circuitry of the cancer cells.[1][9]

Cross-Resistance and Synergistic Interactions with Other Epigenetic Drugs

While direct cross-resistance studies are limited, existing data on combination therapies provide valuable insights into the interplay between VTP50469 and other epigenetic modulators. The absence of cross-resistance, and indeed the presence of synergy, suggests that combining these agents could be a powerful strategy to overcome or prevent resistance.

DOT1L Inhibitors

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that is also a critical component of the MLL-fusion protein complex.[6] Preclinical studies have demonstrated significant synergy between menin inhibitors and DOT1L inhibitors, such as pinometostat.[11][12][13][14] This combination leads to a more profound suppression of MLL target genes and enhanced cancer cell killing.[13][14] This suggests a lack of cross-resistance and provides a strong rationale for combination therapy in MLL-r leukemias.

HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors represent another class of epigenetic drugs that have shown synergistic activity with menin-MLL inhibitors. A study combining the HDAC inhibitor chidamide (B1683975) with a menin-MLL inhibitor (MI-3) demonstrated a highly synergistic anti-tumor effect in MLL-r acute myeloid leukemia (AML) cells, both in vitro and in vivo.[15] This combination induced robust apoptosis, associated with increased reactive oxygen species (ROS) generation and disruption of DNA damage checkpoints.[15]

EZH2 Inhibitors

The relationship between menin-MLL and the Polycomb Repressive Complex 2 (PRC2), which includes the catalytic subunit EZH2, is complex. Menin has been shown to promote the expression of EZH2.[16] Interestingly, CRISPR screens have identified that depletion of PRC2.2 components, including EZH2, can confer resistance to VTP50469.[1][10] This suggests a complex interplay where the baseline activity of PRC2 might be necessary for sensitivity to menin inhibition, and its loss contributes to a resistant state. This finding implies that a simple combination of EZH2 inhibitors with menin inhibitors might not be straightforwardly synergistic and requires further investigation.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in MLL-rearranged Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (nM)
MOLM13AML (MLL-AF9)13
MV4;11AML (MLL-AF4)17
RS4;11B-ALL (MLL-AF4)25
SEMK2B-ALL (MLL-AF4)27
NOMO1AML (MLL-AF9)30
THP1AML (MLL-AF9)37

Data sourced from MedchemExpress product information.[4]

Table 2: Impact of PRC1.1 Depletion on VTP50469 Sensitivity

Cell ModelGenetic ModificationVTP50469 IC50 Fold Increase
Human KMT2A-rearranged cellsDepletion of PRC1.1 componentsMarked Increase
Murine KMT2A-rearranged cellsDepletion of PRC1.1 componentsMarked Increase

Qualitative data summarized from a study by Gao et al. (2023).[1][9]

Experimental Protocols

Cell Proliferation Assay
  • Cell Seeding: Leukemia cell lines are seeded in 96-well plates at an appropriate density.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or other epigenetic drugs for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve using appropriate software (e.g., GraphPad Prism).

CRISPR-Cas9 Screening for Resistance Genes
  • Library Transduction: Leukemia cells are transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting a panel of epigenetic regulators.

  • Drug Selection: The transduced cell population is treated with a lethal dose of this compound.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: The abundance of each sgRNA in the treated versus untreated populations is compared to identify genes whose knockout confers resistance to the drug.

In Vivo Xenograft Studies
  • Cell Implantation: Immunocompromised mice (e.g., NSG mice) are engrafted with human MLL-rearranged leukemia cells, either cell lines or patient-derived xenografts (PDXs).

  • Drug Administration: Once leukemia is established, mice are treated with this compound (e.g., administered in chow or via oral gavage) and/or other epigenetic drugs.

  • Monitoring: Disease progression is monitored by measuring tumor burden (e.g., bioluminescence imaging or flow cytometry for human CD45+ cells in peripheral blood).

  • Efficacy Endpoints: Treatment efficacy is assessed by measuring changes in tumor volume, overall survival, and reduction in leukemia burden in various organs.

Visualizing Signaling and Resistance Pathways

VTP50469_Mechanism_of_Action cluster_nucleus Nucleus VTP50469 VTP50469 Menin Menin VTP50469->Menin Inhibits MLL1-Fusion MLL1-Fusion Menin->MLL1-Fusion Binds to Chromatin Chromatin MLL1-Fusion->Chromatin Recruits to Target_Genes Leukemogenic Target Genes (e.g., MEIS1, HOXA) Chromatin->Target_Genes Activates Transcription Differentiation_Apoptosis Differentiation & Apoptosis Target_Genes->Differentiation_Apoptosis Suppresses

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Resistance to VTP50469 VTP50469 VTP50469 Menin_WT Wild-type Menin VTP50469->Menin_WT Inhibits Menin_Mutant Mutant Menin VTP50469->Menin_Mutant Binding Blocked MLL1_Fusion MLL1-Fusion Menin_Mutant->MLL1_Fusion Interaction Restored Leukemia_Survival Leukemia Cell Survival MLL1_Fusion->Leukemia_Survival Drives PRC_Loss Loss of PRC1.1/2.2 MYC_Activation MYC Activation PRC_Loss->MYC_Activation Leads to MYC_Activation->Leukemia_Survival

Caption: Key resistance mechanisms to menin-MLL inhibitors.

Synergy_Diagram cluster_synergy Synergistic Drug Interactions VTP50469 VTP50469 MLL_Complex MLL-Fusion Complex VTP50469->MLL_Complex Inhibits Menin Interaction DOT1L_Inhibitor DOT1L_Inhibitor DOT1L_Inhibitor->MLL_Complex Inhibits H3K79 Methylation HDAC_Inhibitor HDAC_Inhibitor Apoptosis Enhanced Apoptosis HDAC_Inhibitor->Apoptosis Induces DNA Damage Stress MLL_Complex->Apoptosis Inhibition Leads to

Caption: Synergistic interactions of VTP50469 with other epigenetic drugs.

References

Evaluating the Long-Term Efficacy of VTP50469 Fumarate in Remission Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term efficacy of VTP50469 fumarate (B1241708), a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in preclinical remission models of acute leukemia. VTP50469 has demonstrated significant promise in targeting leukemias with MLL rearrangements (MLL-r) and nucleophosmin (B1167650) 1 (NPM1) mutations. This document compares its performance with other Menin-MLL inhibitors and standard-of-care chemotherapy, supported by experimental data and detailed protocols to aid in research and development. VTP50469 is a preclinical compound, with its clinical development being carried out with a close analog, revumenib (SNDX-5613).

Executive Summary

VTP50469 effectively disrupts the critical interaction between Menin and the MLL1 fusion protein, a key driver in specific subtypes of acute leukemia. This disruption leads to the downregulation of key oncogenic genes, inducing differentiation and apoptosis in leukemic cells. Preclinical studies, particularly in patient-derived xenograft (PDX) models, have shown that VTP50469 can lead to a significant reduction in leukemia burden and, in some cases, long-term disease-free survival. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visually represent the underlying biological pathways and experimental workflows.

Mechanism of Action: The Menin-MLL Interaction

The MLL gene, located on chromosome 11q23, is a frequent target of chromosomal translocations in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants. These translocations result in the production of oncogenic MLL fusion proteins. The Menin protein is a critical cofactor for the leukemogenic activity of these MLL fusion proteins. Menin binds to the N-terminus of MLL, tethering the MLL fusion protein to chromatin and leading to the aberrant expression of downstream target genes, most notably HOXA9 and MEIS1. These genes are crucial for maintaining an undifferentiated, proliferative state in hematopoietic progenitors.

VTP50469 is a small molecule inhibitor designed to fit into the Menin pocket that binds MLL, thereby competitively inhibiting the Menin-MLL interaction. This disruption displaces the MLL fusion protein from its target genes, leading to a shutdown of the leukemogenic gene expression program. The consequences for the leukemia cell are a halt in proliferation, induction of differentiation towards a mature myeloid phenotype, and eventual apoptosis.

cluster_nucleus Nucleus cluster_promoter Target Gene Promoter (e.g., HOXA9, MEIS1) DNA Leukemogenic_Transcription Leukemogenic Gene Expression DNA->Leukemogenic_Transcription Drives Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction MLL_Fusion->DNA Binds to VTP50469 VTP50469 Fumarate VTP50469->Menin Inhibits Interaction Differentiation_Block Block in Differentiation & Proliferation Leukemogenic_Transcription->Differentiation_Block Apoptosis_Suppression Suppression of Apoptosis Leukemogenic_Transcription->Apoptosis_Suppression Leukemia Leukemia Progression Differentiation_Block->Leukemia Apoptosis_Suppression->Leukemia

Caption: Mechanism of Action of this compound.

Comparative Efficacy in Preclinical Models

The efficacy of VTP50469 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, comparing VTP50469 with other Menin-MLL inhibitors and standard-of-care chemotherapy where data is available.

Table 1: In Vitro Potency of Menin-MLL Inhibitors
CompoundTargetCell Line (MLL Fusion)IC50 (nM)Reference
VTP50469 Menin-MLLMOLM-13 (MLL-AF9)13[1]
MV4;11 (MLL-AF4)17[1]
RS4;11 (MLL-AF4)25[1]
KOPN-8 (MLL-ENL)15[1]
MI-3454 Menin-MLLMOLM-13 (MLL-AF9)7-27 (GI50)[2]
MV4;11 (MLL-AF4)7-27 (GI50)[2]
Revumenib (SNDX-5613) Menin-MLLMOLM-13 (MLL-AF9)Not explicitly stated in preclinical, clinical data available[3]
Ziftomenib (KO-539) Menin-MLLMOLM-13 (MLL-AF9)Not explicitly stated in preclinical, clinical data available[4]
Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models of MLL-r Leukemia
TreatmentModelDosing ScheduleKey OutcomesLong-Term RemissionReference
VTP50469 MLL-r ALL PDX120 mg/kg, BID, 28 daysSignificant reduction in leukemia burden in bone marrow and spleen.Multiple mice remained disease-free for over a year.[5][5][6][7]
VTP50469 MLL-r AML PDX0.1% in chow (~175 mg/kg/day) for 28 days.Dramatic reduction of human leukemia cells in peripheral blood, spleen, and bone marrow.Not explicitly stated.[7]
MI-3454 MLL-r AML PDX100 mg/kg, BID, 21 daysInduced complete remission or blocked leukemia progression.Not explicitly stated.[2]
Standard Chemotherapy (VXL: Vincristine, Dexamethasone, L-Asparaginase) MLL-r ALL PDXStandard preclinical regimenDelayed leukemia progression.Not explicitly stated, typically leads to relapse in aggressive models.[8]
VTP50469 + VXL MLL-r ALL PDXCombination regimenSignificantly delayed leukemia progression compared to either agent alone; almost complete eradication of leukemia infiltration.Maintained complete responses observed.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of VTP50469 and its alternatives.

Protocol 1: Establishment and Treatment of MLL-r Leukemia Patient-Derived Xenograft (PDX) Models

Objective: To establish a robust in vivo model of human MLL-r leukemia in immunodeficient mice for evaluating the long-term efficacy of therapeutic agents.

Materials:

  • Cryopreserved human MLL-r leukemia patient cells

  • NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • Human CD45 antibodies conjugated to fluorochromes (e.g., FITC, PE, APC)

  • Flow cytometer

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

Procedure:

  • Thawing and Preparation of Patient Cells:

    • Rapidly thaw cryopreserved patient cells in a 37°C water bath.

    • Wash cells with RPMI-1640 + 10% FBS.

    • Perform a viable cell count using trypan blue exclusion.

    • Resuspend cells in sterile PBS at a concentration of 2-5 x 106 viable cells per 200 µL.

  • Engraftment in NSG Mice:

    • Sublethally irradiate NSG mice (200-250 cGy) 24 hours prior to injection to facilitate engraftment.

    • Inject 2-5 x 106 patient cells in 200 µL PBS via tail vein injection.

  • Monitoring of Leukemia Engraftment:

    • Starting 4 weeks post-injection, monitor engraftment by collecting peripheral blood via retro-orbital or submandibular bleeding.

    • Lyse red blood cells and stain with anti-human CD45 antibodies.

    • Analyze by flow cytometry to determine the percentage of human CD45+ cells.

    • Engraftment is considered successful when human CD45+ cells constitute >1% of peripheral blood mononuclear cells.

  • Drug Formulation and Administration:

    • Prepare this compound in the appropriate vehicle. For oral gavage, a common formulation is a suspension in 0.5% methylcellulose.

    • For chow formulation, the drug is mixed into the standard rodent chow at a specified concentration (e.g., 0.1% w/w).

  • Treatment and Long-Term Monitoring:

    • Once engraftment is established, randomize mice into treatment and control groups.

    • Administer VTP50469 or vehicle according to the planned dosing schedule (e.g., 120 mg/kg, twice daily, for 28 days).

    • Monitor leukemia burden weekly via peripheral blood analysis.

    • Monitor animal health, including body weight, twice weekly.

    • At the end of the treatment period, and at specified time points thereafter, euthanize a subset of mice to assess leukemia infiltration in the bone marrow and spleen by flow cytometry and immunohistochemistry.

    • For survival studies, monitor mice until they meet predefined humane endpoints (e.g., >20% weight loss, signs of distress, hind limb paralysis).

    • Kaplan-Meier survival curves are generated to assess long-term efficacy.

Start Start Thaw_Cells Thaw Patient MLL-r Leukemia Cells Start->Thaw_Cells Inject_Mice Inject NSG Mice (2-5x10^6 cells/mouse) Thaw_Cells->Inject_Mice Monitor_Engraftment Monitor Engraftment (%hCD45+ in PB) Inject_Mice->Monitor_Engraftment Randomize Randomize Mice into Treatment & Control Groups Monitor_Engraftment->Randomize Treat Administer VTP50469 or Vehicle (28 days) Randomize->Treat Monitor_Treatment Monitor Leukemia Burden & Animal Health Weekly Treat->Monitor_Treatment Endpoint Assess Endpoints: - Leukemia Burden (BM, Spleen) - Long-Term Survival Monitor_Treatment->Endpoint

Caption: Experimental Workflow for PDX Model Studies.
Protocol 2: Minimal Residual Disease (MRD) Assessment by Flow Cytometry

Objective: To quantify the level of residual leukemic cells in the bone marrow of treated and control mice with high sensitivity.

Materials:

  • Bone marrow aspirates from treated and control mice

  • ACK lysis buffer

  • FACS buffer (PBS + 2% FBS)

  • Antibody cocktail for MLL-r leukemia (example panel):

    • Human CD45 (distinguishes human from mouse cells)

    • Human CD19 (B-ALL marker) or CD33/CD13 (AML markers)

    • Human CD10 (B-ALL marker)

    • Human CD34 (stem/progenitor marker)

    • NG2 (often expressed in MLL-r ALL)[1]

    • Viability dye (e.g., DAPI, 7-AAD)

  • Multiparameter flow cytometer

Procedure:

  • Sample Preparation:

    • Harvest bone marrow from femurs and tibias by flushing with FACS buffer.

    • Create a single-cell suspension by passing through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash cells with FACS buffer and count viable cells.

  • Antibody Staining:

    • Resuspend 1-2 x 106 cells in 100 µL of FACS buffer.

    • Add the pre-titrated antibody cocktail and incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

    • Resuspend in FACS buffer containing a viability dye just prior to analysis.

  • Flow Cytometry Analysis:

    • Acquire at least 500,000 to 1,000,000 events to ensure high sensitivity.

    • Gating Strategy:

      • Gate on singlets using FSC-A vs FSC-H.

      • Gate on viable cells (negative for the viability dye).

      • Gate on human CD45+ cells to exclude mouse cells.

      • From the human CD45+ population, identify the leukemic population based on the leukemia-associated immunophenotype (LAIP) established from pre-treatment samples (e.g., CD19+, CD10+, NG2+ for B-ALL).

    • Quantify the percentage of MRD as the proportion of leukemic cells within the total human CD45+ or total viable cell population.

Protocol 3: RNA-Sequencing for Gene Expression Analysis

Objective: To assess the transcriptomic changes induced by VTP50469 treatment in MLL-r leukemia cells.

Materials:

  • Leukemia cells (from cell culture or sorted from in vivo models)

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • RNA Extraction and Quality Control:

    • Extract total RNA from at least 1 x 106 cells using a commercial kit, following the manufacturer's protocol.

    • Perform on-column DNase I digestion.

    • Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • Determine RNA integrity (RIN) using a Bioanalyzer. A RIN value > 8 is recommended.

  • Library Preparation:

    • Enrich for polyadenylated mRNA from 100-500 ng of total RNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA, incorporating dUTP for strand specificity.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Digest the dUTP-containing strand.

    • Amplify the library by PCR.

    • Purify the library and assess its quality and quantity.

  • Sequencing:

    • Pool libraries and sequence on an Illumina platform to generate paired-end reads (e.g., 2 x 150 bp).

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to assess read quality.

    • Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantification: Use tools like RSEM or featureCounts to quantify gene expression levels.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between treatment and control groups.

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify biological pathways affected by the treatment.

Downstream Signaling and Biological Effects

The inhibition of the Menin-MLL interaction by VTP50469 sets off a cascade of events that ultimately lead to the demise of the leukemia cell.

VTP50469 VTP50469 Menin_MLL Menin-MLL Interaction VTP50469->Menin_MLL Inhibits HOXA9_MEIS1 Downregulation of HOXA9 & MEIS1 Menin_MLL->HOXA9_MEIS1 Leads to Cell_Cycle_Arrest Cell Cycle Arrest HOXA9_MEIS1->Cell_Cycle_Arrest Myeloid_Diff Myeloid Differentiation HOXA9_MEIS1->Myeloid_Diff Apoptosis Apoptosis HOXA9_MEIS1->Apoptosis Induces Remission Leukemia Remission Cell_Cycle_Arrest->Remission Myeloid_Diff->Remission Apoptosis->Remission

References

Independent Validation of VTP50469 Fumarate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation of the published findings on VTP50469 fumarate, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway in acute leukemias. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the underlying biological and experimental processes.

Executive Summary

VTP50469 is a small molecule inhibitor that disrupts the critical interaction between Menin and the MLL1 fusion proteins, which are oncogenic drivers in a significant subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations (NPM1c). Published data robustly demonstrate that VTP50469 selectively inhibits the proliferation of MLL-r and NPM1c leukemia cells, induces differentiation, and leads to a reduction in leukemia burden in preclinical models. This guide provides a comparative analysis of VTP50469 with other known Menin-MLL inhibitors and relevant targeted therapies.

Data Presentation: Comparative Efficacy of Menin-MLL Pathway Inhibitors

The following tables summarize the in vitro and in vivo efficacy of VTP50469 and its alternatives.

Table 1: In Vitro Anti-proliferative Activity (IC50) of Menin-MLL Pathway Inhibitors in Leukemia Cell Lines
CompoundTargetMOLM13 (MLL-AF9)MV4;11 (MLL-AF4)RS4;11 (MLL-AF4)OCI-AML3 (NPM1c)KOPN-8 (MLL-ENL)NOMO-1 (MLL-AF9)
VTP50469 Menin-MLL~13 nM~17 nM~25 nM~18 nM~15 nM~30 nM
Revumenib (SNDX-5613) Menin-MLL10-20 nM10-20 nM10-20 nM-10-20 nM-
Ziftomenib (B3325460) (KO-539) Menin-MLL<25 nM<25 nM-<25 nM--
MI-503 Menin-MLL~250-570 nM (GI50)~250-570 nM (GI50)----
EPZ-5676 (Pinometostat) DOT1L-3.5 nM-658 nM71 nM-

IC50/GI50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is compiled from multiple sources and slight variations may exist between different studies.[1][2][3][4]

Table 2: In Vivo Efficacy of Menin-MLL Pathway Inhibitors in Leukemia Xenograft Models
CompoundModelDosing RegimenKey Outcomes
VTP50469 MLL-r ALL PDX120 mg/kg, BID, PO, 28 daysMaintained complete responses in 6/8 PDXs; significant reduction in leukemia burden.[3][5]
Revumenib (SNDX-5613) MOLM13 Xenograft50 mg/kg, BID, PO, 5 days/week for 3 weeksSignificant survival benefit and leukemic control.[4]
Ziftomenib (KO-539) MV4;11 Xenograft50 mg/kg, POSignificant reduction in leukemic burden.[2]
MI-503 MV4;11 Xenograft60 mg/kg, IP, daily~8-fold decrease in tumor volume at 35 days.[6]
EPZ-5676 (Pinometostat) Rat Xenograft (MLL-r)Continuous IV infusionComplete and sustained tumor regressions.[7][8]

PDX: Patient-Derived Xenograft; BID: twice daily; PO: oral administration; IP: intraperitoneal administration; IV: intravenous administration.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the procedures described in the cited literature.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating: Seed leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add serial dilutions of the test compounds (VTP50469 or alternatives) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This method is used to identify the genome-wide binding sites of a protein of interest, such as Menin.

  • Cell Cross-linking: Treat 1x10^7 leukemia cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

  • Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-Menin). Use a non-specific IgG as a negative control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.[12][13][14]

RNA Sequencing (RNA-seq)

RNA-seq is used to analyze the global changes in gene expression following treatment with an inhibitor.

  • Cell Treatment and RNA Extraction: Treat leukemia cells with the inhibitor or vehicle control for the desired time. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.

  • RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.

  • Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential gene expression analysis to identify up- and down-regulated genes.[15][16]

In Vivo Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft models are used to evaluate the in vivo efficacy of anti-leukemia compounds.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice).

  • Cell Implantation: Inject 1-5 x 10^6 human leukemia cells (either from a cell line or a patient sample) intravenously or subcutaneously into the mice.[17][18][19][20]

  • Engraftment Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling and flow cytometry for human CD45+ cells or by bioluminescence imaging if cells are luciferase-tagged.

  • Drug Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups. Administer the drug (e.g., VTP50469) and vehicle control according to the specified dosing regimen.[21]

  • Efficacy Assessment: Monitor leukemia burden throughout the study. At the end of the study, harvest tissues (bone marrow, spleen, liver) to assess leukemia infiltration. Survival is also a key endpoint.[3][5]

Mandatory Visualization

Signaling Pathway of Menin-MLL Inhibition

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_complex Oncogenic Complex MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_fusion->Menin binds DOT1L DOT1L MLL_fusion->DOT1L recruits DNA DNA MLL_fusion->DNA recruits to LEDGF LEDGF Menin->LEDGF binds Menin->DOT1L recruits Menin->DNA recruits to LEDGF->DOT1L recruits LEDGF->DNA recruits to H3K79me H3K79 Methylation DOT1L->H3K79me catalyzes Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Transcription Leukemogenic Gene Expression H3K79me->Transcription activates Leukemia Leukemia Progression Transcription->Leukemia VTP50469 VTP50469 VTP50469->Menin inhibits binding to MLL

Caption: VTP50469 disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenesis.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_analysis Efficacy Analysis Leukemia_Cells Leukemia Cells (PDX or Cell Line) Injection Intravenous Injection Leukemia_Cells->Injection NSG_Mice Immunodeficient Mice (NSG) NSG_Mice->Injection Engraftment Engraftment Monitoring (hCD45+) Injection->Engraftment Randomization Randomization Engraftment->Randomization Treatment_Group Treatment Group (VTP50469) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Dosing Daily Dosing Treatment_Group->Dosing Control_Group->Dosing Leukemia_Burden Leukemia Burden (Flow Cytometry) Dosing->Leukemia_Burden Tissue_Analysis Tissue Analysis (BM, Spleen) Dosing->Tissue_Analysis Survival Survival Analysis (Kaplan-Meier) Leukemia_Burden->Survival

Caption: Workflow for assessing the in vivo efficacy of VTP50469 in leukemia xenograft models.

References

A Comparative Guide to the Pharmacokinetic Profiles of Emerging Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the KMT2A (MLL) protein is a critical dependency in certain types of acute leukemia, specifically those with KMT2A rearrangements or NPM1 mutations. This has led to the rapid development of a new class of targeted therapies: Menin-MLL inhibitors. As several of these agents progress through clinical trials, understanding their distinct pharmacokinetic (PK) profiles is paramount for researchers and clinicians seeking to optimize their therapeutic application. This guide provides a comparative overview of the available pharmacokinetic data for four prominent Menin-MLL inhibitors: revumenib, ziftomenib, DSP-5336, and bleximenib.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the selected Menin-MLL inhibitors based on data from their respective clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, dosing regimens, and analytical methods.

ParameterRevumenib (AUGMENT-101)Ziftomenib (KOMET-001)DSP-5336 (NCT04988555)Bleximenib (JNJ-75276617) (NCT04811560)
Recommended Phase 2 Dose 163 mg q12h (with strong CYP3A4 inhibitors); 276 mg q12h (without strong CYP3A4 inhibitors)[1]600 mg once daily[2][3]≥140 mg twice daily identified as active[4][5]100 mg BID (after 50 mg BID step-up)[6]
Tmax (median) 2 hours (with strong CYP3A4 inhibitors); 1 hour (without strong CYP3A4 inhibitors)[7]3.5 hours[8]~2 hours[5]Data not publicly available
Cmax 3220 ng/mL (163 mg q12h with strong CYP3A4i)[1]Dose-proportional increase up to 600 mg[9]Dose-dependent increases observed at doses > 140 mg BID[10]Data not publicly available
AUC AUC decreased by 19% with strong CYP3A4i[7]Dose-proportional increase up to 600 mg; 5-fold accumulation at steady state[9][11]Minimal to no drug accumulation with repeat dosing[4][12][13]Data not publicly available
Half-life (t½) 7.5 hours (with strong CYP3A4 inhibitors); 3.6 hours (without strong CYP3A4 inhibitors)[14]61.5 hours[8]2-7 hours[5]Data not publicly available
Metabolism Primarily metabolized by CYP3A4[1]Primarily metabolized by oxidation, N-demethylation, and N-dealkylation[8]Not significantly impacted by strong CYP3A4 inhibitor azoles[10]Data not publicly available
Excretion Data not publicly availablePrimarily in feces (89.7% as unchanged drug)[8]Data not publicly availableData not publicly available
Absolute Bioavailability Data not publicly available12.9%[8]Data not publicly availableData not publicly available

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase 1/2 clinical trials for each respective Menin-MLL inhibitor. The general methodology for assessing the pharmacokinetic profiles in these studies involves the following key steps:

1. Study Population: Adult and, in some cases, pediatric patients with relapsed or refractory acute leukemia harboring KMT2A rearrangements or NPM1 mutations.

2. Dosing and Administration: Inhibitors are administered orally, typically in continuous cycles. Dose-escalation cohorts are used to determine the recommended Phase 2 dose (RP2D). For some inhibitors, such as revumenib, dosing is adjusted based on the concomitant use of strong CYP3A4 inhibitors[1][15].

3. Pharmacokinetic Sampling: Blood samples are collected at predetermined time points after drug administration to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. A typical sampling schedule in a Phase 1 oncology trial for an oral agent includes:

  • Pre-dose (trough)

  • Multiple time points post-dose to capture the peak concentration (Cmax), such as 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Samples may be collected after a single dose and at steady-state (after multiple doses) to assess drug accumulation[8][9].

4. Bioanalytical Method: Drug concentrations in plasma or serum are quantified using validated analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the drug and its metabolites[10].

5. Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is a standard method used to determine key PK parameters from the concentration-time data. This approach calculates parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and elimination half-life without assuming a specific compartmental model for drug distribution and elimination[16][17]. Population pharmacokinetic (PopPK) modeling may also be employed to identify sources of variability in drug exposure among patients[9].

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the process of pharmacokinetic evaluation, the following diagrams have been generated.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_complex Leukemogenic Complex Menin Menin KMT2A KMT2A (MLL) or KMT2A-fusion protein Menin->KMT2A Interaction DNA DNA KMT2A->DNA Binds to NPM1m Mutant NPM1 NPM1m->Menin Aberrant Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Contains Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis Upregulation leads to Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Binds to & Disrupts Interaction

Caption: The Menin-MLL signaling pathway in acute leukemia.

PK_Experimental_Workflow cluster_clinical_trial Clinical Trial Protocol cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis Patient_Enrollment Patient Enrollment (Relapsed/Refractory Leukemia) Dosing Oral Administration of Menin-MLL Inhibitor Patient_Enrollment->Dosing Blood_Sampling Serial Blood Sampling (Pre-dose, Post-dose time points) Dosing->Blood_Sampling Sample_Processing Plasma/Serum Isolation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Quantification of Drug Concentration Sample_Processing->Bioanalysis Concentration_Time_Data Concentration vs. Time Data Plotting Bioanalysis->Concentration_Time_Data PK_Analysis Non-Compartmental Analysis (NCA) Concentration_Time_Data->PK_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->PK_Parameters

Caption: A typical experimental workflow for pharmacokinetic analysis.

Conclusion

The development of Menin-MLL inhibitors marks a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. The pharmacokinetic profiles of these agents, including revumenib, ziftomenib, DSP-5336, and bleximenib, reveal distinct characteristics in terms of their absorption, distribution, metabolism, and excretion. Revumenib's pharmacokinetics are notably influenced by concomitant CYP3A4 inhibitors, requiring dose adjustments. Ziftomenib exhibits a long half-life, supporting once-daily dosing. While detailed quantitative data for DSP-5336 and bleximenib are still emerging, preliminary findings suggest manageable safety profiles and promising anti-leukemic activity.

As more data from ongoing and future clinical trials become available, a more comprehensive understanding of the pharmacokinetic and pharmacodynamic relationships of these novel agents will emerge. This will be crucial for optimizing dosing strategies, managing drug-drug interactions, and ultimately improving patient outcomes in these high-risk leukemia subtypes. The information presented in this guide serves as a foundational resource for the scientific community to stay abreast of the evolving landscape of Menin-MLL inhibition.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of VTP50469 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of VTP50469 fumarate (B1241708), a potent and highly selective Menin-MLL interaction inhibitor.

Disposal and Safety Information

According to the available Safety Data Sheet (SDS), VTP50469 fumarate is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle and dispose of this compound in a manner that ensures safety and adheres to all applicable regulations.

Key Disposal Principle: The primary guideline for the disposal of this compound is to act in accordance with all prevailing country, federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol

  • Consult Institutional and Local Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. These internal guidelines are designed to ensure compliance with local and national regulations.

  • Product Disposal: The disposal of this compound must be carried out in accordance with governmental regulations.[1] This typically involves collection by a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as chemical waste. The recycling or disposal of contaminated packaging must also follow all relevant country, federal, state, and local regulations.[1]

  • Personal Protective Equipment (PPE): While the SDS does not list specific hazards, standard laboratory PPE should be worn when handling this compound. This includes, but is not limited to:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A laboratory coat

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C32H47FN6O4S.3/2C4H4O4
Molecular Weight 804.93
CAS Number 2169919-29-1
Hazard Classification Not a hazardous substance or mixture
Disposal Recommendation Dispose in accordance with prevailing country, federal, state, and local regulations

Data sourced from the MedChemExpress Safety Data Sheet.

First Aid Measures

In the event of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water after removing any contact lenses. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin area with water. Remove contaminated clothing and seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Disposal consult_ehs Consult Institutional EHS for Specific Protocols start->consult_ehs assess_waste Assess Waste Type consult_ehs->assess_waste product Unused Product assess_waste->product Chemical packaging Contaminated Packaging assess_waste->packaging Packaging collect Collect in Designated, Labeled Waste Container product->collect packaging->collect dispose Dispose via Licensed Chemical Waste Vendor collect->dispose document Document Disposal Records dispose->document end End of Disposal Process document->end

Caption: Logical workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.